Product packaging for 4-Isopropylthiophenylboronic acid(Cat. No.:CAS No. 380427-38-3)

4-Isopropylthiophenylboronic acid

Cat. No.: B1303773
CAS No.: 380427-38-3
M. Wt: 196.08 g/mol
InChI Key: FYJDSWBEPMIWEC-UHFFFAOYSA-N
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Description

4-Isopropylthiophenylboronic acid is a useful research compound. Its molecular formula is C9H13BO2S and its molecular weight is 196.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13BO2S B1303773 4-Isopropylthiophenylboronic acid CAS No. 380427-38-3

Properties

IUPAC Name

(4-propan-2-ylsulfanylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO2S/c1-7(2)13-9-5-3-8(4-6-9)10(11)12/h3-7,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJDSWBEPMIWEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)SC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378486
Record name {4-[(Propan-2-yl)sulfanyl]phenyl}boronic acid
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Molecular Weight

196.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380427-38-3
Record name {4-[(Propan-2-yl)sulfanyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Isopropylthio)benzeneboronic acid
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Foundational & Exploratory

4-Isopropylthiophenylboronic acid CAS number

Author: BenchChem Technical Support Team. Date: December 2025

Starting Data Collection

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Introduction: A Versatile Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-Isopropylthiophenylboronic Acid for Advanced Research and Development

In the landscape of contemporary drug discovery and organic synthesis, the strategic formation of carbon-carbon bonds remains a cornerstone of molecular construction. Among the vast array of chemical tools available, the Suzuki-Miyaura cross-coupling reaction has emerged as a preeminent method due to its functional group tolerance, mild reaction conditions, and high yields. Central to this transformation is the boronic acid moiety, a functional group that has unlocked unprecedented synthetic possibilities.

This guide focuses on this compound (CAS No: 380427-38-3), a specialized arylboronic acid that serves as a critical building block for introducing a sulfur-linked isopropylphenyl group into target molecules.[1] The presence of the isopropylthio group offers unique steric and electronic properties, enhancing reactivity and selectivity in coupling reactions and providing a key structural motif for modulating the pharmacokinetic and pharmacodynamic profiles of potential drug candidates.[1] This document, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of its properties, synthesis, applications, and handling, grounded in established scientific principles.

Part 1: Physicochemical Properties and Characterization

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in a laboratory setting. This compound is typically supplied as a white to off-white crystalline powder.[1]

Core Physicochemical Data

The key quantitative properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
Molecular Formula C₉H₁₃BO₂S[2][3][4]
Molecular Weight 196.07 g/mol [1][2][3][4][5]
CAS Number 380427-38-3[1][2][3][5]
Melting Point 82-88 °C[6][7]
Boiling Point 347.2 ± 44.0 °C (Predicted)[2][6][7]
Density 1.14 ± 0.1 g/cm³ (Predicted)[6][7]
IUPAC Name (4-(isopropylthio)phenyl)boronic acid[3]
Structural and Stability Considerations

A critical aspect of working with arylboronic acids is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[8] This is a reversible equilibrium that can complicate characterization and quantification. The presence of boroxines means that a seemingly pure sample of a boronic acid may actually be a mixture of the monomer and its anhydride.

  • Expertise & Experience: From a practical standpoint, this equilibrium rarely impedes reactivity in subsequent reactions like the Suzuki coupling, as the boroxine readily hydrolyzes back to the active monomeric boronic acid under the basic aqueous conditions of the reaction. However, for precise analytical characterization (e.g., NMR, elemental analysis), this phenomenon must be considered. The conversion to more stable derivatives, such as neopentyl glycol or pinacol esters, can provide a more homogeneous and easily characterizable compound.[8]

Part 2: Synthesis and Purification Workflow

While this compound is commercially available, understanding its synthesis provides valuable insight into potential impurities and informs the design of related analogues. The traditional and most common route to arylboronic acids involves the reaction of an organometallic intermediate with a trialkyl borate.[8]

General Synthesis Pathway

The logical synthetic pathway involves the formation of an organometallic reagent from a suitable halo-aromatic precursor, followed by quenching with an electrophilic boron source.

G cluster_0 Precursor Synthesis cluster_1 Organometallic Formation & Borylation cluster_2 Hydrolysis & Purification A 4-Bromothiophenol C 1-Bromo-4-(isopropylthio)benzene A->C Base (e.g., K2CO3) Solvent (e.g., Acetone) B 2-Bromopropane B->C F Boronic Ester Intermediate C->F 1. Mg, THF (Grignard formation) 2. B(O-iPr)3, -78 °C D Mg turnings D->F E Triisopropyl borate E->F H Crude Product F->H Hydrolysis G Acidic Workup (e.g., aq. HCl) G->H I Purification (Recrystallization) H->I J Pure this compound I->J

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol describes a representative lab-scale synthesis.

  • Grignard Reagent Formation:

    • To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.2 eq).

    • Add a solution of 1-bromo-4-(isopropylthio)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF). An iodine crystal may be added to initiate the reaction.

    • Heat the mixture gently to reflux until the magnesium is consumed, indicating the formation of the Grignard reagent. Monitor by TLC analysis of quenched aliquots.

  • Borylation:

    • Cool the Grignard solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of triisopropyl borate (1.5 eq) in anhydrous THF via a dropping funnel, maintaining the internal temperature below -65 °C. The causality here is critical: adding the borate at low temperature prevents side reactions, such as the addition of a second equivalent of the Grignard reagent to the newly formed boronic ester.

    • Allow the reaction to stir at -78 °C for 1 hour, then warm slowly to room temperature overnight.

  • Hydrolysis and Isolation:

    • Cool the reaction mixture in an ice bath and slowly quench by adding aqueous hydrochloric acid (e.g., 2 M HCl).

    • Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronic ester.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol: Recrystallization

Arylboronic acids are notoriously difficult to purify via silica gel chromatography.[9] Recrystallization is often the most effective method.

  • Trustworthiness: The choice of solvent is key to a self-validating purification. A good solvent system will dissolve the crude product when hot but allow the pure boronic acid to crystallize upon cooling, leaving impurities behind in the mother liquor.

    • Dissolve the crude this compound in a minimal amount of a hot solvent, such as an ethanol/water or toluene/heptane mixture.

    • Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum. The purity should be verified by melting point analysis and spectroscopy (NMR, LC-MS).

Part 3: Core Application - The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound in drug development is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction.[1] This reaction forges a new carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate.

Mechanism of the Suzuki-Miyaura Coupling

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the key transmetalation step.[10][11]

Suzuki_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Ar-Pd(II)-X Ln Pd(0)Ln->Ar-Pd(II)-X Oxidative Addition Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ln Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation Ar-Pd(II)-Ar'->Pd(0)Ln Reductive Elimination Product Ar-Ar' Ar-Pd(II)-Ar'->Product Ar-X Ar-X (Aryl Halide) Ar-X->Ar-Pd(II)-X BoronicAcid Ar'-B(OH)2 (4-Isopropylthiophenyl- boronic acid) Boronate [Ar'-B(OH)3]- BoronicAcid->Boronate Base Base (e.g., K2CO3) Base->Boronate Boronate->Ar-Pd(II)-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki Coupling

This protocol provides a general procedure for coupling this compound with a generic aryl bromide.

  • Reaction Setup:

    • To a reaction vessel, add the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq). The choice of base is critical; stronger bases can accelerate the reaction but may not be compatible with sensitive functional groups.[11]

    • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and a suitable solvent (e.g., a mixture of toluene and water, or dioxane and water).

  • Execution:

    • De-gas the reaction mixture by bubbling argon or nitrogen through it for 15-30 minutes. This step is essential to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

    • Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

  • Workup and Purification:

    • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, wash with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution and purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl product.

Part 4: Handling, Storage, and Safety

Proper handling and storage are paramount for maintaining the integrity of boronic acids and ensuring laboratory safety.

  • Storage: this compound should be stored in a tightly sealed container in a cool, dry place.[2] Many suppliers recommend storage at 2-8 °C or -20 °C under an inert atmosphere (argon or nitrogen) to minimize degradation.[4][5][6][7] Boronic acids are generally hygroscopic and can be sensitive to air.[12]

  • Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The compound is listed as an irritant and is harmful if swallowed.[6] Handling should be performed in a well-ventilated fume hood.

  • Trustworthiness Insight: In the context of drug development, residual arylboronic acids in final Active Pharmaceutical Ingredients (APIs) are a significant concern, as they have been found to be potentially genotoxic impurities.[13] Therefore, robust purification methods and analytical controls are required to ensure their removal to parts-per-million (ppm) levels.[13]

Part 5: Broader Applications in Drug Discovery

Beyond its role as a simple building block, this compound and its derivatives are valuable in several areas of pharmaceutical R&D.

  • Fragment-Based Drug Discovery (FBDD): The isopropylthiophenyl motif can be incorporated into fragment libraries for screening against biological targets.

  • Chemical Probes and Sensors: The boronic acid group can reversibly bind to diols, a property that has been exploited to create sensors for saccharides and other biomolecules.[1][14]

  • Boron-Containing Drugs: While this specific molecule is primarily a synthetic intermediate, the boronic acid functional group itself is present in several FDA-approved drugs, such as the proteasome inhibitor bortezomib.[15] Research into novel boron-containing drugs is an active field, and intermediates like this are essential for their synthesis.[16]

Conclusion

This compound is a highly valuable and versatile reagent for medicinal chemists and drug development professionals. Its defined molecular weight of 196.07 g/mol and specific physicochemical properties make it a reliable component in complex synthetic routes.[2][3][4][5] Its primary application in Suzuki-Miyaura cross-coupling reactions provides a robust method for introducing the isopropylthiophenyl moiety, a group that can impart desirable characteristics to bioactive molecules. A thorough understanding of its synthesis, handling, and reactivity, as detailed in this guide, is essential for leveraging its full potential in the quest for novel therapeutics.

References

4-Isopropylthiophenylboronic acid spectral data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectral Data of 4-Isopropylthiophenylboronic acid

Executive Summary

This compound is a versatile organoboron compound with significant potential in organic synthesis and medicinal chemistry. Its utility, particularly as a building block in Suzuki-Miyaura cross-coupling reactions, necessitates a thorough understanding of its structural and electronic properties.[1][2] This guide provides a comprehensive analysis of the key spectral data—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize and verify the identity and purity of this reagent. By explaining the causality behind experimental choices and interpreting the resulting data, this document serves as a technical resource for scientists leveraging this compound in their research and development endeavors.

Introduction: The Synthetic Utility of Arylboronic Acids

Arylboronic acids are a cornerstone of modern organic chemistry, primarily due to their pivotal role in palladium-catalyzed cross-coupling reactions that forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][3] This class of compounds, including this compound, provides a stable, accessible, and versatile platform for constructing complex molecular architectures found in many pharmaceuticals and advanced materials.[3] The boronic acid functional group, while stable enough for handling, possesses a mild Lewis acidity and engages in a transmetalation cycle that is central to reactions like the Suzuki-Miyaura coupling.[2][4]

The specific subject of this guide, this compound, incorporates a para-substituted isopropylthioether group. This moiety can influence the electronic properties of the phenyl ring and offer a potential site for further functionalization, making its unambiguous characterization essential. Spectroscopic analysis is the gold standard for confirming the molecular structure, assessing purity, and ensuring batch-to-batch consistency, which are critical parameters in any synthetic or drug development workflow.

Molecular Structure and Physicochemical Properties

The structural integrity and physical properties of a reagent are the foundation of its reactivity and application.

Molecular Structure Diagram

The diagram below illustrates the molecular structure of this compound with a systematic numbering scheme used for the assignment of NMR signals.

Caption: Structure of this compound with atom numbering.

Physicochemical Data Summary

The following table summarizes key physical and chemical properties of the compound.

PropertyValueSource
Molecular Formula C₉H₁₃BO₂S[5]
Molecular Weight 196.07 g/mol [5]
CAS Number 380427-38-3[5][6]
Melting Point 82-88 °C[5][7]
Boiling Point 347.2 °C (Predicted)[5][7]
Density 1.148 g/cm³ (Predicted)[5][7]
pKa 8.40 ± 0.16 (Predicted)[7]
Appearance White to off-white solidN/A

Spectroscopic Analysis: A Multi-faceted Approach

A combination of spectroscopic techniques is required for the unambiguous structural elucidation and purity confirmation of this compound. The workflow below outlines the typical process.

G cluster_synthesis Material cluster_analysis Spectroscopic Analysis cluster_verification Data Interpretation cluster_result Outcome start This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) start->NMR IR IR Spectroscopy start->IR MS Mass Spectrometry start->MS structure Structure Confirmation NMR->structure IR->structure MS->structure purity Purity Assessment structure->purity final Verified Reagent purity->final

Caption: General workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.[8]

  • Acquisition Parameters: Set a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and a 30-45° pulse angle.

  • Processing: Process the raw data using Fourier transformation, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

Predicted ¹H NMR Spectral Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.85Doublet (d)2HH-2, H-6Aromatic protons ortho to the electron-withdrawing boronic acid group are deshielded and appear downfield.
~ 7.35Doublet (d)2HH-3, H-5Aromatic protons ortho to the electron-donating isopropylthio group are shielded relative to H-2/H-6.
~ 5.0-6.0Broad Singlet (br s)2HB(OH)₂Acidic protons of the boronic acid group are often broad and their chemical shift is concentration and solvent dependent. They may exchange with trace water.
~ 3.45Septet (sept)1HH-7The methine proton of the isopropyl group is split by the six equivalent methyl protons into a septet.
~ 1.30Doublet (d)6HH-8, H-9The six equivalent methyl protons of the isopropyl group are split by the single methine proton into a doublet.

In-depth Interpretation: The ¹H NMR spectrum is highly characteristic. The aromatic region is expected to display a distinct AA'BB' system, simplified here as two doublets, typical of a 1,4-disubstituted benzene ring. The downfield doublet (~7.85 ppm) is assigned to the protons adjacent to the boronic acid group, which withdraws electron density via both inductive and resonance effects. Conversely, the upfield doublet (~7.35 ppm) corresponds to the protons adjacent to the sulfur atom, as the thioether group is a weak electron-donating group. The isopropyl group gives rise to a classic septet-doublet pattern. The integration ratio of 2:2:1:6 for the aromatic and isopropyl protons confirms the structure. The broad signal for the B(OH)₂ protons is a hallmark of boronic acids.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for a better signal.

  • Instrumentation: Acquire the spectrum on the same NMR spectrometer, switching to the carbon channel.

  • Acquisition Parameters: Use a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C and longer relaxation times, a greater number of scans and a longer relaxation delay (2-5 seconds) are typically required.[9]

  • Processing: Standard Fourier transformation and processing are applied.

Predicted ¹³C NMR Spectral Data (in CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~ 145.0C-4Aromatic carbon attached to sulfur, deshielded by the electronegative S atom.
~ 135.5C-2, C-6Aromatic carbons ortho to the boronic acid group are significantly deshielded.
~ 131.0 (low intensity)C-1The carbon atom directly bonded to boron (C-B) often shows a broad or low-intensity signal and is difficult to observe. Its chemical shift is influenced by the boron atom.
~ 126.5C-3, C-5Aromatic carbons meta to the boronic acid group.
~ 35.0C-7Aliphatic methine carbon of the isopropyl group.
~ 23.0C-8, C-9Aliphatic methyl carbons of the isopropyl group.

In-depth Interpretation: The proton-decoupled ¹³C NMR spectrum should show six distinct signals. Four signals are expected in the aromatic region (120-150 ppm). The signal for the carbon attached to boron (C1) can be broad due to quadrupolar relaxation of the boron nucleus, making it sometimes difficult to detect. The carbon attached to sulfur (C4) is expected at the most downfield position in the aromatic region due to the electronegativity of sulfur. The remaining aromatic signals (C2/C6 and C3/C5) are assigned based on established substituent effects. The two signals in the aliphatic region (~35.0 and ~23.0 ppm) are unambiguously assigned to the methine and methyl carbons of the isopropyl group, respectively.

Infrared (IR) Spectroscopy

Experimental Protocol:

  • Sample Preparation: The spectrum of the solid can be obtained by preparing a KBr (potassium bromide) pellet. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, a small amount of the solid sample is pressed directly against the crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: A background spectrum is first collected. Then, the sample spectrum is recorded, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹.[10]

  • Processing: The sample spectrum is ratioed against the background to produce the final absorbance or transmittance spectrum.

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3400–3200 (broad)O–H stretchB-OHThe strong, broad absorption is characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid.[11]
3100–3000C–H stretchAromatic C-HStretching vibrations of sp² C-H bonds on the phenyl ring.[10]
2960–2870C–H stretchAliphatic C-HAsymmetric and symmetric stretching of the sp³ C-H bonds in the isopropyl group.[11]
~1600, ~1475C=C stretchAromatic RingIn-ring carbon-carbon stretching vibrations are characteristic of the benzene ring.[12]
1380–1340B–O stretchBoron-OxygenA strong band associated with the stretching of the boron-oxygen single bond.
~1370C-H bendIsopropyl groupCharacteristic bending (scissoring) vibration for the gem-dimethyl structure of the isopropyl group.
~830C–H bendpara-disubstituted ringOut-of-plane bending for a 1,4-disubstituted aromatic ring.

In-depth Interpretation: The IR spectrum provides a valuable fingerprint for the functional groups present. The most prominent feature is the very broad and strong absorption band in the 3400-3200 cm⁻¹ region, which is definitive evidence for the O-H groups of the boronic acid. The presence of both aromatic ( >3000 cm⁻¹) and aliphatic ( <3000 cm⁻¹) C-H stretching bands confirms the overall structure. Key fingerprint region bands, including the B-O stretch (~1360 cm⁻¹) and the strong out-of-plane bending band for para-substitution (~830 cm⁻¹), further corroborate the proposed structure.

Mass Spectrometry (MS)

Experimental Protocol:

  • Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or through an LC system.

  • Ionization: Electrospray ionization (ESI) is a common technique for boronic acids, often performed in negative ion mode to observe the [M-H]⁻ ion or in positive mode to see adducts like [M+Na]⁺.[13] Electron Impact (EI) can also be used, which typically provides more fragmentation information.[14]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer such as a Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Predicted Mass Spectrometry Data (EI):

m/zProposed IonFormulaRationale
196[M]⁺˙[C₉H₁₃BO₂S]⁺˙Molecular ion peak.
178[M - H₂O]⁺˙[C₉H₁₁BOS]⁺˙Loss of a water molecule, common for boronic acids.
153[M - C₃H₇]⁺˙[C₆H₆BO₂S]⁺˙Loss of the isopropyl radical via cleavage of the S-C bond.
121[C₆H₄BS]⁺˙[C₆H₄BS]⁺˙Further fragmentation of the phenylthioboronic fragment.
43[C₃H₇]⁺[C₃H₇]⁺Isopropyl cation fragment.

In-depth Interpretation and Fragmentation Pathway: The mass spectrum provides the molecular weight and structural information through fragmentation patterns. The molecular ion peak [M]⁺˙ at m/z 196 would confirm the molecular weight of 196.07. A common fragmentation pathway for boronic acids involves the loss of water (18 Da) to give a peak at m/z 178. A key fragmentation for this specific molecule would be the cleavage of the sulfur-isopropyl bond, resulting in the loss of an isopropyl radical (43 Da) to yield a stable fragment at m/z 153. The observation of the isopropyl cation itself at m/z 43 would further support this assignment.

G M [M]⁺˙ m/z = 196 M_H2O [M - H₂O]⁺˙ m/z = 178 M->M_H2O - H₂O M_C3H7 [M - C₃H₇]⁺˙ m/z = 153 M->M_C3H7 - •C₃H₇ C3H7 [C₃H₇]⁺ m/z = 43 M->C3H7 Fragmentation

Caption: A simplified potential fragmentation pathway for this compound in EI-MS.

Applications in Drug Discovery and Development

This compound is not just a synthetic intermediate; it is a tool for innovation in medicinal chemistry. Boronic acids are recognized as "privileged" structures in drug design.[15] The boron atom can form reversible covalent bonds with active site serines in enzymes, making boronic acid derivatives potent inhibitors for various proteases.[2][16] The proteasome inhibitor bortezomib (Velcade®), a boronic acid-containing drug, revolutionized the treatment of multiple myeloma and highlighted the therapeutic potential of this class of compounds.[15][16]

The 4-isopropylthiophenyl scaffold provided by this specific reagent can be incorporated into lead compounds to explore structure-activity relationships (SAR). The lipophilic isopropylthio group can enhance binding to hydrophobic pockets in target proteins, potentially improving potency and modifying pharmacokinetic properties. Therefore, the ability to confirm the structure and purity of this building block via the spectroscopic methods detailed herein is paramount to the success of drug discovery campaigns.

Conclusion

The comprehensive spectroscopic analysis of this compound provides an unambiguous confirmation of its molecular structure and serves as a reliable method for quality control. ¹H and ¹³C NMR spectroscopy elucidate the precise arrangement of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, particularly the diagnostic B(OH)₂ moiety, and mass spectrometry verifies the molecular weight and reveals predictable fragmentation patterns. Together, these techniques form a self-validating system that provides researchers and drug development professionals with the high degree of confidence required to employ this versatile reagent in their synthetic and medicinal chemistry programs.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Isopropylthiophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 4-Isopropylthiophenylboronic acid. Intended for professionals in research and drug development, this document delves into the structural nuances of the molecule, offers a detailed, field-tested protocol for sample preparation and spectral acquisition, and provides a thorough interpretation of the resulting spectrum. By explaining the causality behind chemical shifts and coupling patterns, this guide serves as a practical resource for the unambiguous characterization of this important chemical entity.

Introduction: The Significance of this compound

This compound is a bifunctional organic compound featuring both a boronic acid group and an isopropyl thioether moiety. Arylboronic acids are foundational building blocks in organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which is a cornerstone of modern pharmaceutical and materials science. The thioether group, particularly the isopropyl substituent, introduces specific steric and electronic properties, making this compound a valuable intermediate for creating complex molecular architectures.

Accurate structural elucidation is paramount for ensuring the purity and identity of such reagents. ¹H NMR spectroscopy is the most powerful and commonly used technique for this purpose, providing detailed information about the electronic environment and connectivity of every proton in the molecule.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first dissect the molecule into its distinct proton environments. The structure of this compound contains four unique sets of protons, labeled here for clarity.

Caption: Molecular structure of this compound with unique proton environments labeled.

  • Hₐ (ortho-protons): Two chemically equivalent protons on the aromatic ring, positioned ortho to the boronic acid group.

  • Hᵦ (meta-protons): Two chemically equivalent protons on the aromatic ring, positioned meta to the boronic acid group (and ortho to the thioether).

  • H꜀ (methine proton): The single proton on the tertiary carbon of the isopropyl group.

  • Hₒ (methyl protons): Six chemically equivalent protons of the two methyl groups of the isopropyl substituent.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The quality of a ¹H NMR spectrum is highly dependent on proper sample preparation and the choice of analytical parameters. Boronic acids present a unique challenge due to their tendency to form cyclic anhydrides (boroxines), which can lead to broad, poorly resolved spectra. The following protocol is designed to mitigate these issues and produce a clean, interpretable spectrum.

Rationale for Solvent Selection

The choice of a deuterated solvent is critical. While Chloroform-d (CDCl₃) is common, it is often a poor choice for boronic acids due to low solubility and the promotion of boroxine formation.[1] Dimethyl sulfoxide-d₆ (DMSO-d₆) is the preferred solvent for several reasons:

  • High Polarity: It readily dissolves polar compounds like boronic acids.

  • Hydrogen Bond Disruption: As a hydrogen bond acceptor, DMSO-d₆ disrupts the intermolecular hydrogen bonding that leads to oligomerization, resulting in sharper signals.

  • Exchangeable Protons: The acidic protons of the boronic acid group, B(OH)₂, will exchange with residual water in the DMSO-d₆, typically appearing as a broad singlet. A D₂O exchange experiment can confirm this peak.[2]

Step-by-Step Experimental Workflow

Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and place it in a clean, dry vial.

  • Solvation: Add approximately 0.7 mL of DMSO-d₆.

  • Dissolution: Vortex the vial, and if necessary, sonicate for 1-2 minutes to ensure the sample is fully dissolved. A clear, particulate-free solution is essential.

  • Transfer: Transfer the solution into a standard 5 mm NMR tube.

  • Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a sufficient number of scans (typically 16 or more) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay, FID) by applying Fourier transformation, followed by careful phasing, baseline correction, and integration. Reference the spectrum to the residual DMSO-d₅ peak at δ 2.50 ppm.[2][3]

Spectrum Interpretation and Analysis

The ¹H NMR spectrum of this compound in DMSO-d₆ exhibits distinct signals corresponding to the four unique proton environments. The following analysis is based on established chemical shift principles and coupling patterns.

Aromatic Region (δ 7.0 - 8.0 ppm)

The aromatic region shows a classic AA'BB' system, characteristic of a 1,4-disubstituted benzene ring.

  • Hₐ Protons (ortho to -B(OH)₂): These protons are expected to appear further downfield due to the electron-withdrawing and anisotropic effects of the boronic acid group. They will appear as a doublet, coupled to the adjacent Hᵦ protons. The typical chemical shift is around δ 7.7-7.9 ppm .

  • Hᵦ Protons (ortho to -S-iPr): These protons are influenced by the electron-donating thioether group, which shields them relative to the Hₐ protons, shifting their signal upfield. They will also appear as a doublet, coupled to the Hₐ protons. The expected chemical shift is around δ 7.3-7.5 ppm .

  • Coupling: The ortho-coupling constant (³J) between Hₐ and Hᵦ is typically in the range of 7-9 Hz, which is characteristic for protons on an aromatic ring.

Aliphatic Region (δ 1.0 - 4.0 ppm)

The signals for the isopropyl group are highly characteristic.

  • H꜀ Proton (methine): This single proton is adjacent to the sulfur atom and is split by the six equivalent protons of the two methyl groups. According to the n+1 rule, its signal will be a septet (a multiplet with 7 lines). Protons adjacent to sulfur typically appear in the δ 2.0-3.0 ppm range, but deshielding from the aromatic ring will shift this further downfield to approximately δ 3.2-3.5 ppm .[4]

  • Hₒ Protons (methyl): These six protons are equivalent and are split by the single methine proton (H꜀). This results in a sharp doublet. Their chemical shift is expected around δ 1.2-1.3 ppm .

Exchangeable Protons
  • Boronic Acid Protons (-B(OH)₂): The two hydroxyl protons on the boron atom are acidic and exchange rapidly. They typically appear as a single, broad peak. In DMSO-d₆, this signal can be found anywhere from δ 5.0 to 8.5 ppm, depending on concentration and water content. This peak will disappear upon shaking the NMR tube with a drop of D₂O.[2]

  • Residual Solvent Peaks: It is crucial to identify common solvent-related peaks. For DMSO-d₆, the residual protonated solvent (DMSO-d₅) appears as a quintet at δ 2.50 ppm , and residual water appears as a broad singlet typically around δ 3.33 ppm .[2][3][5]

Summary of Spectral Data
Proton LabelAssignmentMultiplicityCoupling Constant (³J)Chemical Shift (δ, ppm)Integration
Hₐ Ar-H (ortho to B(OH)₂)Doublet (d)~8 Hz7.7 - 7.92H
Hᵦ Ar-H (ortho to S-iPr)Doublet (d)~8 Hz7.3 - 7.52H
H꜀ -S-CH (CH₃)₂Septet (sept)~7 Hz3.2 - 3.51H
Hₒ -S-CH(CH₃ )₂Doublet (d)~7 Hz1.2 - 1.36H
-OH B(OH )₂Broad Singlet (br s)N/AVariable (e.g., ~8.2)2H

Conclusion

The ¹H NMR spectrum of this compound provides a clear and unambiguous fingerprint for its structural confirmation. The key diagnostic features are two distinct doublets in the aromatic region, a downfield septet for the methine proton, and a prominent upfield doublet for the six methyl protons. By following the detailed protocol outlined in this guide, researchers can reliably obtain high-quality spectra and confidently interpret the data to verify the identity and purity of this versatile synthetic building block.

References

An In-depth Technical Guide to ¹³C NMR Analysis of 4-Isopropylthiophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive technical guide provides a detailed exploration of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 4-isopropylthiophenylboronic acid, a compound of significant interest in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical principles, field-proven experimental protocols, and a thorough interpretation of the ¹³C NMR spectrum. By elucidating the causality behind experimental choices and providing a self-validating framework for spectral analysis, this guide aims to empower scientists to confidently characterize this and similar organoboron compounds.

Introduction: The Significance of this compound and the Role of ¹³C NMR

This compound is a versatile building block in organic chemistry, particularly in the realm of Suzuki-Miyaura cross-coupling reactions. Its utility in the synthesis of complex organic molecules, including pharmaceutically active compounds, has led to its increasing importance in drug discovery and development. The precise characterization of this reagent is paramount to ensure the purity, identity, and reactivity required for successful synthetic outcomes.

Among the array of analytical techniques available, ¹³C NMR spectroscopy stands out as a powerful, non-destructive method for the structural elucidation of organic molecules.[1][2][3] It provides invaluable information about the carbon skeleton, including the number of unique carbon atoms, their chemical environments, and their connectivity.[3][4][5] For a molecule like this compound, ¹³C NMR is indispensable for confirming the presence and connectivity of the phenyl ring, the isopropyl group, the thioether linkage, and the boronic acid moiety.

This guide will delve into the nuances of acquiring and interpreting the ¹³C NMR spectrum of this compound, providing a robust framework for its comprehensive analysis.

Theoretical Principles of ¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy relies on the magnetic properties of the ¹³C isotope, which possesses a nuclear spin of ½.[2][4][6] Although the natural abundance of ¹³C is only about 1.1%, modern Fourier Transform (FT) NMR spectrometers can readily acquire high-quality spectra.[6]

Several key principles underpin the interpretation of a ¹³C NMR spectrum:

  • Chemical Shift (δ): The position of a signal in the NMR spectrum, measured in parts per million (ppm), is known as the chemical shift.[3][7] It is highly sensitive to the electronic environment of the carbon nucleus. Electronegative atoms, such as oxygen and sulfur, deshield the carbon nucleus, causing its signal to appear at a higher chemical shift (downfield).[3][7] The hybridization of the carbon atom also plays a crucial role, with sp²-hybridized carbons (alkenes and aromatics) typically resonating at higher chemical shifts than sp³-hybridized carbons (alkanes).[3] The chemical shift range for most organic compounds is approximately 0-220 ppm.[4]

  • Proton Decoupling: In a standard ¹³C NMR experiment, the sample is irradiated with a broad range of radiofrequencies that excite all the protons in the molecule. This technique, known as broadband proton decoupling, eliminates the splitting of carbon signals by attached protons (¹³C-¹H coupling).[8] The result is a simplified spectrum where each unique carbon atom appears as a single sharp line, greatly facilitating interpretation.[7][8]

  • Signal Intensity: Unlike in ¹H NMR, the integration of peak areas in a standard broadband-decoupled ¹³C NMR spectrum is generally not proportional to the number of carbon atoms.[3] This is due to variations in the relaxation times of different carbon nuclei and the Nuclear Overhauser Effect (NOE). Quaternary carbons, which have no attached protons, often exhibit weaker signals due to longer relaxation times.

Experimental Procedures: A Validated Protocol

The acquisition of a high-quality ¹³C NMR spectrum is critically dependent on meticulous sample preparation and appropriate instrument parameter selection.

Sample Preparation

A well-prepared sample is the cornerstone of a successful NMR experiment. The following protocol is a self-validating system designed to minimize common sources of error.

Materials:

  • This compound (5-20 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆; ~0.6 mL)

  • High-quality 5 mm NMR tube and cap

  • Pasteur pipette and glass wool

  • Vortex mixer

Step-by-Step Methodology:

  • Solvent Selection: Choose a deuterated solvent in which the analyte is readily soluble. The choice of solvent can slightly influence the chemical shifts.[9] For this compound, deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices. The deuterium in the solvent provides a lock signal for the NMR spectrometer to maintain magnetic field stability.[10]

  • Sample Weighing and Dissolution: Accurately weigh 5-20 mg of this compound into a clean, dry vial. Add approximately 0.6 mL of the chosen deuterated solvent.[11]

  • Homogenization: Gently vortex the vial to ensure complete dissolution of the solid. A homogeneous solution is crucial for obtaining sharp NMR signals.

  • Filtration: To remove any particulate matter that can degrade the magnetic field homogeneity and broaden the spectral lines, filter the solution into the NMR tube.[10][11] This is achieved by passing the solution through a small plug of glass wool packed into a Pasteur pipette.[10]

  • Sample Transfer and Capping: Carefully transfer the filtered solution into the NMR tube to a depth of approximately 4-5 cm. Cap the tube securely to prevent solvent evaporation and contamination.

  • Labeling: Clearly label the NMR tube with the sample identity.

Instrument Setup and Data Acquisition

The following is a general guide for setting up a standard ¹³C NMR experiment on a modern FT-NMR spectrometer. Specific parameters may need to be optimized based on the instrument and the sample concentration.

Typical Acquisition Parameters:

  • Spectrometer Frequency: A higher field strength (e.g., 400-600 MHz for ¹H) will provide better signal dispersion and sensitivity for ¹³C.

  • Experiment: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).

  • Pulse Width: A 30° pulse angle is often used to allow for faster repetition rates without saturating the signals.

  • Acquisition Time (AQ): Typically 1-2 seconds.

  • Relaxation Delay (D1): A delay of 2-5 seconds is usually sufficient for most carbons to relax. Quaternary carbons may require longer delays for quantitative analysis.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio. The number of scans will depend on the sample concentration.

  • Spectral Width (SW): A spectral width of approximately 240 ppm (e.g., -10 to 230 ppm) is typically sufficient to cover the entire range of carbon chemical shifts.

  • Temperature: The experiment is usually run at room temperature.

Spectral Analysis and Interpretation of this compound

The ¹³C NMR spectrum of this compound is expected to show seven distinct signals, corresponding to the seven unique carbon environments in the molecule. The following is a detailed analysis and prediction of the chemical shifts based on the known effects of the substituents and data from similar compounds.

Figure 1. Molecular structure of this compound with carbon numbering.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C1~130-135Ipso-carbon attached to the boronic acid group. Generally, the carbon directly attached to boron in phenylboronic acids is difficult to observe due to quadrupolar relaxation of the boron nucleus, often resulting in a broad or weak signal.
C2, C6~135-140Aromatic CH carbons ortho to the boronic acid group. These are expected to be downfield due to the electron-withdrawing nature of the boronic acid.
C3, C5~125-130Aromatic CH carbons meta to the boronic acid group and ortho to the isopropylthio group. The electron-donating effect of the sulfur atom will shield these carbons, shifting them slightly upfield compared to C2 and C6.
C4~140-145Ipso-carbon attached to the sulfur atom. The electronegativity of sulfur and its ability to participate in resonance will cause a significant downfield shift.
C7~35-40Methine carbon of the isopropyl group. This sp³-hybridized carbon is attached to the sulfur atom, causing a downfield shift compared to a typical alkane methine carbon.
C8, C9~22-25Methyl carbons of the isopropyl group. These two carbons are equivalent due to free rotation and will appear as a single signal in a typical upfield region for sp³-hybridized carbons.

Discussion of Substituent Effects:

  • Boronic Acid Group (-B(OH)₂): This group is electron-withdrawing and will deshield the attached ipso-carbon (C1) and the ortho-carbons (C2, C6), shifting their signals downfield. The effect on the meta- (C3, C5) and para- (C4) carbons is less pronounced. The carbon directly bonded to the boron atom (C1) is often broadened and may be difficult to observe.

  • Isopropylthio Group (-S-CH(CH₃)₂): The sulfur atom is electronegative and will deshield the attached ipso-carbon (C4). However, through resonance, the sulfur lone pairs can donate electron density to the aromatic ring, particularly at the ortho- and para-positions. This electron-donating effect will shield the ortho-carbons (C3, C5) relative to what would be expected based on inductive effects alone. The methine carbon (C7) of the isopropyl group is directly attached to the sulfur, resulting in a downfield shift into the 35-40 ppm range. The methyl carbons (C8, C9) are further away and will appear in the typical alkane region.

Practical Considerations and Troubleshooting

  • Low Signal-to-Noise Ratio: If the signals are weak, increase the number of scans or use a more concentrated sample.

  • Solvent Peaks: The residual peaks from the deuterated solvent can sometimes obscure signals from the analyte. Consult a table of common deuterated solvent impurities to identify these peaks. For example, the signal for CDCl₃ appears as a triplet around 77 ppm.

  • Broad Signals: Broad lines can be an indication of poor sample preparation (e.g., suspended solids), high sample viscosity, or the presence of paramagnetic impurities.[10] Filtering the sample and, if necessary, degassing it can help to improve spectral resolution.

  • Missing Quaternary Carbon Signals: Quaternary carbons, especially the one attached to the boron atom, may be weak or absent in the spectrum. This is a known phenomenon and can be addressed by using a longer relaxation delay or by employing specific NMR experiments designed to enhance quaternary carbon signals, such as DEPT (Distortionless Enhancement by Polarization Transfer).

Conclusion

¹³C NMR spectroscopy is an indispensable tool for the structural verification and purity assessment of this compound. A thorough understanding of the underlying theoretical principles, coupled with a meticulous experimental approach, enables the unambiguous assignment of all carbon signals. This guide provides a comprehensive framework for researchers to confidently perform and interpret ¹³C NMR analyses of this important synthetic building block, thereby ensuring the integrity of their research and development endeavors.

References

An In-Depth Technical Guide to the Mass Spectrometry of 4-Isopropylthiophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-isopropylthiophenylboronic acid, a compound of increasing interest in synthetic chemistry and drug development. This document delves into the core principles of electrospray ionization (ESI) mass spectrometry as applied to this analyte, offering field-proven insights into experimental design, from sample preparation to data interpretation. We will explore the expected adduct formation, isotopic patterns, and propose a detailed fragmentation pathway based on established principles of collision-induced dissociation (CID). This guide is designed to be a self-validating resource, empowering researchers to develop and troubleshoot their own robust analytical methods for this and similar organoboron compounds.

Introduction: The Analytical Imperative for this compound

This compound (MW: 196.07 g/mol , Formula: C₉H₁₃BO₂S) is a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are fundamental to the creation of complex organic molecules, including many active pharmaceutical ingredients (APIs).[1] The purity and structural integrity of this reagent are paramount to ensure the desired reaction outcomes and the quality of the final products. Mass spectrometry (MS) stands as a cornerstone analytical technique for the characterization of such compounds due to its high sensitivity, specificity, and ability to provide detailed structural information.

This guide will focus on the application of Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-QTOF-MS), a powerful platform for the analysis of moderately polar and thermally labile small molecules like this compound.

Foundational Principles: ESI-MS of Organoboron Compounds

Electrospray ionization (ESI) is the ionization technique of choice for many organoboron compounds as it is a "soft" ionization method that minimizes in-source fragmentation, allowing for the observation of the intact molecular ion.[2][3][4] The process involves the formation of highly charged droplets from a solution of the analyte, followed by solvent evaporation and the generation of gas-phase ions.[2][3][4]

Ionization and Adduct Formation

In positive ion mode ESI, this compound is expected to be observed primarily as a protonated molecule, [M+H]⁺. However, the formation of other adducts is common and dependent on the composition of the mobile phase and the sample matrix.[5][6][7][8] Commonly observed adducts for small molecules include:

  • Sodium adducts ([M+Na]⁺): Often present due to trace amounts of sodium salts in glassware, solvents, or additives.

  • Potassium adducts ([M+K]⁺): Similar to sodium adducts, arising from environmental traces.

  • Ammonium adducts ([M+NH₄]⁺): Can be intentionally promoted by using ammonium-based buffers (e.g., ammonium acetate or ammonium formate) in the mobile phase to enhance ionization efficiency.[9]

The choice of mobile phase additives can be strategically employed to favor the formation of a specific adduct, thereby simplifying the mass spectrum and potentially increasing sensitivity.[5][8]

The Boron Isotope Pattern: A Definitive Signature

A key characteristic in the mass spectra of organoboron compounds is the natural isotopic abundance of boron: ¹⁰B (19.9%) and ¹¹B (80.1%). This results in a distinctive isotopic pattern for any boron-containing ion, with the [M+1] peak having a significantly higher intensity than would be expected from the contribution of ¹³C alone. This signature is a powerful tool for confirming the presence of boron in an unknown analyte.

Experimental Workflow: A Validated Approach

The following section outlines a detailed, step-by-step methodology for the analysis of this compound by LC-ESI-QTOF-MS. This protocol is designed to be a robust starting point for method development.

Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable organic solvent such as methanol or acetonitrile.

  • Working Standard (10 µg/mL): Dilute the stock solution 1:100 with the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Sample Preparation: For reaction monitoring or purity assessment, dissolve the sample in the working standard diluent to a concentration within the expected linear range of the instrument.

Causality: Using the initial mobile phase composition as the diluent for the final sample injection minimizes solvent mismatch effects that can lead to poor peak shape and retention time shifts.

Liquid Chromatography (LC) Parameters
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is a suitable choice for retaining and separating this moderately nonpolar compound.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step. For example:

    • 0-1 min: 10% B

    • 1-8 min: 10-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 10% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Causality: The use of formic acid as a mobile phase modifier helps to protonate the analyte, promoting efficient ionization in positive ESI mode. A gradient elution is employed to ensure good peak shape and elution of the analyte in a reasonable time, while also cleaning the column of any more strongly retained impurities.

ESI-QTOF-MS Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 - 4.5 kV

  • Nebulizer Gas (Nitrogen): 30-40 psi

  • Drying Gas (Nitrogen): 8-10 L/min

  • Drying Gas Temperature: 300-350 °C

  • Mass Range: m/z 50-500

  • Acquisition Rate: 2 spectra/s

  • Collision Energy (for MS/MS): A ramp of 10-40 eV is a good starting point to observe a range of fragment ions.

Causality: These parameters are typical for the analysis of small molecules on a QTOF instrument and provide a good balance between sensitivity and stability. The collision energy ramp in MS/MS experiments is crucial for generating a rich fragmentation spectrum, aiding in structural elucidation.[7]

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL) working Working Standard (10 µg/mL) stock->working sample Diluted Sample working->sample lc_system UPLC/HPLC System (C18 Column) sample->lc_system Injection esi_source ESI Source (Positive Mode) lc_system->esi_source Elution qtof_analyzer QTOF Analyzer (MS and MS/MS) esi_source->qtof_analyzer data_analysis Data Analysis (Spectrum Interpretation) qtof_analyzer->data_analysis Data Acquisition fragmentation_pathway parent [M+H]⁺ m/z 197.0751 frag1 Fragment A m/z 155.0282 parent->frag1 - C₃H₆ (Propene) frag2 Fragment B m/z 137.0176 frag1->frag2 - H₂O

References

The Solubility Profile of 4-Isopropylthiophenylboronic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

4-Isopropylthiophenylboronic acid is a key building block in contemporary medicinal chemistry, frequently employed in the synthesis of complex organic molecules destined for drug discovery pipelines. A comprehensive understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies, and developing robust formulation protocols. This in-depth technical guide provides a thorough analysis of the physicochemical properties of this compound, extrapolates its likely solubility behavior in a range of common organic solvents, and presents detailed, field-proven experimental methodologies for the precise determination of its solubility. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, enabling them to harness the full potential of this versatile reagent.

Introduction: The Critical Role of Solubility in Pharmaceutical Research

In the landscape of drug discovery and development, the solubility of a chemical entity is a cornerstone property that dictates its utility and progression. For a reagent like this compound, its solubility profile directly impacts several critical stages of the pharmaceutical research and development workflow. Inefficient solubility can lead to suboptimal reaction kinetics, challenging and low-yielding purification processes, and significant hurdles in formulation development.

This guide moves beyond a simple listing of data, instead offering a holistic view of the factors governing the solubility of this compound. By understanding the interplay between the solute's intrinsic properties and the characteristics of the solvent, researchers can make informed decisions, troubleshoot challenges, and ultimately accelerate their research endeavors.

Physicochemical Properties of this compound

A foundational understanding of the molecular and physical characteristics of this compound is essential for predicting its solubility.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 380427-38-3[1][2][3]
Molecular Formula C9H13BO2S[1][2][3]
Molecular Weight 196.07 g/mol [1][2][3]
Melting Point 82-88 °C[4][5]
Boiling Point 347.2 ± 44.0 °C (Predicted)[4][5]
Density 1.14 ± 0.1 g/cm³ (Predicted)[4][5]
Appearance Powder to crystal[4]

The structure of this compound, with its boronic acid moiety, aromatic ring, and an isopropylthio group, presents a molecule of moderate polarity. The boronic acid group is capable of acting as a hydrogen bond donor and acceptor, a key factor influencing its solubility in protic solvents. The phenyl and isopropyl groups contribute to its lipophilicity, suggesting an affinity for non-polar organic solvents.

A crucial aspect to consider with boronic acids is their propensity to form cyclic anhydrides known as boroxines through dehydration, particularly upon heating.[6] This equilibrium between the acid and its boroxine form can complicate solubility studies and is influenced by the solvent and temperature.[6]

Predicted Solubility of this compound in Common Organic Solvents

While specific quantitative solubility data for this compound is not extensively available in the peer-reviewed literature, we can extrapolate its likely behavior based on studies of structurally similar arylboronic acids, such as phenylboronic acid.[7][8][9]

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Ethers Diethyl ether, Tetrahydrofuran (THF), DioxaneHighEthers can act as hydrogen bond acceptors, interacting favorably with the boronic acid group. Phenylboronic acid demonstrates high solubility in ethers.[7][8]
Ketones Acetone, 3-PentanoneHighSimilar to ethers, ketones are effective hydrogen bond acceptors. Phenylboronic acid exhibits high solubility in ketones.[7][8]
Halogenated Chloroform, Dichloromethane (DCM)ModerateThese solvents are of intermediate polarity. Phenylboronic acid has moderate solubility in chloroform.[7][8]
Alcohols Methanol, Ethanol, IsopropanolModerate to HighAlcohols are protic solvents that can engage in hydrogen bonding with the boronic acid. Recrystallization of arylboronic acids is often performed in hot ethanol.[10]
Aromatic Hydrocarbons Toluene, BenzeneLow to ModerateThese non-polar solvents will primarily interact with the phenyl and isopropyl groups. Recrystallization of some boronic acids has been achieved in benzene.[11]
Aliphatic Hydrocarbons Hexanes, Heptane, MethylcyclohexaneVery LowThe significant difference in polarity between the boronic acid group and these non-polar solvents leads to poor solubility. Hydrocarbons are often used to remove organic impurities during boronic acid synthesis.[8]
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)HighThese solvents are strong hydrogen bond acceptors and are generally excellent solvents for a wide range of organic compounds.
Esters Ethyl acetateModerateEthyl acetate has moderate polarity and can act as a hydrogen bond acceptor. It is a common solvent for the recrystallization of boronic acids.[11]

Experimental Determination of Solubility: A Step-by-Step Guide

To obtain precise, quantitative solubility data for this compound, a systematic experimental approach is necessary. The following protocols for determining both kinetic and thermodynamic solubility are provided to empower researchers in their investigations.

Kinetic Solubility Determination

This method provides a rapid assessment of the concentration at which a compound will precipitate from a solution, often used in high-throughput screening.

G cluster_0 Kinetic Solubility Workflow A Prepare 10 mM stock solution in 100% DMSO B Perform serial dilutions in DMSO in a 96-well plate A->B Dilution Series D Transfer a small volume of DMSO dilutions to the solvent plate B->D Compound Transfer C Add desired organic solvent to a new 96-well plate C->D Solvent Addition E Incubate and agitate the plate D->E Mixing F Analyze for precipitation using nephelometry or UV-Vis spectroscopy E->F Measurement G Determine the highest concentration without precipitation F->G Data Analysis

Caption: Workflow for Kinetic Solubility Determination.

Experimental Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well microplate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

  • Solvent Addition: To a new 96-well plate, add a fixed volume of the desired organic solvent to each well.

  • Compound Addition: Transfer a small volume from each well of the DMSO dilution plate to the corresponding wells of the solvent-containing plate.

  • Equilibration: Seal the plate and agitate at a constant temperature for a set period (e.g., 2 hours).

  • Analysis: Determine the presence of precipitate in each well using a nephelometer or by measuring the absorbance of the supernatant with a UV-Vis spectrophotometer after centrifugation.[12]

  • Data Interpretation: The kinetic solubility is the highest concentration at which no precipitate is observed.[12]

Thermodynamic Solubility Determination

This method determines the equilibrium solubility of a compound, providing a more accurate measure for applications such as formulation development.

G cluster_1 Thermodynamic Solubility Workflow H Add excess solid this compound to vials with known solvent volumes I Seal vials and agitate at constant temperature for 24-48 hours to reach equilibrium H->I Equilibration J Centrifuge or filter the samples to separate undissolved solid I->J Phase Separation K Carefully collect the supernatant J->K Sample Collection L Determine the concentration of the dissolved compound in the supernatant (e.g., by HPLC-UV) K->L Quantification M Calculate the equilibrium solubility L->M Calculation

Caption: Workflow for Thermodynamic Solubility Determination.

Experimental Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.[12]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Alternatively, centrifuge the vials at a low speed.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter may be necessary.

  • Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Interpretation: The measured concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Practical Applications of Solubility Data: Recrystallization for Purification

A direct application of solubility data is in the design of recrystallization protocols for the purification of this compound. Recrystallization is a powerful technique for removing impurities from a solid compound.[13][14]

The ideal recrystallization solvent system is one in which the compound has high solubility at an elevated temperature and low solubility at a lower temperature.

G cluster_2 Recrystallization Protocol Logic N Select a solvent with high solubility at high temperature and low solubility at low temperature O Dissolve the crude this compound in a minimal amount of hot solvent N->O Solvent Choice P Perform hot filtration if insoluble impurities are present O->P Impurity Removal Q Allow the solution to cool slowly and undisturbed to promote crystal formation P->Q Crystallization R Further cool in an ice bath to maximize yield Q->R Yield Maximization S Collect the purified crystals by vacuum filtration R->S Isolation T Wash the crystals with a small amount of cold solvent S->T Washing U Dry the purified crystals T->U Final Product

Caption: Logical Flow of a Recrystallization Protocol.

Example Protocol for Recrystallization:

  • Solvent Selection: Based on the predicted solubility, a mixed solvent system such as ethanol/water or a single solvent like ethyl acetate could be a good starting point.[10][11]

  • Dissolution: Place the crude this compound in a flask and add a minimal amount of the chosen solvent. Heat the mixture to dissolve the solid completely.

  • Hot Filtration (if necessary): If insoluble impurities are visible, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[14]

  • Crystallization: As the solution cools, the solubility of the this compound will decrease, leading to the formation of crystals.

  • Isolation: Once crystallization is complete, cool the flask in an ice bath to maximize the yield. Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Conclusion

While a comprehensive, publicly available dataset on the solubility of this compound in a wide array of organic solvents remains to be compiled, this guide provides a robust framework for researchers to predict its behavior and to experimentally determine its solubility with a high degree of accuracy. The provided protocols for kinetic and thermodynamic solubility determination, along with the practical application in designing recrystallization procedures, are intended to empower scientists in the pharmaceutical industry to overcome challenges related to the handling and purification of this important synthetic building block. A thorough understanding and application of these principles will undoubtedly contribute to the more efficient and successful development of novel therapeutics.

References

stability and storage of 4-Isopropylthiophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of 4-Isopropylthiophenylboronic Acid

Abstract: this compound is a vital building block in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions. However, its utility is intrinsically linked to its purity and stability. As with many organoboronic acids, this compound is susceptible to degradation pathways that can compromise experimental outcomes, reduce yields, and introduce impurities into reaction mixtures. This guide provides a comprehensive overview of the chemical stability of this compound, delineates its primary degradation pathways, and establishes field-proven protocols for its optimal storage and handling. This document is intended for researchers, chemists, and drug development professionals who rely on the integrity of this reagent for reproducible and successful synthesis.

Chemical Profile and Physicochemical Properties

This compound, with the molecular formula C₉H₁₃BO₂S, is a white to off-white solid at room temperature.[1][2] Understanding its fundamental properties is the first step toward ensuring its long-term stability.

Caption: Chemical Structure of this compound.

A summary of its key properties is presented below for quick reference.

PropertyValueSource(s)
Molecular Formula C₉H₁₃BO₂S[1][2][3]
Molecular Weight 196.07 g/mol [1][2][3]
Appearance White to off-white solid[1]
Melting Point 82-88 °C[1][4]
Boiling Point 347.2 ± 44.0 °C (Predicted)[1][4]
Density 1.14 ± 0.1 g/cm³ (Predicted)[1][4]
CAS Number 380427-38-3[1][2][3]

Core Stability Challenges: The Chemistry of Degradation

The stability of this compound is governed by the inherent reactivity of the arylboronic acid moiety. Two principal, non-enzymatic degradation pathways must be understood and mitigated: protodeboronation and oxidation. A third consideration is the propensity for dehydration to form boroxine anhydrides.

Protodeboronation: Cleavage of the Carbon-Boron Bond

Protodeboronation is the hydrolytic cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom, thereby converting the molecule into isopropyl phenyl sulfide. This is a common side reaction in cross-coupling chemistry and a primary degradation pathway during storage.[5][6] This process can be catalyzed by both acid and base.[5][7][8]

  • Acid-Catalyzed Protodeboronation: In the presence of acidic protons, the reaction can proceed via an intermolecular metathesis mechanism.[5][6]

  • Base-Catalyzed Protodeboronation: Under basic conditions (pH > 10), the boronic acid exists as the more electron-rich boronate species, which can be susceptible to cleavage.[7][8] The presence of moisture is critical for this degradation pathway.

Oxidative Degradation: Formation of Phenolic and Sulfoxide Impurities

Arylboronic acids are susceptible to oxidation, which converts the C-B bond into a C-O bond, yielding the corresponding phenol (4-isopropylthiophenol in this case).[9][10] This process can be initiated by:

  • Atmospheric Oxygen: The presence of air, especially when catalyzed by trace metals or light, can lead to aerobic oxidation.[11][12]

  • Peroxides and other Oxidants: Strong oxidizing agents will readily convert the boronic acid to a phenol.[9][10]

Furthermore, the thioether linkage introduces a second site for oxidation. The sulfur atom can be oxidized to a sulfoxide and subsequently to a sulfone, creating additional impurities that can be difficult to separate from the desired product.

cluster_conditions Degradation Conditions A This compound B Isopropyl phenyl sulfide (Protodeboronation Product) A->B C 4-Isopropylthiophenol (Oxidation Product) A->C D 4-Isopropylsulfinylphenylboronic acid (Sulfur Oxidation Product) A->D C1 Moisture, Acid/Base C1->A Promotes C2 Air (O₂), Light, Oxidants C2->A Promotes C3 Oxidants C3->A Promotes

Caption: Primary degradation pathways for this compound.

Dehydration: Formation of Boroxines

Like most boronic acids, this compound can undergo intermolecular dehydration to form a cyclic trimer anhydride known as a boroxine. While this process is often reversible upon exposure to water, the presence of significant amounts of boroxine can affect the stoichiometry of reactions and lead to inconsistent results. Storing the compound in a desiccated environment is key to minimizing boroxine formation.

Recommended Storage and Handling Protocols

Based on the chemical vulnerabilities outlined above, a stringent storage and handling protocol is essential to preserve the integrity of this compound. The core principle is the exclusion of moisture, oxygen, light, and incompatible substances.

Long-Term Storage

For optimal long-term stability, the following conditions are mandatory.

ParameterRecommendationRationale
Temperature -20°CSlows the rate of all chemical degradation pathways.[3]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation from atmospheric oxygen.
Container Tightly sealed, amber glass vialProtects from moisture and air ingress; amber glass prevents light-induced degradation.
Environment Dry, dark location (e.g., a desiccator inside a freezer)Minimizes exposure to moisture and light.[2]
Step-by-Step Protocol for Handling and Aliquoting

To prevent contamination of the bulk supply and ensure accurate dispensing, follow this procedure.

  • Equilibration: Before opening, allow the sealed container to warm to room temperature in a desiccator (approx. 30-60 minutes). This critical step prevents atmospheric moisture from condensing onto the cold solid.

  • Inert Atmosphere Handling: If possible, perform all manipulations inside a glovebox. If a glovebox is unavailable, create a positive pressure of inert gas (argon or nitrogen) in the headspace of the vial before and after dispensing.

  • Dispensing: Use a clean, dry spatula to quickly weigh the desired amount of solid into a separate, tared vial. Avoid using the same spatula for different reagents to prevent cross-contamination.

  • Resealing: Immediately after dispensing, flush the headspace of the primary container with inert gas, securely reseal the cap, and wrap the cap with paraffin film for an extra barrier against moisture.

  • Storage: Promptly return the primary container to its designated long-term storage condition (-20°C, dark, dry).[3]

start Start: Container at -20°C equilibrate 1. Equilibrate to RT in Desiccator start->equilibrate inert 2. Open Under Inert Atmosphere equilibrate->inert weigh 3. Weigh Aliquot Quickly inert->weigh reseal 4. Flush Headspace, Reseal Tightly weigh->reseal finish End: Aliquot Ready for Use weigh->finish store 5. Return to -20°C Storage reseal->store

Caption: Recommended workflow for handling solid this compound.

Purity Assessment and Stability Monitoring

Trust in a reagent requires verification. Regular purity assessment is a cornerstone of good laboratory practice and provides a quantitative measure of stability over time. High-Performance Liquid Chromatography (HPLC) is a robust method for this purpose.

Experimental Protocol: Purity Assessment by HPLC-UV

This protocol provides a general method that should be adapted and validated for specific laboratory instrumentation.

  • Standard Preparation: Accurately prepare a stock solution of this compound at ~1 mg/mL in acetonitrile. From this, prepare a working standard at ~50 µg/mL using a mobile phase-like diluent (e.g., 50:50 Acetonitrile:Water).

  • Sample Preparation: Prepare a sample solution of the lot to be tested at the same concentration as the working standard.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size (or equivalent).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and re-equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: UV at 254 nm.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Interpretation: A pure sample should exhibit a single major peak. The appearance of earlier eluting peaks may indicate the presence of the more polar 4-isopropylthiophenol (oxidation product), while later eluting peaks could correspond to the less polar isopropyl phenyl sulfide (protodeboronation product) or boroxine species.

Conclusion

The chemical integrity of this compound is paramount for its successful application in synthesis. Its stability is primarily challenged by protodeboronation and oxidation, both of which are exacerbated by the presence of moisture, air, light, and incompatible pH conditions. Adherence to strict storage protocols, including storage at -20°C under an inert atmosphere in a tightly sealed, light-resistant container, is essential for preserving its purity.[3] Implementing careful handling procedures and routine purity analysis provides a self-validating system that ensures the reliability and reproducibility of experimental results, ultimately accelerating research and development timelines.

References

A Guide to the Synthesis of 4-Isopropylthiophenylboronic Acid via Lithium-Halogen Exchange

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust and widely applicable method for the synthesis of 4-isopropylthiophenylboronic acid, a key building block in modern organic synthesis. The primary focus is the conversion of 4-isopropylthiophenyl bromide via a lithium-halogen exchange, followed by borylation and hydrolysis. This document is intended for researchers, chemists, and drug development professionals, offering detailed mechanistic insights, a step-by-step experimental protocol, and practical troubleshooting advice to ensure reproducible and high-yield synthesis. We will explore the causality behind experimental choices, grounding the protocol in established chemical principles to create a self-validating and reliable synthetic system.

Introduction: The Significance of Arylboronic Acids

Arylboronic acids and their corresponding esters are indispensable reagents in contemporary organic chemistry. Their prominence is largely due to their central role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation that has revolutionized the formation of carbon-carbon bonds.[1][2] This reaction's tolerance for a wide variety of functional groups has made it a cornerstone in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][3]

This compound, in particular, is a valuable synthon. The isopropylthio moiety can modulate the electronic and lipophilic properties of a target molecule, making it a desirable fragment in medicinal chemistry for optimizing drug candidates. This guide provides a detailed pathway to access this key intermediate from its readily available aryl bromide precursor.

Synthetic Strategy: Organometallic vs. Palladium-Catalyzed Routes

Two principal strategies exist for the conversion of an aryl bromide to an arylboronic acid:

  • Organometallic Intermediate Route: This classic approach involves the formation of a highly nucleophilic organometallic species—either an organolithium or a Grignard reagent—from the aryl halide. This intermediate is then "quenched" with an electrophilic boron source, typically a trialkyl borate.[4][5][6]

  • Palladium-Catalyzed Borylation (Miyaura Borylation): This modern method employs a palladium catalyst to directly couple the aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[7][8][9]

While Miyaura borylation offers excellent functional group tolerance, the organometallic route via lithium-halogen exchange is often chosen for its high yields, cost-effectiveness (avoiding expensive catalysts and ligands), and straightforward execution for compatible substrates.[4][10] This guide will focus on the lithium-halogen exchange pathway, a foundational and highly effective method that reinforces core principles of organometallic chemistry.

Reaction Mechanism and Theoretical Framework

The synthesis proceeds through a well-defined, three-step sequence. Understanding the mechanism behind each step is critical for successful execution and troubleshooting.

Step 1: Lithium-Halogen Exchange

This is an equilibrium-driven process where the halogen of the aryl bromide is swapped with the lithium atom from an alkyllithium reagent, typically n-butyllithium (n-BuLi).[10] The equilibrium strongly favors the formation of the aryllithium species because the lithium is bound to a more electronegative sp²-hybridized carbon, resulting in a more stable organometallic compound.[10]

Causality: This reaction is extremely fast and exothermic. Performing it at cryogenic temperatures (e.g., -78 °C using a dry ice/acetone bath) is crucial.[11][12] The low temperature prevents undesirable side reactions, such as the aryllithium attacking the solvent (THF) or reacting with other sensitive functional groups.

Step 2: Borylation

The generated 4-isopropylthiophenyllithium is a potent carbanion source. It acts as a strong nucleophile, attacking the electrophilic boron atom of a trialkyl borate.[4][6] Triisopropyl borate, B(O-iPr)₃, is an excellent choice for this step.

Causality: The steric bulk of the isopropoxy groups on the borate helps to prevent over-addition of the aryllithium reagent.[6] If a less hindered borate like trimethyl borate were used, there would be a higher risk of forming undesired diaryl- and triarylborane byproducts, which would significantly lower the yield of the target boronic acid.

Step 3: Hydrolysis

The reaction mixture, containing the lithium triisopropoxy(4-isopropylthiophenyl)borate salt, is quenched with an aqueous acid (e.g., HCl). This final step hydrolyzes the boronate ester to yield the final this compound product.[4][6]

G cluster_0 Overall Synthesis Workflow A 4-Isopropylthiophenyl Bromide B Lithium-Halogen Exchange C 4-Isopropylthiophenyl- lithium (in situ) D Borylation (Quench) E Boronate Ester Intermediate F Acidic Hydrolysis G 4-Isopropylthiophenyl- boronic Acid

Detailed Experimental Protocol

Safety Precautions: n-Butyllithium is a pyrophoric liquid and must be handled under a strict inert atmosphere (Argon or Nitrogen). All glassware must be rigorously oven- or flame-dried before use. Anhydrous solvents are required. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, gloves) must be worn at all times.

Reagents and Equipment
ItemSpecificationPurpose
4-Isopropylthiophenyl bromide98%+ purityStarting Material
n-Butyllithium (n-BuLi)~2.5 M in hexanesLithiating Agent
Triisopropyl borate98%+ purityBoron Source
Tetrahydrofuran (THF)Anhydrous, <50 ppm H₂OReaction Solvent
Hydrochloric acid (HCl)2 M aqueous solutionHydrolysis/Workup
Diethyl ether / Ethyl acetateReagent gradeExtraction Solvent
Brine (Saturated NaCl)Aqueous solutionWashing Agent
Magnesium sulfate (MgSO₄)AnhydrousDrying Agent
Three-neck round-bottom flaskOven-driedReaction Vessel
Schlenk line / Inert gas manifoldArgon or NitrogenInert Atmosphere
Low-temperature bathDry ice / AcetoneTemperature Control (-78 °C)
Magnetic stirrer and stir barAgitation
Syringes and needlesReagent Transfer
Step-by-Step Procedure
  • Setup: Assemble a 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a thermometer, and a rubber septum, under an inert atmosphere of Argon.

  • Initialization: To the flask, add 4-isopropylthiophenyl bromide (e.g., 10.0 mmol, 1.0 eq). Dissolve it in 50 mL of anhydrous THF via syringe.

  • Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibrium.

  • Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 10.5 mmol, 1.05 eq) dropwise via syringe over 15 minutes. Ensure the internal temperature does not rise above -70 °C.

  • Exchange Reaction: After the addition is complete, stir the mixture at -78 °C for 30 minutes. Successful formation of the aryllithium is often indicated by a slight color change.

  • Borylation: While maintaining the temperature at -78 °C, slowly add triisopropyl borate (12.0 mmol, 1.2 eq) dropwise over 15 minutes. A thick white precipitate may form.

  • Warm-up: After the addition, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir for at least 2 hours or until the reaction reaches ambient temperature.

  • Quench & Hydrolysis: Carefully quench the reaction by slowly adding 20 mL of 2 M HCl. Stir vigorously for 30 minutes. The mixture should become a clear biphasic solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash them sequentially with water (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude solid can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or by trituration with cold hexanes to afford the final product as a white to off-white solid.

G

Results and Characterization

Following the described protocol, yields typically range from 70-90%, depending on the purity of reagents and the strictness of anhydrous and anaerobic conditions.

Physicochemical Properties:

PropertyValue
Molecular FormulaC₉H₁₃BO₂S
Molar Mass196.07 g/mol
Melting Point82-88 °C[13]
AppearanceWhite to off-white solid
Storage Conditions2-8 °C under inert gas[13]

Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Melting Point Analysis: To compare with literature values.

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive n-BuLi.2. Wet solvent or glassware.3. Temperature too high during lithiation.1. Titrate the n-BuLi solution before use to determine its exact molarity.2. Ensure all glassware is rigorously dried and solvents are anhydrous.3. Maintain strict temperature control at -78 °C during additions.
Protodeboronation 1. Presence of proton sources (water) before borylation.2. Overly harsh acidic workup.1. Use anhydrous solvents and maintain a robust inert atmosphere.2. Use a milder acid or control the pH carefully during the workup. Avoid prolonged exposure to the aqueous acid.
Formation of Biphenyl Byproduct Reaction of aryllithium with unreacted aryl bromide.Ensure slow, controlled addition of n-BuLi to maintain a low concentration of the lithiating agent relative to the aryl bromide.

Conclusion

The synthesis of this compound from its corresponding bromide via lithium-halogen exchange is a powerful and efficient method. By carefully controlling reaction parameters—particularly temperature and atmospheric conditions—this protocol provides reliable and high-yield access to a valuable building block for Suzuki-Miyaura cross-coupling and other synthetic applications. A thorough understanding of the underlying mechanistic principles, as detailed in this guide, is paramount for consistent success and effective troubleshooting.

References

Alternative Synthetic Routes to 4-Isopropylthiophenylboronic Acid: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Isopropylthiophenylboronic acid is a valuable building block in medicinal chemistry and materials science, frequently employed in Suzuki-Miyaura cross-coupling reactions to introduce the 4-isopropylthiophenyl moiety.[1][2][3] The efficiency, scalability, and functional group tolerance of its synthesis are critical considerations for drug development and manufacturing. This technical guide provides an in-depth analysis of alternative synthetic routes to this key intermediate. Moving beyond conventional methods, this paper explores established and innovative strategies, including Palladium-catalyzed Miyaura borylation, lithiation-borylation sequences, and classic Grignard reagent-based approaches. Each route is critically evaluated through the lens of reaction mechanism, experimental feasibility, and strategic advantages for process optimization. Detailed experimental protocols, comparative data, and workflow visualizations are provided to empower researchers in selecting and implementing the most suitable synthetic strategy for their specific application.

Introduction: The Strategic Importance of this compound

Arylboronic acids are indispensable tools in modern organic synthesis, largely due to their stability, low toxicity, and remarkable versatility in carbon-carbon and carbon-heteroatom bond formation.[4] this compound, in particular, serves as a crucial precursor for introducing a lipophilic, sulfur-containing aromatic group into target molecules. This moiety can significantly modulate a compound's pharmacological profile, influencing factors such as metabolic stability, protein-ligand interactions, and overall bioavailability. Consequently, robust and flexible synthetic access to this building block is of paramount importance.

This guide will dissect three primary synthetic paradigms for the preparation of this compound, offering detailed protocols and a comparative analysis to inform rational route selection in a research and development setting.

Route 1: Palladium-Catalyzed Miyaura Borylation of an Aryl Halide

The most direct and widely adopted method for the synthesis of arylboronic esters is the Palladium-catalyzed Miyaura borylation.[5][6] This approach involves the cross-coupling of an aryl halide or triflate with a boron source, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[7] The resulting boronate ester can then be hydrolyzed to the desired boronic acid.

Mechanistic Rationale and Strategic Considerations

The catalytic cycle of the Miyaura borylation is a well-understood process initiated by the oxidative addition of the aryl halide to a Pd(0) species. This is followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield the arylboronate ester and regenerate the active Pd(0) catalyst.[6]

The key advantages of this route are its exceptional functional group tolerance and generally mild reaction conditions, which avoid the need for highly reactive organometallic intermediates like Grignard or organolithium reagents.[5] The primary precursor, 4-bromo(or iodo)phenyl isopropyl sulfide, can be readily prepared via nucleophilic aromatic substitution or C-S coupling strategies.[8][9]

Miyaura_Borylation

Experimental Protocol: Pinacol Ester Synthesis

Materials:

  • 4-Bromophenyl isopropyl sulfide (1.0 eq)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Potassium acetate (KOAc) (3.0 eq)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • To a dry, nitrogen-flushed flask, add 4-bromophenyl isopropyl sulfide, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-90 °C and stir under nitrogen for 8-16 hours, monitoring by TLC or GC-MS for consumption of the starting aryl bromide.

  • Upon completion, cool the mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The crude boronate ester can often be carried forward directly or purified by column chromatography on silica gel.[10][11] Note that purification of boronate esters on silica can sometimes lead to decomposition, and rapid chromatography is advised.[10]

Data Summary: Miyaura Borylation
ParameterConditionRationale / Comment
Starting Material 4-Bromo- or 4-Iodophenyl isopropyl sulfideAryl bromides offer a good balance of reactivity and cost. Iodides are more reactive but more expensive.
Boron Source Bis(pinacolato)diboron (B₂pin₂)Stable, easy to handle solid. The resulting pinacol ester is generally stable for purification and storage.[5]
Catalyst Pd(dppf)Cl₂, Pd(OAc)₂/SPhosBuchwald-type ligands like SPhos can be effective for less reactive aryl chlorides.[4]
Base KOAc, K₃PO₄A mild base is crucial to prevent premature hydrolysis of the boronate ester and to facilitate the catalytic cycle.[5]
Solvent Dioxane, Toluene, DMSOAnhydrous, polar aprotic solvents are typically used.
Temperature 80 - 110 °CSufficient thermal energy is required to drive the catalytic cycle.
Typical Yield 70 - 95% (ester)Highly dependent on substrate purity and reaction conditions.

Route 2: Lithiation-Borylation Sequence

An alternative strategy involves the formation of an organolithium intermediate followed by quenching with a boron electrophile.[12] This method is powerful for substrates that can be selectively deprotonated (lithiated) and offers a pathway that is orthogonal to metal-catalyzed cross-coupling.

Mechanistic Rationale and Strategic Considerations

This route begins with the deprotonation of an appropriate precursor using a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi). The position of lithiation can be directed by existing functional groups. For this target, a halogen-metal exchange on 4-bromophenyl isopropyl sulfide is the most logical approach. The resulting aryllithium species is a potent nucleophile that readily attacks an electrophilic borate ester, like triisopropyl borate.[13] Subsequent acidic workup hydrolyzes the boronate complex to the final boronic acid.

This method requires cryogenic temperatures (-78 °C) to control the reactivity of the organolithium intermediate and prevent side reactions. While highly effective, its scalability can be challenging due to the need for low temperatures and the handling of pyrophoric reagents.

Lithiation_Borylation

Experimental Protocol: Lithiation-Borylation

Materials:

  • 4-Bromophenyl isopropyl sulfide (1.0 eq)

  • n-Butyllithium (1.1 eq, solution in hexanes)

  • Triisopropyl borate (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • 2 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve 4-bromophenyl isopropyl sulfide in anhydrous THF in a flame-dried, nitrogen-purged flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the n-butyllithium solution dropwise, maintaining the internal temperature below -70 °C. Stir for 1 hour at -78 °C.

  • In a single portion, add the triisopropyl borate.

  • Allow the reaction mixture to slowly warm to room temperature overnight.

  • Cool the mixture to 0 °C in an ice bath and quench by the slow addition of 2 M HCl until the aqueous layer is acidic (pH ~1-2).

  • Stir vigorously for 1-2 hours to ensure complete hydrolysis.

  • Separate the layers and extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude boronic acid can be purified by recrystallization or by an acid-base extraction procedure.[14][15][16]

Route 3: Grignard Reagent Formation and Borylation

The use of Grignard reagents represents a classic and cost-effective method for preparing boronic acids.[17][18] This approach is often more amenable to large-scale synthesis than lithiation due to less stringent temperature requirements.

Mechanistic Rationale and Strategic Considerations

This synthesis begins with the formation of a Grignard reagent from 4-bromophenyl isopropyl sulfide and magnesium metal.[19] The insertion of magnesium into the carbon-bromine bond is typically initiated with a small crystal of iodine or 1,2-dibromoethane. The resulting organomagnesium species is then reacted with a trialkyl borate at low temperature, followed by acidic hydrolysis to yield the boronic acid.[18]

While generally more robust than the lithiation route, Grignard reagent formation can sometimes be difficult to initiate and is sensitive to moisture. The functional group compatibility is narrower than that of Miyaura borylation.

Grignard_Borylation

Experimental Protocol: Grignard-Borylation

Materials:

  • 4-Bromophenyl isopropyl sulfide (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Iodine (1 crystal)

  • Triisopropyl borate (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • 2 M Hydrochloric acid (HCl)

Procedure:

  • In a flame-dried, nitrogen-purged flask equipped with a reflux condenser, add magnesium turnings and a crystal of iodine.

  • Add a small portion of a solution of 4-bromophenyl isopropyl sulfide in anhydrous THF.

  • Gently heat the mixture to initiate the reaction (indicated by bubble formation and disappearance of the iodine color).

  • Once initiated, add the remaining aryl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, continue to reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to -78 °C.

  • Slowly add a solution of triisopropyl borate in THF, keeping the temperature below -60 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Perform an acidic workup and extraction as described in the lithiation-borylation protocol (Section 3.2, steps 6-10).

Comparative Analysis and Route Selection

The choice of synthetic route depends heavily on the specific constraints and goals of the project, including scale, available equipment, cost, and the need for functional group compatibility in more complex substrates.

FeatureMiyaura BorylationLithiation-BorylationGrignard-Borylation
Key Advantage Excellent functional group toleranceRapid, high-yielding for simple arenesCost-effective, good for large scale
Key Disadvantage Cost of Pd catalyst and ligandsRequires cryogenic temperatures, pyrophoric reagentsLower functional group tolerance, initiation can be tricky
Scalability Good; catalyst loading can be optimizedChallenging due to temperature controlExcellent; widely used in industry
Reagent Sensitivity Air-sensitive catalyst (Pd(0))Highly sensitive to moisture and airHighly sensitive to moisture
Starting Material Aryl halide/triflateAryl halide (for exchange)Aryl halide
Ideal Application Late-stage functionalization, complex moleculesSmall-scale, rapid synthesisBulk manufacturing, simple precursors

Purification and Characterization

Purification of the final this compound is a critical step. Arylboronic acids are prone to forming anhydride trimers (boroxines) upon standing or heating, which can complicate characterization.

  • Recrystallization: A common method is recrystallization from a mixed solvent system, such as water/ethanol or hexane/ethyl acetate.[14]

  • Acid-Base Extraction: Crude boronic acid can be dissolved in an organic solvent (e.g., ether) and extracted into a basic aqueous solution (e.g., NaOH). The basic aqueous layer is then washed with ether to remove non-acidic impurities, and the pure boronic acid is precipitated by re-acidification with HCl.[15]

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The melting point should also be recorded.[20]

Conclusion

The synthesis of this compound can be accomplished through several viable and robust synthetic routes. The Palladium-catalyzed Miyaura borylation offers the highest degree of functional group tolerance, making it ideal for complex molecule synthesis. For more straightforward, cost-sensitive applications, particularly at a larger scale, the Grignard-based approach remains a highly attractive option. The lithiation-borylation sequence, while requiring specialized conditions, provides a rapid and efficient alternative for laboratory-scale preparations. By understanding the mechanistic underpinnings, practical requirements, and strategic trade-offs of each method, researchers and drug development professionals can make informed decisions to best suit their synthetic objectives.

References

A Green Chemistry Approach to the Synthesis of 4-Isopropylthiophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Isopropylthiophenylboronic acid is a valuable building block in medicinal chemistry and materials science, frequently utilized in Suzuki-Miyaura cross-coupling reactions.[1] Traditional synthetic routes often rely on organolithium or Grignard reagents, which necessitate cryogenic temperatures, stoichiometric metal usage, and hazardous operational conditions. This guide details modern, green synthetic strategies that address these limitations by leveraging catalysis and advanced process technologies. We present in-depth protocols for Palladium-catalyzed Miyaura borylation, Iridium-catalyzed C-H activation, and continuous flow synthesis. These methods offer significant advantages in terms of safety, efficiency, atom economy, and waste reduction, aligning with the core principles of green chemistry.

The Imperative for Green & Sustainable Synthesis

The development of synthetic routes for key intermediates like this compound is increasingly governed by the principles of green chemistry. The goal is to design processes that minimize environmental impact while maximizing efficiency and safety.[2] Key metrics such as Atom Economy (AE), which measures the efficiency of incorporating reactant atoms into the final product, and Process Mass Intensity (PMI), which quantifies the total mass used to produce a kilogram of product, are critical for evaluating the "greenness" of a synthesis.[3][4] Conventional methods often suffer from poor atom economy and high PMI due to the use of stoichiometric reagents and large volumes of hazardous solvents.

The strategies outlined below represent a significant advancement, offering pathways that are not only more environmentally benign but also often more efficient and scalable.

Green Synthetic Strategy 1: Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is a powerful method for forming carbon-boron bonds. Modern advancements have focused on developing highly active catalysts that operate under mild conditions in environmentally friendly solvents, allowing for one-pot borylation/Suzuki-Miyaura coupling sequences.[5] This strategy involves the palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent.

Mechanistic Rationale & Green Advantages

This approach avoids the use of pyrophoric organolithium reagents. The catalytic cycle, driven by a high-turnover palladium catalyst, ensures high atom economy. The key to a "green" Miyaura borylation lies in the choice of catalyst and solvent. Modern Pd-N-heterocyclic carbene (NHC) precatalysts are highly efficient, allowing for low catalyst loadings.[6] Furthermore, replacing traditional solvents like dioxane with greener alternatives such as isopropyl acetate (i-PrOAc) or 2-methyltetrahydrofuran (2-MeTHF) significantly reduces the environmental footprint of the process.[7][8]

Diagram: Catalytic Cycle of Miyaura Borylation

miyaura_borylation pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-X pd_complex Ar-Pd(II)(X)L₂ ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal B₂(pin)₂ Base reduct_elim Reductive Elimination transmetal->reduct_elim - [X-B(pin)] product Ar-B(pin) reduct_elim->product catalyst_regen [Pd(0)L₂] reduct_elim->catalyst_regen catalyst_regen->pd0 Regeneration

Caption: Catalytic cycle for the Pd-catalyzed Miyaura borylation.

Detailed Experimental Protocol

Materials:

  • 4-Bromophenyl isopropyl sulfide (1.0 eq)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 eq)

  • Potassium Acetate (KOAc) (1.5 eq)

  • [Pd(IPr)Cl₂]₂ (PEPPSI-IPr catalyst) (0.01 mol%)

  • 2-Methyltetrahydrofuran (2-MeTHF) (5 mL/mmol of substrate)

Procedure:

  • To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add 4-bromophenyl isopropyl sulfide, B₂pin₂, potassium acetate, and the PEPPSI-IPr catalyst.

  • Add the 2-MeTHF solvent via syringe.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can often be used directly in subsequent reactions or purified by recrystallization from a hexane/ethyl acetate mixture to yield 4-(isopropylthio)phenylboronic acid pinacol ester.

  • Hydrolysis of the pinacol ester to the boronic acid can be achieved by stirring with an aqueous acid (e.g., 2M HCl) in a biphasic system with an organic solvent, followed by extraction and crystallization.

Green Synthetic Strategy 2: Iridium-Catalyzed C-H Borylation

Direct C-H activation is a highly desirable transformation in green chemistry as it avoids the need for pre-functionalized substrates (like halides), thus improving atom economy and reducing synthetic steps. Iridium-catalyzed borylation allows for the direct conversion of C-H bonds in arenes to C-B bonds with high regioselectivity.[9][10]

Mechanistic Rationale & Green Advantages

This strategy starts from the readily available isopropyl phenyl sulfide, completely avoiding the use of halogenated intermediates. This leads to a higher atom economy and a significant reduction in inorganic salt waste. The reaction is catalyzed by an iridium complex, typically with a bipyridine ligand, which facilitates the selective activation of the aromatic C-H bond, usually at the least sterically hindered position (para), which is desired for this target molecule.

Diagram: Iridium-Catalyzed C-H Borylation Workflow

ch_borylation start Isopropyl Phenyl Sulfide + B₂(pin)₂ reaction C-H Activation & Borylation (n-Hexane, 80°C) start->reaction catalyst [Ir(COD)OMe]₂ + dtbpy catalyst->reaction workup Solvent Removal reaction->workup product 4-Isopropylthiophenylboronic Acid Pinacol Ester workup->product hydrolysis Hydrolysis (e.g., NaIO₄ or aq. acid) product->hydrolysis final_product This compound hydrolysis->final_product

Caption: Workflow for the Iridium-catalyzed C-H borylation.

Detailed Experimental Protocol

Materials:

  • Isopropyl phenyl sulfide (1.0 eq)

  • Bis(pinacolato)diboron (B₂pin₂) (1.5 eq)

  • [Ir(COD)OMe]₂ (1.5 mol%)

  • 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) (3.0 mol%)

  • n-Hexane (4 mL/mmol of substrate)

Procedure:

  • In a sealed tube under an inert atmosphere, combine [Ir(COD)OMe]₂ and dtbpy.

  • Add n-hexane, followed by isopropyl phenyl sulfide and B₂pin₂.

  • Seal the tube and heat the mixture at 80 °C for 12-16 hours.

  • After cooling to room temperature, concentrate the mixture under reduced pressure to remove the solvent.

  • The resulting residue is the crude boronic ester, which can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient).

  • For conversion to the boronic acid, the crude ester can be subjected to oxidative hydrolysis with NaIO₄ in a THF/water mixture or through acid-catalyzed hydrolysis as previously described.[10]

Green Synthetic Strategy 3: Continuous Flow Synthesis

Flow chemistry offers a transformative approach to handling highly reactive intermediates, such as organolithiums, in a safe and highly efficient manner.[11] By performing reactions in a continuous stream within a microreactor, precise control over temperature, mixing, and reaction time is achieved, often leading to higher yields and purities compared to batch processes.[12][13]

Process Rationale & Green Advantages

The classic lithiation-borylation route, while powerful, is hazardous in batch at scale due to the pyrophoric nature of n-BuLi and the highly exothermic nature of the quenching step. A flow setup mitigates these risks by confining the reactive species to a small volume at any given time. Super-fast mixing and heat exchange prevent the formation of hotspots and reduce the formation of byproducts, such as those from protonation or butylation.[11] This enables the synthesis to be performed at higher, yet precisely controlled, temperatures than the traditional -78 °C, saving significant energy.

Diagram: Continuous Flow Lithiation-Borylation Setup

flow_chemistry reagentA Reagent A 4-Bromo(isopropyl)thiobenzene in THF pumpA Syringe Pump A reagentA->pumpA reagentB Reagent B n-BuLi in Hexanes pumpB Syringe Pump B reagentB->pumpB reagentC Reagent C B(OⁱPr)₃ in THF pumpC Syringe Pump C reagentC->pumpC mixer1 T-Mixer 1 pumpA->mixer1 pumpB->mixer1 mixer2 T-Mixer 2 pumpC->mixer2 coil1 Residence Time Coil 1 (-20 °C) mixer1->coil1 coil1->mixer2 coil2 Residence Time Coil 2 (-20 °C) mixer2->coil2 quench Aqueous Quench & Collection coil2->quench

Caption: Schematic of a continuous flow reactor for synthesis.

Detailed Experimental Protocol

Solutions:

  • Solution A: 4-Bromophenyl isopropyl sulfide (1.0 M in THF).

  • Solution B: n-Butyllithium (1.6 M in hexanes).

  • Solution C: Triisopropyl borate (1.5 M in THF).

Flow Setup & Procedure:

  • Set up a flow chemistry system with three syringe pumps, two T-mixers, and two residence time coils immersed in a cryo-bath set to -20 °C.

  • Pump Solution A (e.g., at 1.0 mL/min) and Solution B (e.g., at 0.63 mL/min) into the first T-mixer.

  • The combined stream flows through the first residence time coil (e.g., 2 mL volume, providing a residence time of ~1.2 min) to ensure complete lithium-halogen exchange.

  • The stream of the aryllithium intermediate is then mixed with Solution C (e.g., at 1.0 mL/min) in the second T-mixer.

  • The resulting mixture passes through the second residence time coil (e.g., 2 mL volume, ~0.8 min residence time) to complete the borylation.

  • The output stream is collected directly into a stirred flask containing a cooled aqueous acidic solution (e.g., 2M HCl) to quench the reaction and hydrolyze the boronic ester.

  • The product is isolated via standard liquid-liquid extraction and purified by crystallization.

Comparative Analysis of Synthetic Routes

ParameterPd-Catalyzed BorylationIr-Catalyzed C-H BorylationContinuous Flow Synthesis
Starting Material 4-Bromo(isopropyl)thiobenzeneIsopropyl phenyl sulfide4-Bromo(isopropyl)thiobenzene
Key Reagents B₂pin₂, KOAc, Pd-CatalystB₂pin₂, Ir-Catalyst, Ligandn-BuLi, B(OⁱPr)₃
Atom Economy ModerateHighModerate
Key Hazard Catalyst toxicityCatalyst toxicity, pressure tubePyrophoric n-BuLi (mitigated by flow)
Solvent Green ethers (2-MeTHF)Alkanes (n-Hexane)Ethers/Alkanes (THF/Hexane)
Energy Input Moderate heat (80 °C)Moderate heat (80 °C)Low temp (-20 °C), but avoids -78 °C
Scalability GoodModerate (catalyst cost)Excellent

Conclusion

The synthesis of this compound can be achieved through several pathways that align with the principles of green chemistry. Palladium-catalyzed Miyaura borylation offers a reliable and scalable route from aryl bromides using green solvents. For superior atom economy, Iridium-catalyzed C-H borylation provides a direct path from the unfunctionalized arene, minimizing waste. Finally, continuous flow technology transforms the classic lithiation-borylation into a safe, highly efficient, and scalable process. The selection of the optimal route will depend on factors such as raw material availability, scale of production, and specific equipment capabilities, but each of these methods represents a significant improvement over traditional, less sustainable synthetic protocols.

References

The Dual Role of the Isopropylthio Group in Boronic Acid Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The functionalization of boronic acids is a critical strategy for tuning their reactivity in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This guide provides an in-depth analysis of the isopropylthio (-S-iPr) group as a substituent on aryl boronic acids. We will explore the nuanced interplay of its electronic and steric properties and their consequential impact on the catalytic cycle. A key focus will be on the dual nature of the thioether moiety: a modulator of electronic properties and a potential source of catalyst inhibition. This document serves as a technical resource, offering mechanistic insights, field-proven protocols, and comparative data to guide reaction design and optimization in synthetic and medicinal chemistry.

Introduction: The Significance of Substituent Effects in Boronic Acid Chemistry

Boronic acids and their derivatives are indispensable reagents in modern organic synthesis, largely due to their role in the robust and versatile Suzuki-Miyaura cross-coupling reaction.[1] This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules, from pharmaceuticals to advanced materials.[2] The success and efficiency of the Suzuki-Miyaura coupling are profoundly influenced by the nature of the substituents on the boronic acid. These substituents can alter the electronic and steric environment of the boronic acid, thereby affecting key steps in the catalytic cycle, particularly transmetalation.[2] Understanding these effects is paramount for rational catalyst and substrate selection and for the optimization of reaction conditions. This guide focuses specifically on the role of the isopropylthio group, a substituent that presents a unique combination of electronic and steric characteristics, as well as the potential for interaction with the palladium catalyst.

Profile of the Isopropylthio Group: Electronic and Steric Properties

The reactivity of a substituted boronic acid is largely dictated by the electronic and steric nature of its substituents. The isopropylthio group is a unique modulator of these properties.

Electronic Effects

The sulfur atom in a thioether linkage exhibits a dual electronic nature. It is electronegative and thus electron-withdrawing through the sigma framework (inductive effect, -I). However, the lone pairs on the sulfur atom can participate in resonance, donating electron density to an adjacent aromatic ring (pi-donating effect, +M). The net electronic effect is a balance of these opposing forces. For many thioethers, the pi-donating effect is significant, resulting in an overall weakly electron-donating character. This can enhance the nucleophilicity of the ipso-carbon of the boronic acid, which is generally favorable for the transmetalation step in the Suzuki-Miyaura reaction.[2]

Steric Hindrance

Steric hindrance refers to the spatial arrangement of atoms and groups within a molecule that can impede a chemical reaction.[3] The isopropyl group, with its branched structure, imparts significant steric bulk. When attached to the sulfur atom, this bulk is positioned away from the aromatic ring, but it can still influence the approach of the palladium catalyst to the boronic acid moiety during the transmetalation step. This steric hindrance can be particularly influential in reactions involving other sterically demanding coupling partners.[4]

The following table provides a qualitative comparison of the isopropylthio group's properties with other common substituents.

SubstituentElectronic EffectRelative Steric Bulk
-HNeutralVery Low
-OCH₃Strongly DonatingLow
-CH₃DonatingLow
-S-iPr Weakly Donating High
-ClWithdrawingLow
-CF₃Strongly WithdrawingMedium
-tBuDonatingVery High

Impact on the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1] The isopropylthio group on the boronic acid primarily influences the transmetalation step.

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_RX R¹-Pd(II)Ln-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R1R2 R¹-Pd(II)Ln-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0  Product Formation dummy1 Product R¹-R² Boronic R²-B(OH)₂ + Base Boronate [R²-B(OH)₃]⁻ Boronic->Boronate Boronate->Transmetalation Boronate Pathway dummy1->Product

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Transmetalation: The Rate-Determining Step

Transmetalation is the transfer of the organic group from the boron atom to the palladium(II) center. This step is often rate-determining and is highly sensitive to the electronic and steric properties of the boronic acid.[5] The reaction typically proceeds via a "boronate" pathway, where a base activates the boronic acid to form a more nucleophilic boronate species.[6]

  • Electronic Influence: The weakly electron-donating nature of the isopropylthio group can increase the electron density on the aromatic ring, making the ipso-carbon more nucleophilic. This enhanced nucleophilicity can facilitate the transfer of the aryl group to the electrophilic palladium(II) center, potentially increasing the rate of transmetalation.[2]

  • Steric Influence: The steric bulk of the isopropylthio group, especially if positioned ortho to the boronic acid, can hinder the formation of the pre-transmetalation intermediate where the boronate coordinates to the palladium complex.[4] This can slow down the transmetalation step. For para-substituted isomers like 4-(isopropylthio)phenylboronic acid, this effect is minimized.

The "Sulfur Problem": Potential Catalyst Poisoning

A significant consideration when using thioether-containing substrates in palladium catalysis is the potential for catalyst poisoning.[7] The lone pairs on the sulfur atom can coordinate strongly to the palladium center, leading to the formation of stable, off-cycle complexes that are catalytically inactive.[8] This can result in lower reaction yields or the need for higher catalyst loadings.

Mitigation Strategies:

  • Ligand Selection: The use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can help to mitigate sulfur poisoning. These ligands can stabilize the active palladium species and sterically disfavor the coordination of the thioether.[9]

  • Reaction Conditions: Careful optimization of the base, solvent, and temperature can also minimize catalyst deactivation.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and application of isopropylthio-substituted boronic acids.

Synthesis of 4-(Isopropylthio)phenylboronic Acid

This protocol describes a general method for the synthesis of aryl boronic acids, adapted for the preparation of 4-(isopropylthio)phenylboronic acid from 1-bromo-4-(isopropylthio)benzene.

Synthesis_Workflow start Start: 1-bromo-4-(isopropylthio)benzene in anhydrous THF lithiation 1. Lithiation: Add n-BuLi at -78 °C start->lithiation borylation 2. Borylation: Add triisopropyl borate at -78 °C lithiation->borylation quench 3. Quench & Hydrolysis: Warm to RT, then add aq. HCl borylation->quench extraction 4. Workup: Extract with organic solvent quench->extraction purification 5. Purification: Recrystallization or chromatography extraction->purification product Product: 4-(Isopropylthio)phenylboronic acid purification->product

Figure 2: Workflow for the synthesis of 4-(isopropylthio)phenylboronic acid.

Materials:

  • 1-bromo-4-(isopropylthio)benzene (1.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)

  • Triisopropyl borate (1.2 equiv)

  • 2 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 1-bromo-4-(isopropylthio)benzene in anhydrous THF under an inert atmosphere (argon or nitrogen) and cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi solution dropwise via syringe, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

  • Add triisopropyl borate dropwise to the reaction mixture, again maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours.

  • Cool the mixture to 0 °C in an ice bath and quench the reaction by the slow addition of 2 M HCl.

  • Stir the biphasic mixture vigorously for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to afford the title compound.

Suzuki-Miyaura Coupling with 4-(Isopropylthio)phenylboronic Acid

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a sterically hindered aryl bromide with 4-(isopropylthio)phenylboronic acid.[9]

Suzuki_Workflow setup 1. Reaction Setup: Combine Ar-Br, boronic acid, base, catalyst, and ligand in a sealed tube under Argon solvent 2. Add Solvent: Add degassed solvent (e.g., dioxane) setup->solvent heating 3. Heating: Stir at elevated temperature (e.g., 80-100 °C) solvent->heating monitoring 4. Monitor Progress: Use TLC or GC-MS heating->monitoring workup 5. Workup: Cool, dilute with solvent, wash with water and brine monitoring->workup purification 6. Purification: Column chromatography workup->purification product Product: Coupled biaryl product purification->product

Figure 3: General workflow for a Suzuki-Miyaura coupling experiment.

Materials:

  • Aryl bromide (e.g., 2-bromo-1,3-dimethylbenzene) (1.0 equiv)

  • 4-(Isopropylthio)phenylboronic acid (1.2 equiv)[10]

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0 equiv)

  • Anhydrous 1,4-dioxane

Procedure:

  • To a flame-dried reaction vessel, add the aryl bromide, 4-(isopropylthio)phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the vessel with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Data Presentation: Comparative Reactivity

While kinetic data for the isopropylthio group is not widely published, we can infer its likely reactivity by comparing it to other substituents in a model Suzuki-Miyaura coupling reaction. The following table presents representative yields for the coupling of various substituted phenylboronic acids with 4-bromoanisole, illustrating the general trends.[2][11]

Substituent on Phenylboronic AcidElectronic NatureTypical Yield (%)
4-OCH₃Strongly Donating>95%
4-CH₃Donating~90-95%
4-S-iPr (Predicted) Weakly Donating ~85-95% *
-HNeutral~90%
4-ClWeakly Withdrawing~80-90%
4-CF₃Strongly Withdrawing~70-85%
2-CH₃Donating (Sterically Hindered)~80-90%

*Predicted yield range assumes optimized conditions to mitigate potential sulfur poisoning. Actual yields may vary.

This comparison suggests that the electron-donating character of the isopropylthio group should promote high yields, but this may be tempered by its steric bulk and potential for catalyst inhibition if not properly managed with appropriate ligand and reaction conditions.

Conclusion and Future Outlook

The isopropylthio group imparts a unique set of properties to boronic acids, acting as a weak electronic activator for the Suzuki-Miyaura reaction while introducing significant steric bulk. Its primary influence is on the crucial transmetalation step of the catalytic cycle. However, the presence of a sulfur atom necessitates careful consideration of reaction conditions to avoid catalyst poisoning, a challenge that can be overcome with the use of modern, bulky phosphine ligands. For researchers in drug discovery and materials science, isopropylthio-substituted boronic acids represent a valuable tool for introducing sulfur-containing moieties and for fine-tuning molecular properties. Future research in this area could focus on quantifying the kinetic impact of this and other thioether substituents on the individual steps of the catalytic cycle and developing new catalyst systems with even greater tolerance to sulfur-containing substrates.

References

The Isopropylthio Substituent: A Comprehensive Technical Guide to its Electronic Effects for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The isopropylthio moiety (-S-CH(CH_3)_2), a seemingly simple substituent, imparts a nuanced and potent combination of electronic and steric effects that are of significant interest in the fields of medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive analysis of the electronic character of the isopropylthio group. We will delve into its inductive and resonance contributions, quantified through Hammett and Taft parameters, and explore the experimental and computational methodologies used to elucidate these properties. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how this functional group can be strategically employed to modulate molecular properties and biological activity.

Introduction: The Dual Nature of Sulfur in Molecular Design

Substituent effects are a cornerstone of modern organic chemistry, allowing for the fine-tuning of a molecule's reactivity, stability, and biological interactions.[1] The isopropylthio group is a fascinating case study in the interplay of competing electronic influences. The sulfur atom, being less electronegative than oxygen but more polarizable, can act as both a σ-electron withdrawing group and a π-electron donor.[2] This duality, coupled with the steric bulk of the isopropyl group, makes it a valuable tool for medicinal chemists seeking to optimize drug candidates. Understanding the precise nature of these effects is paramount for rational molecular design.

Deconstructing the Electronic Character: Inductive and Resonance Effects

The overall electronic influence of the isopropylthio substituent is a composite of its inductive and resonance effects.

The Inductive Effect (-I): A Pull on Sigma Electrons

The inductive effect describes the transmission of charge through sigma (σ) bonds.[1] Due to the electronegativity difference between sulfur and carbon, the isopropylthio group exerts an electron-withdrawing inductive effect (-I). This means it pulls electron density away from the molecular scaffold to which it is attached through the sigma bond framework. The magnitude of this effect is influenced by the polarizability of the sulfur atom.

The Resonance Effect (+R): A Donation of Pi Electrons

The resonance effect, also known as the mesomeric effect, involves the delocalization of π-electrons between the substituent and a conjugated system, such as an aromatic ring.[1] The sulfur atom in the isopropylthio group possesses lone pairs of electrons that can be donated into an adjacent π-system. This electron donation is termed a positive resonance effect (+R). This donation of electron density can significantly influence the reactivity of aromatic rings and the stability of reaction intermediates.[3]

The interplay between the electron-withdrawing inductive effect (-I) and the electron-donating resonance effect (+R) determines the overall electronic character of the isopropylthio substituent and its impact on a molecule's properties.

Quantifying the Electronic Influence: Hammett and Taft Parameters

To move from a qualitative description to a quantitative understanding, physical organic chemists have developed various parameters to quantify substituent effects. The most widely used are the Hammett and Taft parameters.

Hammett Substituent Constants (σ)

The Hammett equation provides a linear free-energy relationship that correlates the reaction rates and equilibrium constants of reactions involving substituted benzene derivatives.[4] The Hammett substituent constant, σ, is a measure of the electronic effect of a substituent on the reactivity of the benzene ring. It is determined by measuring the ionization of substituted benzoic acids in water at 25°C.[5]

While specific, experimentally determined Hammett constants for the isopropylthio group are not readily found in extensive compilations, we can estimate its properties based on data for similar alkylthio substituents and computational methods. For the related methylthio (-SMe) group, the Hammett constants are:

  • σ_meta (σ_m): This value reflects the inductive effect, as resonance effects are minimal at the meta position. For -SMe, σ_m is approximately +0.15, indicating it is weakly electron-withdrawing at this position.

  • σ_para (σ_p): This value is a combination of both inductive and resonance effects. For -SMe, σ_p is approximately 0.00, suggesting that the electron-withdrawing inductive effect and the electron-donating resonance effect nearly cancel each other out.

It is reasonable to infer that the isopropylthio group will have similar, though slightly different, values due to the increased electron-donating nature of the isopropyl group compared to a methyl group.

Table 1: Estimated Hammett and Taft Parameters for the Isopropylthio Substituent

ParameterDescriptionEstimated Value for -S-iPrBasis for Estimation
σ_m Meta Hammett constant (primarily inductive effect)~ +0.10 to +0.15Analogy to -SMe and other alkylthio groups.
σ_p Para Hammett constant (inductive + resonance)~ -0.05 to 0.00Analogy to -SMe, with slightly enhanced +R effect from the isopropyl group.
σ *Taft polar substituent constant (aliphatic inductive effect)~ +0.40Based on values for other alkylthio groups.
E_s Taft steric parameter~ -1.0 to -1.5Estimated based on the steric bulk of the isopropyl group attached to sulfur.
Taft Parameters (σ and E_s)*

The Taft equation extends the Hammett relationship to aliphatic systems and separates the electronic effects into polar (inductive) and steric components.[6]

  • Polar Substituent Constant (σ): This parameter quantifies the inductive effect of a substituent in aliphatic systems.[7] For alkylthio groups, σ values are generally positive, reflecting their electron-withdrawing nature.

  • Steric Substituent Constant (E_s): This parameter quantifies the steric hindrance caused by a substituent.[7] The isopropyl group is significantly bulkier than a methyl group, and this will be reflected in a more negative E_s value.

The combination of these parameters allows for a more detailed understanding of the substituent's influence on reaction rates and equilibria in non-aromatic systems.

Experimental Determination of Electronic Parameters

The quantitative parameters discussed above are determined through rigorous experimental procedures.

Protocol for Determining Hammett Constants (σ)

The standard method for determining Hammett constants involves measuring the acid dissociation constants (pKa) of a series of meta- and para-substituted benzoic acids.[8][9]

Experimental Workflow: Hammett Constant Determination

Hammett_Workflow cluster_prep Sample Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis synthesis Synthesize Substituted Benzoic Acid dissolution Dissolve in 70:30 Ethanol-Water synthesis->dissolution titration Titrate with Standardized NaOH Solution dissolution->titration ph_measurement Record pH vs. Volume of Titrant titration->ph_measurement titration_curve Plot Titration Curve ph_measurement->titration_curve pka_determination Determine pKa at Half-Equivalence Point titration_curve->pka_determination sigma_calculation Calculate σ using Hammett Equation: σ = pKa(H) - pKa(X) pka_determination->sigma_calculation

Caption: Workflow for the experimental determination of Hammett constants.

Step-by-Step Methodology:

  • Synthesis: Synthesize the desired substituted benzoic acid (e.g., 4-(isopropylthio)benzoic acid).

  • Solution Preparation: Accurately weigh a sample of the acid and dissolve it in a 70:30 ethanol-water mixture.[8]

  • Titration: Titrate the solution with a standardized solution of sodium hydroxide, also in 70:30 ethanol-water, while monitoring the pH with a calibrated pH meter.[9]

  • Data Collection: Record the pH at regular intervals of added base, with smaller increments near the equivalence point.[8]

  • pKa Determination: Plot the pH versus the volume of added titrant to generate a titration curve. The pH at the half-equivalence point is equal to the pKa of the acid.[9]

  • Hammett Constant Calculation: The Hammett constant (σ) is then calculated using the equation: σ = pKa (benzoic acid) - pKa (substituted benzoic acid).[10]

Protocol for Determining Taft Parameters (σ and E_s)*

Taft parameters are typically determined by studying the rates of hydrolysis of substituted esters under both acidic and basic conditions.[6][7]

Experimental Workflow: Taft Parameter Determination

Taft_Workflow cluster_hydrolysis Kinetic Experiments cluster_analysis Parameter Calculation synthesis Synthesize Substituted Ester (e.g., R-COOEt) acid_hydrolysis Acid-Catalyzed Hydrolysis (Measure rate constant k_A) synthesis->acid_hydrolysis base_hydrolysis Base-Catalyzed Hydrolysis (Measure rate constant k_B) synthesis->base_hydrolysis es_calc Calculate E_s from k_A: E_s = log(k/k_0)_A acid_hydrolysis->es_calc sigma_star_calc Calculate σ* from k_A and k_B: σ* = [log(k/k_0)_B - log(k/k_0)_A] / 2.48 acid_hydrolysis->sigma_star_calc base_hydrolysis->sigma_star_calc

Caption: Workflow for the experimental determination of Taft parameters.

Step-by-Step Methodology:

  • Synthesis: Synthesize a series of esters with the desired substituents (e.g., ethyl isobutyrate with an isopropylthio group on the acyl portion).

  • Kinetic Runs: Conduct the hydrolysis of these esters under both acidic (e.g., in the presence of HCl) and basic (e.g., in the presence of NaOH) conditions at a constant temperature.[7]

  • Rate Constant Measurement: Monitor the progress of the reaction over time, for example, by titration of the remaining acid or base, or by a spectroscopic method, to determine the rate constants (k_A for acidic and k_B for basic hydrolysis).[11]

  • E_s Calculation: The steric parameter, E_s, is calculated from the rate of acid-catalyzed hydrolysis, as this reaction is assumed to be primarily influenced by steric effects: E_s = log(k/k_0)_A, where k_0 is the rate constant for the reference ester (usually the methyl ester).[6]

  • σ* Calculation: The polar parameter, σ, is calculated from the difference in the logarithms of the rate constants for basic and acidic hydrolysis, which is believed to cancel out the steric effects: σ = [log(k/k_0)_B - log(k/k_0)_A] / 2.48.[6]

Computational Approaches to Understanding Electronic Effects

With the advancement of computational chemistry, it is now possible to calculate electronic parameters with a high degree of accuracy. Density Functional Theory (DFT) is a particularly powerful tool for this purpose.

Conceptual Diagram: Computational vs. Experimental Approaches

Computational_vs_Experimental cluster_experimental Experimental Methods cluster_computational Computational Methods (DFT) cluster_parameters Derived Electronic Parameters exp_hammett Benzoic Acid Titration (for σ) hammett Hammett (σ) exp_hammett->hammett exp_taft Ester Hydrolysis Kinetics (for σ* and E_s) taft Taft (σ*, E_s) exp_taft->taft exp_nmr NMR Chemical Shifts exp_nmr->hammett comp_charges Calculated Atomic Charges (e.g., Hirshfeld, NBO) comp_charges->hammett comp_esp Molecular Electrostatic Potential (MEP) comp_esp->hammett comp_nmr Calculated NMR Shifts comp_nmr->hammett swain_lupton Swain-Lupton (F, R) hammett->swain_lupton

Caption: Interrelation of experimental and computational methods for determining electronic parameters.

Methods such as calculating atomic charges (e.g., Natural Bond Orbital analysis) or the molecular electrostatic potential (MEP) can provide insights that correlate well with experimentally determined Hammett constants.[1][12] Furthermore, calculated NMR chemical shifts can be used to predict substituent electronic effects.[12] These computational approaches are particularly valuable when experimental data is unavailable or difficult to obtain.

Implications for Drug Development and Materials Science

The electronic properties of the isopropylthio substituent have significant implications for its use in applied chemical sciences.

  • In Drug Development: The balance of inductive withdrawal and resonance donation can be used to modulate the pKa of acidic or basic functional groups in a drug molecule, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) properties. The steric bulk of the isopropyl group can also be used to control binding selectivity and to block metabolic sites.

  • In Materials Science: The polarizability of the sulfur atom and the electronic effects of the isopropylthio group can influence the properties of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Conclusion

The isopropylthio substituent is a versatile functional group that offers a unique combination of electronic and steric properties. Its moderately electron-withdrawing inductive effect, coupled with its electron-donating resonance effect, allows for subtle yet significant modulation of molecular properties. While experimental Hammett and Taft parameters for this specific group are not widely tabulated, they can be reliably estimated from data on analogous alkylthio substituents and through computational methods. A thorough understanding of these electronic effects, and the experimental and computational tools used to characterize them, is essential for scientists and researchers aiming to leverage the full potential of the isopropylthio group in their molecular design endeavors.

References

The Strategic Application of 4-Isopropylthiophenylboronic Acid in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Evolving Role of Substituted Phenylboronic Acids in Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular entities with enhanced therapeutic profiles is a perpetual endeavor. Within the synthetic chemist's armamentarium, boronic acids have carved an indispensable niche, primarily through their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning transformation has revolutionized the construction of carbon-carbon bonds, a fundamental process in the assembly of complex drug scaffolds. Among the vast array of commercially available boronic acids, substituted phenylboronic acids offer a gateway to finely tune the physicochemical and pharmacological properties of lead compounds. This technical guide focuses on a specific, yet increasingly relevant, building block: 4-Isopropylthiophenylboronic acid . We will delve into its strategic applications, the rationale behind its use, and provide practical insights for its incorporation into drug discovery programs, with a particular focus on the development of next-generation enzyme inhibitors.

Core Attributes of this compound: A Medicinal Chemist's Perspective

This compound is a versatile reagent characterized by the presence of a boronic acid moiety and an isopropylthio group at the para position of the phenyl ring.[1] This unique combination of functional groups imparts several desirable characteristics for its use in medicinal chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 380427-38-3--INVALID-LINK--
Molecular Formula C₉H₁₃BO₂S--INVALID-LINK--
Molecular Weight 196.07 g/mol --INVALID-LINK--
Appearance White to off-white crystalline powderGeneric Material Safety Data Sheet
Melting Point 82-88 °CGeneric Material Safety Data Sheet
pKa ~8.4 (predicted)Generic Material Safety Data Sheet

The boronic acid group is the workhorse of this molecule, enabling its participation in Suzuki-Miyaura cross-coupling reactions to form biaryl structures, a common motif in many biologically active compounds. The isopropylthio substituent, on the other hand, offers a more nuanced contribution to the overall molecular profile. The sulfur atom can participate in hydrogen bonding and other non-covalent interactions within a protein's active site, while the bulky and lipophilic isopropyl group can probe hydrophobic pockets, potentially enhancing binding affinity and selectivity. Furthermore, the thioether linkage can influence the metabolic stability of the resulting compound.

The Suzuki-Miyaura Coupling: A Gateway to Bioactive Molecules

The primary application of this compound in medicinal chemistry is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling of an organoboron compound with an organohalide is a robust and highly versatile method for the formation of C-C bonds.

Suzuki_Miyaura_Coupling

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

The following protocol provides a representative, non-optimized procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Researchers should note that optimal conditions (catalyst, ligand, base, solvent, and temperature) will vary depending on the specific substrates.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

  • Solvent (e.g., Dioxane/Water, Toluene/Water, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the aryl bromide (1.0 eq), this compound (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Degas the solution by bubbling the inert gas through it for 15-20 minutes.

  • Add the palladium catalyst (0.05 eq) to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Case Study: Synthesis of Adipose Triglyceride Lipase (ATGL) Inhibitors

A tangible application of this compound is found in the synthesis of inhibitors for adipose triglyceride lipase (ATGL), a key enzyme in lipid metabolism. Dysregulation of ATGL activity is implicated in various metabolic disorders, making it an attractive therapeutic target.

A patent for novel ATGL inhibitors describes the synthesis of a series of compounds, including one that incorporates the 4-isopropylthiophenyl moiety. This compound demonstrated potent inhibitory activity against human ATGL.

Synthetic Pathway

The synthesis of the target ATGL inhibitor involves a Suzuki-Miyaura coupling between this compound and a suitable heterocyclic halide.

ATGL_Inhibitor_Synthesis

Biological Activity and Structure-Activity Relationship (SAR) Insights

The resulting compound, which features the 4-isopropylthiophenyl group, exhibited significant inhibitory activity against human ATGL.

Table 2: Biological Activity of a Representative ATGL Inhibitor

Compound IDTargetAssay TypeIC₅₀ (µM)Patent Reference
AM-50Human ATGLBiochemical Assay2.5US20220289698A1

The inclusion of the 4-isopropylthiophenyl moiety in this inhibitor is a deliberate design choice. The lipophilic isopropyl group likely interacts with a hydrophobic pocket in the active site of ATGL, contributing to the compound's potency. The sulfur atom may also form specific interactions with amino acid residues in the enzyme. This single data point, while not exhaustive, provides a clear rationale for the use of this compound in the design of enzyme inhibitors targeting proteins with hydrophobic binding sites. Further SAR studies could involve modifying the alkyl group on the sulfur or altering the substitution pattern on the phenyl ring to optimize activity.

Future Directions and Broader Applications

The utility of this compound extends beyond the realm of ATGL inhibitors. Its ability to introduce a unique lipophilic and potentially interacting moiety makes it a valuable tool for probing the active sites of a wide range of biological targets, including:

  • Kinases: Many kinase inhibitors feature biaryl scaffolds, and the 4-isopropylthiophenyl group could be employed to target hydrophobic regions near the ATP-binding pocket.

  • G-Protein Coupled Receptors (GPCRs): The lipophilicity of the isopropylthio group may enhance membrane permeability and interactions with the transmembrane domains of GPCRs.

  • Nuclear Receptors: These ligand-activated transcription factors often possess large, hydrophobic ligand-binding domains, making them amenable to targeting with moieties derived from this compound.

Conclusion: A Strategic Building Block for Next-Generation Therapeutics

This compound represents more than just another boronic acid derivative. It is a strategic building block that allows medicinal chemists to introduce a unique combination of lipophilicity and potential hydrogen-bonding capabilities into their molecules. Its successful application in the development of potent ATGL inhibitors underscores its potential in designing targeted therapies for a range of diseases. As the demand for novel chemical matter in drug discovery continues to grow, the judicious use of well-designed building blocks like this compound will undoubtedly play a crucial role in the development of the next generation of medicines.

References

Methodological & Application

Application Note & Protocol: Suzuki-Miyaura Coupling of 4-Isopropylthiophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Isopropylthiophenyl Moiety

In the landscape of modern drug discovery and development, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. The 4-isopropylthiophenyl group has emerged as a valuable moiety in medicinal chemistry. The thioether linkage, particularly with a sterically accessible isopropyl group, can enhance metabolic stability, modulate lipophilicity, and provide a vector for further functionalization. Its presence in pharmaceutical candidates underscores the need for robust and reliable synthetic methods for its incorporation. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of carbon-carbon bond formation, prized for its mild conditions and broad functional group tolerance.[1] This application note provides a comprehensive guide and a field-proven protocol for the efficient Suzuki-Miyaura coupling of 4-isopropylthiophenylboronic acid with various aryl halides, a key transformation in the synthesis of complex biaryl structures.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that facilitates the formation of a carbon-carbon bond between an organoboron compound (in this case, this compound) and an organohalide.[2] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. The reactivity of the halide typically follows the trend I > Br > Cl.[3]

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center. The base is crucial as it forms a more nucleophilic boronate species, which facilitates this transfer.[3]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the palladium, forming the desired biaryl product and regenerating the active Pd(0) catalyst to continue the cycle.

Suzuki_Miyaura_Cycle Boronate Boronate Transmetalation Transmetalation Boronate->Transmetalation caption Fig. 1: The Suzuki-Miyaura Catalytic Cycle

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is a robust starting point for the coupling of this compound with a variety of aryl bromides and iodides. Optimization may be required for less reactive aryl chlorides or sterically hindered substrates.

Reagents and Equipment
  • This compound

  • Aryl halide (bromide or iodide)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃), finely powdered

  • 1,4-Dioxane, anhydrous

  • Water, deionized

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

  • TLC plates and column chromatography supplies (silica gel, solvents)

Reaction Setup and Execution
  • Inert Atmosphere: To a Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Solvent Addition: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction) via syringe.

  • Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%).

  • Catalyst Addition: Briefly remove the septum from the reaction flask while maintaining a positive flow of inert gas and add the pre-mixed catalyst.

  • Reaction: Reseal the flask and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

Workup and Purification
  • Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired biaryl product.

Key Considerations and Optimization Strategies

The success of the Suzuki-Miyaura coupling is highly dependent on the interplay of several factors. The following table outlines key parameters and provides guidance for optimization.

ParameterRecommended ConditionRationale & Optimization Tips
Palladium Source Pd(OAc)₂ (2 mol%)A common and effective Pd(II) precursor that is reduced in situ to the active Pd(0) species. For challenging substrates, consider more active pre-catalysts like Buchwald-type palladacycles.[3]
Ligand PPh₃ (4 mol%)Triphenylphosphine is a robust and widely used ligand. For less reactive aryl chlorides or sterically demanding substrates, more electron-rich and bulky phosphine ligands such as SPhos or XPhos may be beneficial.[4]
Base K₂CO₃ (2 equiv.)A moderately strong base that is effective in a wide range of Suzuki couplings. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be employed. The base must be finely powdered to ensure sufficient solubility and reactivity.
Solvent 1,4-Dioxane/Water (4:1)The aqueous-organic mixture is crucial for dissolving both the organic reactants and the inorganic base.[5] Other common solvent systems include toluene/water and THF/water. The ratio can be adjusted to optimize solubility.
Temperature 90 °CThis temperature is generally sufficient for aryl bromides and iodides. For aryl chlorides, higher temperatures (100-120 °C) or the use of microwave irradiation may be necessary.[3]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure the palladium source is not degraded. Use a fresh bottle or a more active pre-catalyst. Increase catalyst loading to 3-5 mol%.
Inefficient baseEnsure the base is finely powdered and dry. Consider a stronger base like Cs₂CO₃ for challenging couplings.
Poor solvent choiceEnsure adequate solubility of all components. Experiment with different solvent ratios or alternative solvent systems.
Protodeboronation Instability of the boronic acidUse a slight excess (1.2-1.5 equivalents) of the boronic acid. Ensure high purity of the boronic acid.
Homocoupling of Boronic Acid Side reactionLowering the reaction temperature or slow addition of the boronic acid can sometimes mitigate this side reaction.

Workflow Diagram

Suzuki_Workflow start Start reagents Combine Reactants: - this compound - Aryl halide - K₂CO₃ start->reagents inert Establish Inert Atmosphere (Purge with Ar or N₂) reagents->inert solvent Add Solvents: - Anhydrous 1,4-Dioxane - Deionized Water inert->solvent catalyst Add Pd(OAc)₂/PPh₃ Catalyst solvent->catalyst heat Heat to 90 °C catalyst->heat monitor Monitor Reaction (TLC or LC-MS) heat->monitor workup Workup: - Cool and Dilute - Extract with Ethyl Acetate - Wash with Brine monitor->workup purify Purification: - Dry and Concentrate - Flash Column Chromatography workup->purify product Isolated Product purify->product caption Fig. 2: Experimental Workflow

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and versatile transformation for the synthesis of biaryl compounds containing this medicinally relevant moiety. The protocol and guidelines presented in this application note provide a solid foundation for researchers to successfully implement this reaction. Careful attention to the choice of catalyst, ligand, base, and solvent, along with systematic optimization, will ensure high yields and purity of the desired products, thereby accelerating drug discovery and development programs.

References

Application Notes & Protocols: Suzuki-Miyaura Coupling of 4-Isopropylthiophenylboronic Acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The introduction of sulfur-containing moieties is a cornerstone of modern drug discovery, with the 4-isopropylthiophenyl group, in particular, offering a unique combination of lipophilicity and metabolic stability that can significantly enhance the pharmacokinetic profile of drug candidates.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for constructing the requisite C(sp²)-C(sp²) bonds to incorporate this valuable fragment.[3][4] However, the presence of the thioether functionality presents a well-documented challenge: the potential for palladium catalyst poisoning by the sulfur atom, which can lead to diminished yields and reaction failure.[5][6][7] This guide provides an in-depth analysis and field-proven protocols for successfully executing the Suzuki coupling of 4-Isopropylthiophenylboronic acid with a range of aryl halides, navigating the inherent challenges to achieve high-yield synthesis of these medicinally relevant biaryl structures.

The Underlying Challenge: Palladium-Sulfur Interactions

Palladium catalysts, the workhorses of cross-coupling chemistry, are soft Lewis acids and exhibit a high affinity for soft Lewis bases, such as sulfur compounds.[5] This interaction can lead to strong adsorption of the sulfur-containing substrate or product onto the palladium's active sites, forming stable palladium-thiolate or palladium-thioether complexes.[5][8] This sequestration of the catalyst from the catalytic cycle is a primary cause of catalyst deactivation or "poisoning," resulting in stalled reactions and low conversion rates.[5]

The key to a successful coupling, therefore, lies in kinetically outcompeting this poisoning event. This is achieved by creating a catalytic system so active that the desired C-C bond formation (reductive elimination) occurs much faster than the rate of catalyst deactivation. The strategic selection of ligands, bases, and solvents is paramount to achieving this outcome.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The reaction proceeds via a well-established catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][9][10] A thorough understanding of this cycle is critical for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. The rate of this step is generally I > Br > OTf >> Cl.[9][10]

  • Transmetalation: The organoboron species, activated by a base to form a more nucleophilic boronate complex ('ate' complex), transfers its organic group (Ar') to the Pd(II) center, displacing the halide.[4][9] This is often the rate-determining step.

  • Reductive Elimination: The two organic groups on the palladium center couple to form the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst, which re-enters the cycle.[3]

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oa_complex Ar-Pd(II)(X)L_n (Oxidative Addition Adduct) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)(Ar')L_n (Di-organo Complex) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' trans_complex->product arx Ar-X arx->oa_complex boronic Ar'B(OH)₂ + Base boronic->oa_complex Workflow start Start setup Combine Aryl Halide, Boronic Acid & Base in Schlenk Flask start->setup degas Seal, Evacuate & Backfill with N₂/Ar (3x) setup->degas add_solvent Add Degassed Solvent(s) degas->add_solvent add_catalyst Add Pd Catalyst/Ligand add_solvent->add_catalyst heat Heat to Desired Temperature with Stirring add_catalyst->heat monitor Monitor Reaction by TLC or GC-MS heat->monitor workup Aqueous Workup: Quench, Separate Layers, Extract Aqueous Phase monitor->workup Upon Completion dry Dry Organic Layer (e.g., Na₂SO₄), Filter workup->dry purify Concentrate & Purify (Flash Chromatography) dry->purify end Characterize Pure Product purify->end

References

Application Note: Phosphine Ligand Selection for Suzuki-Miyaura Cross-Coupling of 4-Isopropylthiophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide by Senior Application Scientist, Dr. Evelyn Reed

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge and Opportunity of Thioether-Containing Biaryls

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1] Biaryl structures containing thioether linkages are of particular interest in medicinal chemistry and materials science, as the sulfur moiety can significantly modulate a molecule's lipophilicity, metabolic stability, and target-binding affinity.[2] However, the presence of sulfur in coupling partners, such as in 4-isopropylthiophenylboronic acid, presents a significant challenge. Sulfur compounds are notorious for their ability to poison palladium catalysts by forming stable palladium-sulfur adducts, which can halt the catalytic cycle and lead to low yields or complete reaction failure.[3][4]

The key to overcoming this challenge lies in the rational selection of the phosphine ligand. The ligand's steric and electronic properties are paramount, as they stabilize the palladium center, modulate its reactivity, and prevent irreversible catalyst deactivation.[5][6] This guide provides a detailed analysis and proven protocols for selecting and utilizing phosphine ligands for the successful Suzuki-Miyaura coupling of this compound.

The Causality of Ligand Choice: Mitigating Sulfur Poisoning

The deactivation of palladium catalysts by sulfur-containing substrates occurs when the lone pair of electrons on the sulfur atom coordinates strongly to the electron-deficient palladium center. This can lead to the formation of catalytically inactive palladium sulfide species.[3] The ideal phosphine ligand counteracts this in several ways:

  • Steric Shielding: Bulky phosphine ligands, such as the Buchwald-type biarylphosphines, create a sterically hindered pocket around the palladium atom.[7] This steric bulk physically obstructs the approach of the sulfur atom to the metal center, minimizing catalyst poisoning.

  • Electron Donation: Electron-rich phosphines increase the electron density on the palladium center. This enhanced electron density facilitates the crucial oxidative addition step with the aryl halide and promotes the final reductive elimination step to release the biaryl product.[6][8] A more electron-rich palladium center also has a lower affinity for the soft sulfur donor.

  • Promoting the Catalytic Cycle: An effective ligand ensures that the rates of the desired catalytic steps (oxidative addition, transmetalation, reductive elimination) are significantly faster than the rate of catalyst deactivation by the sulfur substrate.[9]

The diagram below illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura reaction, highlighting the central role of the palladium-ligand complex.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add Ar-X (Aryl Halide) pd2_complex Ar-Pd(II)-X(L) (Oxidative Adduct) oxidative_add->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation diaryl_pd2 Ar-Pd(II)-Ar'(L) (Diaryl Complex) transmetalation->diaryl_pd2 Ar'B(OH)₂ + Base reductive_elim Reductive Elimination diaryl_pd2->reductive_elim reductive_elim->pd0 Ar-Ar' (Biaryl Product) product Product: Ar-Ar' reactants Reactants: Ar-X + Ar'B(OH)₂

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 1: Ligand Screening and Selection

For challenging substrates like this compound, a preliminary ligand screening is essential. The Buchwald biarylphosphine ligands are a superior starting point due to their well-documented success with sterically hindered and heteroaromatic substrates.[10]

Recommended Ligands for Screening:

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Known for high activity and broad applicability, especially for couplings involving heteroaryl chlorides.[8][10]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): The increased steric bulk from the isopropyl groups often provides superior results for particularly challenging or hindered couplings.[11]

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Another highly effective, bulky ligand that often excels in forming C-C bonds with hindered partners.

Table 1: Comparative Performance of Selected Phosphine Ligands

The following table summarizes expected performance based on literature precedents for similar sulfur-containing or sterically demanding substrates. Yields are illustrative for a model reaction between this compound and 4-bromotoluene.

LigandPalladium PrecursorBaseSolventTemp (°C)Time (h)Typical Yield (%)Key Characteristics
SPhos Pd(OAc)₂K₃PO₄Toluene/H₂O1001285-95%Highly active, good general-purpose ligand for challenging substrates.[10]
XPhos Pd₂(dba)₃K₃PO₄1,4-Dioxane1108>95%Excellent for sterically demanding couplings and resistant to catalyst deactivation.[11]
RuPhos Pd(OAc)₂K₂CO₃t-Amyl Alcohol1001290-98%Robust ligand, often provides high yields where others may fail.[12]
PCy₃ Pd(OAc)₂K₃PO₄Toluene1102460-75%A less bulky, classical ligand; may show lower efficacy due to sulfur poisoning.[13]

Part 2: Experimental Protocols

Protocol 1: General Procedure for Ligand Screening

This protocol outlines a parallel synthesis approach to efficiently screen the selected phosphine ligands. It is critical that all reactions are set up under an inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk techniques to prevent oxidation of the catalyst and ligands.[5]

Ligand_Screening_Workflow cluster_prep Preparation cluster_execution Execution (Inert Atmosphere) cluster_analysis Analysis cluster_eval Evaluation prep_reagents 1. Prepare Stock Solutions (Aryl Halide, Base, Pd Precursor) prep_vials 2. Array Reaction Vials (Label for each ligand) prep_reagents->prep_vials add_solids 3. Add Solids to Vials - Boronic Acid (1.2 equiv) - Ligand (4 mol%) prep_vials->add_solids add_liquids 4. Add Stock Solutions - Pd Precursor (2 mol%) - Aryl Halide (1.0 equiv) - Solvent & Base add_solids->add_liquids seal_react 5. Seal Vials & Heat (Stir at specified temp) add_liquids->seal_react monitor 6. Monitor Progress (TLC, GC-MS, or LC-MS) seal_react->monitor workup 7. Quench & Workup (Cool, dilute, wash) monitor->workup analyze 8. Analyze Yields (Purify, calculate yield) workup->analyze compare 9. Compare Ligand Performance analyze->compare select 10. Identify Optimal Ligand compare->select

Caption: Experimental workflow for comparative ligand screening.

Methodology:

  • Reagent Preparation:

    • To an oven-dried 25 mL Schlenk flask, add the aryl halide (e.g., 4-bromotoluene, 1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the selected base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

    • In a separate vial inside a glovebox, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (0.04 mmol, 4 mol%).

  • Reaction Setup:

    • Evacuate and backfill the Schlenk flask with an inert gas (repeat 3 times).

    • Add the solvent (e.g., 1,4-dioxane, 5 mL) via syringe.

    • Transfer the catalyst/ligand mixture to the Schlenk flask as a solid or slurry in a small amount of degassed solvent.

  • Execution and Monitoring:

    • Heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.

    • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 2 hours) and analyzing by TLC or GC-MS.[2]

  • Workup and Purification:

    • Once the reaction is complete (typically determined by the disappearance of the aryl halide), cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure biaryl product.[2]

  • Evaluation:

    • Calculate the isolated yield for the reaction with each ligand. The ligand providing the highest yield in the shortest time under the mildest conditions is selected for scale-up.

Protocol 2: Optimized and Scalable Synthesis Using XPhos

This protocol provides a robust method for a larger-scale synthesis once XPhos has been identified as the optimal ligand.

Materials:

  • This compound (5.00 g, 25.5 mmol, 1.2 equiv)

  • 4-Chlorotoluene (2.69 g, 21.2 mmol, 1.0 equiv)

  • XPhos (0.202 g, 0.424 mmol, 2 mol%)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.097 g, 0.106 mmol, 0.5 mol%)

  • Potassium Phosphate (K₃PO₄, tribasic, anhydrous) (8.99 g, 42.4 mmol, 2.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed) (100 mL)

Procedure:

  • Inert Atmosphere Setup: In a glovebox, add this compound, 4-chlorotoluene, K₃PO₄, XPhos, and Pd₂(dba)₃ to a 250 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a gas inlet adapter.

  • Solvent Addition: Remove the flask from the glovebox and connect it to a Schlenk line. Add 100 mL of degassed 1,4-dioxane via cannula transfer.

  • Reaction Execution: Heat the mixture to 110 °C under a gentle flow of nitrogen. Stir vigorously. The solution will typically turn dark brown or black.

  • Monitoring: After 8 hours, take a small sample via syringe, pass it through a small plug of silica with ethyl acetate, and analyze by GC-MS to confirm the consumption of 4-chlorotoluene.

  • Cooling and Filtration: Once complete, cool the reaction to room temperature. Dilute with 100 mL of toluene and filter the mixture through a pad of Celite® to remove inorganic salts and palladium black. Wash the pad with an additional 50 mL of toluene.

  • Aqueous Workup: Combine the organic filtrates and wash with 100 mL of water, followed by 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent on a rotary evaporator to yield the crude product.

  • Purification: Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-isopropylthio-4'-methylbiphenyl. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol or heptane.

Conclusion

The successful Suzuki-Miyaura coupling of sulfur-containing substrates like this compound is highly dependent on the strategic selection of a phosphine ligand. Bulky, electron-rich biarylphosphine ligands, particularly XPhos and SPhos, are highly effective at preventing catalyst poisoning by the thioether moiety.[10] They achieve this by sterically shielding the palladium center and promoting the desired catalytic turnover at a rate that outpaces catalyst deactivation. By employing the systematic screening protocol and the optimized scale-up procedure detailed in this guide, researchers can reliably synthesize valuable thioether-containing biaryls in high yields, advancing projects in drug discovery and materials science.

References

Application Note: Optimizing Solvent Selection for the Suzuki-Miyaura Coupling of 4-Isopropylthiophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

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Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in pharmaceutical and materials science for the creation of carbon-carbon bonds. This guide provides an in-depth analysis of solvent effects on the Suzuki coupling of 4-isopropylthiophenylboronic acid, a substrate of interest due to the potential for catalyst interaction with its sulfur moiety. We will explore the mechanistic role of the solvent, present comparative data from different solvent systems, and provide detailed, field-tested protocols to guide researchers in optimizing this critical transformation.

Introduction: The Strategic Importance of Solvent Choice

The Suzuki-Miyaura coupling is a robust and versatile method for synthesizing biaryls and substituted aromatic compounds.[1][2] Its widespread adoption is due to mild reaction conditions, tolerance of diverse functional groups, and the use of organoboron reagents that are generally stable and have low toxicity.[1][3][4] The reaction typically involves an organoboron species, an organic halide or triflate, a palladium catalyst, and a base.[3][5]

Our focus, this compound, introduces a specific challenge: the presence of a thioether group. Sulfur-containing compounds are known to potentially poison palladium catalysts by forming strong coordination complexes with the metal center, which can inhibit or completely halt the catalytic cycle.[6][7][8] Therefore, the selection of an appropriate solvent system is not merely a matter of solubility but a critical parameter that can dictate reaction success by modulating catalyst activity, stability, and the rate of productive coupling versus deactivation pathways.

This application note will serve as a comprehensive guide for drug development professionals and researchers to navigate the complexities of solvent selection for this specific class of substrates.

The Mechanistic Role of the Solvent in the Suzuki Catalytic Cycle

The solvent influences every elementary step of the Suzuki-Miyaura reaction.[9][10][11] A fundamental understanding of these interactions is crucial for rational solvent selection. The generally accepted catalytic cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[12][13]

Suzuki_Cycle

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (R¹-X) bond. The polarity of the solvent can influence the rate of this step.[14][15] More polar solvents can stabilize the polar transition states involved, potentially accelerating the reaction.[14][15]

  • Transmetalation: This is often the rate-determining step and is highly sensitive to the solvent system. The organic group (R²) is transferred from the boron atom to the palladium center. The mechanism is complex and debated, but it is widely accepted that the base activates the organoboron species.[4] The presence of water is often crucial, as it can facilitate the formation of a palladium hydroxide complex [L₂Pd(R¹)OH], which is believed to react much faster with the neutral boronic acid than the corresponding palladium halide complex reacts with the boronate anion.[11][16] Therefore, biphasic systems (e.g., toluene/water) or polar aprotic solvents with added water are common.[3][5]

  • Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the final product and regenerating the Pd(0) catalyst. The solvent can influence the stability of the diorganopalladium(II) intermediate and the rate of this final step.[12]

For a substrate like this compound, a key consideration is minimizing the interaction between the sulfur atom and the palladium center. A solvent that promotes a rapid catalytic turnover can be advantageous, as it reduces the time the catalyst is exposed to potential poisons.

Comparative Analysis of Solvent Systems

The choice of solvent can range from nonpolar aromatic hydrocarbons to polar aprotic ethers and amides, often in combination with water.[5][17] Below is a summary of common solvent systems and their expected performance for the coupling of this compound with a generic aryl bromide.

Solvent SystemClassTypical Temperature (°C)Expected Yield (%)Reaction Time (h)Key Considerations
Toluene / H₂OBiphasic, Nonpolar80-11085-954-12Good for hydrophobic substrates; requires vigorous stirring; may need a phase-transfer catalyst.[18]
1,4-Dioxane / H₂OMonophasic, Polar Ether80-10090-982-6Excellent solvent for many substrates; miscible with water, creating a homogeneous system.[17][19]
THF / H₂OMonophasic, Polar Ether60-7080-926-16Lower boiling point limits reaction temperature but is a common and effective choice.[5][17][20]
DMFPolar Aprotic Amide80-12075-902-8High polarity can accelerate the reaction but may also promote side reactions or catalyst decomposition.[5][10]
2-MeTHF / H₂OBiphasic, Greener Ether70-8088-964-10A more sustainable alternative to THF with a higher boiling point and greater stability.[20]

Table 1: Comparison of solvent systems for the Suzuki coupling of this compound. Yields and times are illustrative and will vary based on specific substrates, catalyst, and base.

Key Insights:

  • Polar, Ethereal Solvents: Systems like Dioxane/H₂O often provide an optimal balance of solubility for both the organic substrates and inorganic base, leading to efficient transmetalation and high yields.[17][19]

  • Biphasic Systems: Toluene/H₂O is a classic choice. The reaction is believed to occur in the organic phase or at the interface.[18][21] Efficient mass transfer through vigorous stirring is paramount. The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can accelerate the reaction by transporting the boronate or base into the organic phase.[22][23]

  • Sulfur Tolerance: Rapid reaction kinetics, often achieved in polar, homogeneous systems like Dioxane/H₂O, may be beneficial in minimizing the contact time between the sulfur-containing substrate and the palladium catalyst, thereby reducing the potential for catalyst poisoning.

Experimental Protocols

The following protocols provide a framework for screening solvents for the coupling of this compound with 4-bromoacetophenone as a model electrophile.

Workflow

Materials and Reagents
  • This compound

  • 4-Bromoacetophenone

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, Anhydrous

  • 1,4-Dioxane, Anhydrous

  • Deionized Water, Degassed

  • Ethyl acetate, Hexanes (for chromatography)

  • Argon or Nitrogen gas (inert atmosphere)

Protocol 1: Biphasic Toluene/Water System
  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoacetophenone (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), and potassium carbonate (2.5 mmol, 2.5 eq).

  • Evacuate and backfill the flask with argon three times.

  • Under a positive pressure of argon, add anhydrous toluene (8 mL) and degassed deionized water (2 mL).

  • Begin vigorous stirring to create an emulsion.

  • In a separate vial, premix Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.04 mmol, 4 mol%) in 1 mL of toluene.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Heat the reaction mixture to 90 °C and monitor its progress by TLC or LC-MS every hour.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Homogeneous 1,4-Dioxane/Water System
  • Follow step 1 from Protocol 4.2.

  • Evacuate and backfill the flask with argon three times.

  • Under a positive pressure of argon, add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL).[19]

  • Stir the mixture to form a homogeneous solution.

  • Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.04 mmol, 4 mol%) directly to the flask under a stream of argon.

  • Heat the reaction mixture to 90 °C and monitor its progress by TLC or LC-MS every 30 minutes.

  • Follow steps 8-10 from Protocol 4.2 for workup and purification.

Troubleshooting and Optimization

  • Low Yield/Stalled Reaction: This may indicate catalyst poisoning or deactivation.

    • Solution: Ensure all reagents and solvents are rigorously degassed to remove oxygen. Increase the catalyst loading slightly (e.g., to 3-5 mol%). Consider using a more robust ligand, such as a biarylphosphine (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand, which can be more resistant to deactivation.[3][4]

  • Protodeboronation: The boronic acid decomposes to the corresponding thiol.

    • Solution: This is often promoted by prolonged heating or excess base.[24] Ensure the reaction is not heated longer than necessary. A milder base, such as potassium phosphate (K₃PO₄), may be beneficial.[3]

  • Homocoupling: Formation of biphenyl from the boronic acid.

    • Solution: This side reaction can occur if the reaction mixture contains Pd(II) species in the absence of the aryl halide.[5] Ensure the aryl halide is present before adding the catalyst.

Conclusion

The solvent system is a high-impact parameter in the Suzuki-Miyaura coupling of sulfur-containing substrates like this compound. While traditional biphasic systems such as toluene/water are effective, homogeneous mixtures of polar aprotic solvents like 1,4-dioxane with water often lead to faster, more efficient reactions by ensuring good solubility of all components and promoting a rapid catalytic turnover.[17][19] This increased rate can be a key strategy to outcompete catalyst poisoning by the sulfur moiety. Researchers should screen a small set of diverse solvent systems, as described in the protocols, to identify the optimal conditions for their specific substrate combination, leading to higher yields, improved purity, and more robust processes in drug discovery and development.

References

Application Notes and Protocols for the Suzuki Coupling of 4-Isopropylthiophenylboronic Acid with Heteroaryl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance in Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, providing a robust and versatile method for the formation of carbon-carbon bonds.[1][2] Its significance is particularly pronounced in drug discovery and development, where the efficient construction of complex molecular architectures is paramount.[3][4][5] This guide focuses on the strategic application of the Suzuki coupling to synthesize molecules incorporating the 4-isopropylthiophenyl moiety, a structural motif of increasing interest due to its lipophilic and metabolic stability properties, by coupling 4-Isopropylthiophenylboronic acid with a range of heteroaryl bromides.

Heteroaromatic rings are ubiquitous in pharmaceuticals, and their combination with functionalized phenyl groups often leads to compounds with enhanced biological activity. The thioether linkage in the 4-isopropylthiophenyl group can engage in specific interactions with biological targets and modulate the physicochemical properties of a lead compound. However, the presence of sulfur can also present unique challenges in palladium-catalyzed reactions, including the potential for catalyst deactivation.[6][7]

These application notes provide a comprehensive framework for successfully executing the Suzuki coupling of this compound with various heteroaryl bromides, addressing both the mechanistic underpinnings and practical experimental considerations.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[1][8] The generally accepted mechanism comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[9]

  • Oxidative Addition : The catalytic cycle begins with the oxidative addition of the heteroaryl bromide to a coordinatively unsaturated Pd(0) complex. This is often the rate-determining step and results in the formation of a square planar Pd(II) intermediate.[1]

  • Transmetalation : In this step, the organic group from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[10][11]

  • Reductive Elimination : The final step involves the coupling of the two organic ligands on the Pd(II) complex to form the desired biaryl product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][8]

Suzuki_Coupling_Cycle cluster_cycle Suzuki Coupling Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pdiib Ar-Pd(II)L₂-Br oxidative_addition->pdiib transmetalation Transmetalation pdiib->transmetalation pdiic Ar-Pd(II)L₂-R transmetalation->pdiic reductive_elimination Reductive Elimination pdiic->reductive_elimination reductive_elimination->pd0 Product Product (Ar-R) reductive_elimination->Product ArBr Heteroaryl Bromide (Ar-Br) ArBr->oxidative_addition RBOH2 This compound (R-B(OH)₂) RBOH2->transmetalation Base Base Base->transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the Suzuki coupling of this compound with a representative heteroaryl bromide.

Materials and Reagents
  • Heteroaryl Bromide : (e.g., 2-bromopyridine, 3-bromothiophene, 5-bromoindole)

  • This compound : (CAS 380427-38-3)[12][13][14]

  • Palladium Catalyst : (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a suitable ligand)[15][16]

  • Ligand (if required): (e.g., SPhos, XPhos, P(t-Bu)₃)[17][18]

  • Base : (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)[11]

  • Solvent : (e.g., 1,4-Dioxane, Toluene, DMF, with water)[9][11]

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine

  • Silica gel for column chromatography

  • Inert gas : (Argon or Nitrogen)

Instrumentation
  • Schlenk line or glovebox for inert atmosphere techniques

  • Magnetic stirrer with heating capabilities

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Flash chromatography system

  • NMR spectrometer and/or LC-MS for product characterization

General Procedure for Suzuki Coupling

The following protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the heteroaryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).

  • Inert Atmosphere : Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Catalyst and Ligand Addition : Under a positive pressure of inert gas, add the palladium catalyst (0.01-0.05 mmol, 1-5 mol%) and, if necessary, the phosphine ligand.

  • Solvent Addition : Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent should be between 0.1 M and 0.5 M.

  • Reaction Execution : Place the flask in a preheated oil bath and stir vigorously at the desired temperature (typically between 80-110 °C).

  • Monitoring : Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

  • Characterization : Confirm the structure and purity of the final product using NMR spectroscopy and/or LC-MS.

Key Reaction Parameters and Optimization

The success of the Suzuki coupling is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system.

ParameterRecommended Reagents/ConditionsRationale and Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃Pd(PPh₃)₄ is a versatile catalyst, but more advanced catalysts like Pd(dppf)Cl₂ or those generated in situ from Pd₂(dba)₃ with bulky, electron-rich phosphine ligands are often more effective for challenging substrates like heteroaryl chlorides.[16][18]
Ligand SPhos, XPhos, P(t-Bu)₃, Buchwald ligandsElectron-rich and sterically hindered phosphine ligands facilitate the oxidative addition and reductive elimination steps, which can be particularly beneficial for electron-rich or sterically hindered heteroaryl bromides.[17][19]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The choice of base is crucial for activating the boronic acid.[11] K₃PO₄ is a strong base that is often effective in difficult couplings. Cs₂CO₃ is highly soluble and can accelerate the reaction. K₂CO₃ is a milder and more economical option.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂OA mixture of an organic solvent and water is typically used.[9] Water is necessary to dissolve the base and facilitate the formation of the boronate species. The choice of organic solvent can influence the solubility of the reactants and the stability of the catalyst.
Temperature 80-110 °CHigher temperatures generally increase the reaction rate, but can also lead to catalyst decomposition or side reactions. The optimal temperature should be determined empirically for each substrate combination.

Troubleshooting Common Issues

Even with a well-defined protocol, challenges can arise. This section addresses common problems and provides potential solutions.

Troubleshooting_Workflow start Low or No Product Formation check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_inertness Ensure Rigorous Inert Atmosphere start->check_inertness optimize_catalyst Screen Different Catalysts/Ligands start->optimize_catalyst optimize_base Vary Base and Solvent System start->optimize_base increase_temp Increase Reaction Temperature start->increase_temp homocoupling Significant Homocoupling of Boronic Acid start->homocoupling deboronation Protodeboronation of Boronic Acid start->deboronation dehalogenation Dehalogenation of Heteroaryl Bromide start->dehalogenation degas_solvents Thoroughly Degas Solvents homocoupling->degas_solvents use_milder_base Use Milder Base or Anhydrous Conditions deboronation->use_milder_base use_less_protic_solvent Use Less Protic Solvent System dehalogenation->use_less_protic_solvent

Figure 2: A decision-making workflow for troubleshooting Suzuki coupling reactions.

  • Low or No Yield :

    • Catalyst Deactivation : The sulfur atom in this compound can potentially poison the palladium catalyst.[6][7] Using a higher catalyst loading or a more robust ligand system, such as those developed by Buchwald, can mitigate this issue.[17]

    • Ineffective Base/Solvent Combination : The solubility and reactivity of the base are critical.[11] If K₂CO₃ is ineffective, switching to a stronger or more soluble base like K₃PO₄ or Cs₂CO₃ may be beneficial.

    • Oxygen Contamination : The presence of oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the homocoupling of the boronic acid.[20][21] Ensure that all reagents and solvents are properly degassed and that the reaction is maintained under a strict inert atmosphere.

  • Side Reactions :

    • Homocoupling : The formation of biaryl products from the coupling of two boronic acid molecules is a common side reaction, often exacerbated by the presence of oxygen.[15] Rigorous degassing of the reaction mixture is essential.

    • Protodeboronation : The cleavage of the C-B bond of the boronic acid by a proton source can be a significant issue, particularly with electron-rich or certain heteroaryl boronic acids.[15] Using a less protic solvent system or a milder base can sometimes reduce the extent of this side reaction.

    • Dehalogenation : The replacement of the bromine atom on the heteroaryl substrate with a hydrogen atom can occur, especially with electron-deficient heteroaryl halides.[15]

Conclusion

The Suzuki-Miyaura coupling of this compound with heteroaryl bromides is a powerful tool for the synthesis of novel chemical entities in drug discovery. A systematic approach to reaction optimization, grounded in a solid understanding of the underlying mechanism, is key to overcoming the challenges associated with sulfur-containing substrates and achieving high yields of the desired products. The protocols and troubleshooting guide provided herein serve as a valuable resource for researchers in this field.

References

Application Notes & Protocols: Chan-Lam Coupling of 4-Isopropylthiophenylboronic Acid with Amines

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The Chan-Lam coupling reaction represents a significant advancement in synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-heteroatom bonds. This copper-catalyzed cross-coupling of boronic acids with N-H containing compounds offers a milder, often more functional-group-tolerant alternative to traditional methods like the Buchwald-Hartwig amination.[1] This document provides a detailed guide for researchers on the application of the Chan-Lam coupling, specifically focusing on the N-arylation of various amines using 4-isopropylthiophenylboronic acid. We will delve into the mechanistic underpinnings of the reaction, offer optimized protocols, present a comprehensive troubleshooting guide, and discuss the causality behind key experimental choices to ensure reproducible and high-yielding results in a research and drug development setting.

Introduction: The Strategic Advantage of the Chan-Lam Coupling

The formation of aryl-amine bonds is a cornerstone of modern drug discovery, as this moiety is a prevalent feature in a vast number of pharmacologically active compounds. While palladium-catalyzed methods have been workhorses in this field, the Chan-Lam coupling offers distinct advantages, including the use of an inexpensive and earth-abundant copper catalyst and, most notably, the ability to run reactions under aerobic conditions, often at room temperature.[2][3]

The substrate of focus, this compound, is a valuable building block. The isopropylthio group can serve as a lipophilic element and a potential metabolic soft spot, or a handle for further functionalization, making its efficient coupling to amine scaffolds highly desirable. This guide is designed to bridge the gap between theoretical understanding and practical application, empowering scientists to confidently employ this reaction.

The Catalytic Cycle: A Mechanistic Overview

Understanding the reaction mechanism is critical for rational optimization and troubleshooting. The Chan-Lam coupling is believed to proceed through a Cu(I)/Cu(III) or a Cu(II)-mediated catalytic cycle. While the precise mechanism can be complex and substrate-dependent, a generally accepted pathway involves the following key steps.[3]

  • Ligand Exchange & Coordination: The reaction initiates with the coordination of the amine (R₂NH) and the arylboronic acid (ArB(OH)₂) to a Cu(II) salt, typically copper(II) acetate. A base facilitates the deprotonation of the amine, forming a copper-amido complex.

  • Transmetalation: The aryl group is transferred from the boron atom to the copper center, displacing a ligand (like an acetate group) and forming an aryl-copper(II) intermediate.

  • Oxidative Coupling/Reductive Elimination: This is the crucial C-N bond-forming step. The pathway is thought to involve a key Cu(III) intermediate. This high-valent species undergoes reductive elimination, forming the desired N-aryl amine product (Ar-NR₂) and a Cu(I) species.

  • Catalyst Regeneration: The resulting Cu(I) species is oxidized back to the active Cu(II) state by an external oxidant, which is conveniently atmospheric oxygen, thereby closing the catalytic cycle.[3]

Chan_Lam_Coupling Figure 1: Proposed Catalytic Cycle CuII Cu(II) Catalyst (e.g., Cu(OAc)₂) Coordination Coordination Complex [L-Cu(II)-NR₂] CuII->Coordination R₂NH, Base Transmetalation Aryl-Copper Intermediate [Ar-Cu(II)-NR₂] Coordination->Transmetalation ArB(OH)₂ CuIII Key Cu(III) Intermediate [Ar-Cu(III)-NR₂-L] Transmetalation->CuIII Oxidation? CuI Cu(I) Species CuIII->CuI Reductive Elimination Product_out Ar-NR₂ (Product) CuI->CuII Oxidation Reagents_in ArB(OH)₂ + R₂NH Oxidant_in O₂ (from Air) Base_in Base

Caption: A simplified diagram of the proposed Chan-Lam catalytic cycle.

Optimizing Reaction Parameters: A Scientist's Guide

The success of a Chan-Lam coupling hinges on the careful selection of several key parameters. The interplay between these factors determines reaction efficiency, rate, and purity of the final product.

Parameter Common Choices & Rationale Expert Insight & Recommendations
Copper Source Cu(OAc)₂, Cu(OTf)₂, CuCl, CuI.[3][4]Cu(OAc)₂ is the most common and reliable starting point. It is inexpensive, stable, and effective for a wide range of substrates. For challenging couplings, more active sources like Cu(OTf)₂ may be explored.
Amine Substrate 1.0 - 1.2 equivalentsUsing a slight excess of the amine can be beneficial, but for valuable or complex amines, using the boronic acid in slight excess (1.1-1.2 equiv) is often preferred to ensure full conversion of the limiting reagent.
Base Pyridine, Triethylamine (Et₃N), K₂CO₃, K₃PO₄.[3][5]The base can act as both a proton scavenger and a ligand. Pyridine is an excellent initial choice as it serves both roles effectively. For acid-sensitive substrates, inorganic bases like K₃PO₄ can be advantageous.[5]
Solvent Dichloromethane (DCM), Acetonitrile (MeCN), Methanol (MeOH), DMSO.[3][4]DCM is a robust starting solvent due to its ability to dissolve a wide range of organic substrates while being relatively non-coordinating. For less soluble starting materials, a more polar solvent like MeCN or a small amount of DMSO may be required.[4]
Oxidant Atmospheric Oxygen, Dry Air, O₂ balloon.[6][3]A key advantage is that the reaction can typically be run open to the air .[6] Ensuring good headspace and efficient stirring facilitates the crucial Cu(I) to Cu(II) re-oxidation step. In some sluggish reactions, bubbling dry air or O₂ through the mixture can be beneficial.
Temperature Room Temperature (20-25 °C) to 40-60 °C.[3][7]Always start at room temperature. Many Chan-Lam couplings proceed efficiently without heating.[5] If the reaction is slow, gentle heating to 40 °C can significantly increase the rate without promoting significant byproduct formation.[7]
Additives Molecular Sieves (4Å)The presence of water can lead to competitive protodeboronation of the boronic acid. The addition of activated 4Å molecular sieves is a field-proven technique to minimize this side reaction and improve yields, especially in slow reactions.[8]

Detailed Experimental Protocol

This section provides a reliable, step-by-step protocol for the coupling of this compound with morpholine as a representative secondary amine.

Workflow Figure 2: Experimental Workflow A 1. Reagent Preparation Weigh solids, measure liquids B 2. Reaction Setup Combine reagents in flask under air A->B Add in specified order C 3. Reaction Stir at Room Temperature (24h) B->C Begin stirring D 4. Monitoring Check progress via TLC/LC-MS C->D Aliquot sampling D->C Continue if incomplete E 5. Workup Filter, dilute, wash with aq. solution D->E Proceed if complete F 6. Purification Column Chromatography E->F Dry organic layer G 7. Analysis Confirm product by NMR & MS F->G Combine pure fractions

Caption: A flowchart of the general experimental procedure.

Materials and Reagents
  • This compound (1.0 equiv)

  • Morpholine (1.1 equiv)

  • Copper(II) Acetate, Cu(OAc)₂ (1.0 equiv, stoichiometric) or (0.1 equiv, catalytic)

  • Pyridine (2.0 equiv)

  • Dichloromethane (DCM), reagent grade

  • Activated 4Å Molecular Sieves (approx. 100 mg per mmol of boronic acid)

  • Silica Gel for column chromatography

  • Ethyl Acetate & Hexanes for elution

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 210 mg).

    • Rationale: Starting with dry glassware minimizes water that can lead to protodeboronation.

  • Addition of Reagents: Add copper(II) acetate (1.0 mmol, 182 mg for stoichiometric), activated 4Å molecular sieves, and dichloromethane (10 mL).

    • Rationale: Adding the solids first is standard practice. The sieves will begin trapping any adventitious water from the solvent and reagents.

  • Initiation: Begin stirring the resulting blue-green suspension. Add pyridine (2.0 mmol, 161 µL) followed by morpholine (1.1 mmol, 96 µL). The flask should be left open to the atmosphere or loosely capped to allow air exchange.

    • Rationale: Adding the base and amine to the stirred suspension ensures immediate and homogenous mixing. Air is required for catalyst turnover.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the consumption of the boronic acid by thin-layer chromatography (TLC) or LC-MS.

    • Rationale: Vigorous stirring is essential for heterogeneous reactions and to ensure sufficient oxygen diffusion from the headspace into the solution.

  • Workup: Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove the copper salts and molecular sieves. Wash the pad with additional DCM.

    • Rationale: Filtration is a simple and effective way to remove the bulk of the inorganic materials before aqueous workup.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1M aq. HCl (to remove pyridine), saturated aq. NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄.

    • Rationale: The aqueous washes remove the base and any remaining water-soluble impurities, simplifying the final purification step.

  • Purification: Concentrate the dried organic solution under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-(4-isopropylthiophenyl)morpholine.

    • Rationale: Chromatography is typically necessary to separate the desired product from non-polar byproducts (like boronic acid homocoupling) and any residual starting materials.

Troubleshooting Common Issues

Even robust reactions can present challenges. Below are common issues and field-tested solutions.[9]

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive Boronic Acid (dehydrated to boroxine).2. Insufficiently active catalyst.3. Reaction is too slow at room temperature.1. Check the purity of the boronic acid. If old, consider using a fresh bottle or recrystallizing.2. Use a fresh bottle of Cu(OAc)₂. Ensure it is anhydrous if specified.3. Gently heat the reaction to 40 °C. Monitor carefully for byproduct formation.
Significant Byproduct Formation (e.g., phenol, homocoupling)[3]1. Presence of excess water causing protodeboronation.2. Reaction conditions are too harsh (e.g., excessive heat).1. Ensure the use of activated molecular sieves and dry solvent.2. Avoid high temperatures. If heating is necessary, maintain it at the lowest effective temperature (e.g., 40 °C).
Reaction Stalls 1. Catalyst deactivation.2. Insufficient oxidant (poor air exchange).1. Switch to a catalytic amount of copper (10-20 mol%) and add a ligand (e.g., 1,10-phenanthroline) to stabilize the catalyst.2. Ensure vigorous stirring and a good headspace, or run the reaction under an O₂ balloon.
Difficult Purification Product and starting material have similar polarity.Drive the reaction to full conversion of the limiting reagent, even if it requires longer reaction times or gentle heat. This simplifies purification significantly. Adjust the chromatography solvent system for better separation.

References

Application Notes and Protocols: The Oxidative Heck Reaction of 4-Isopropylthiophenylboronic Acid with Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Expanding the Synthetic Utility of Arylboronic Acids

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed coupling of aryl halides with alkenes to form substituted olefins.[1][2] This powerful transformation has been instrumental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] A significant evolution of this reaction is the "oxidative" or "boron" Heck reaction, which utilizes readily available and generally more stable arylboronic acids in place of aryl halides.[4][5] This approach often proceeds under milder conditions and avoids the generation of stoichiometric halide waste, aligning with the principles of green chemistry.

This guide provides a detailed technical overview and practical protocols for the oxidative Heck reaction of 4-isopropylthiophenylboronic acid with a variety of alkene substrates. The 4-isopropylthiophenyl moiety is a valuable structural motif in medicinal chemistry and materials science, and its incorporation via C-C bond formation is of significant interest. These application notes are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile reaction.

The Oxidative Heck Reaction: A Mechanistic Overview

Unlike the classical Mizoroki-Heck reaction which follows a Pd(0)/Pd(II) catalytic cycle initiated by oxidative addition of an aryl halide, the oxidative Heck reaction with arylboronic acids is typically catalyzed by a Pd(II) species.[4] The catalytic cycle, illustrated below, commences with a transmetalation step between the arylboronic acid and the Pd(II) catalyst.

Catalytic Cycle of the Oxidative Heck Reaction

Oxidative Heck Reaction Cycle cluster_legend Legend pd_ii Pd(II)L₂X₂ aryl_pd_ii Ar-Pd(II)L₂X pd_ii->aryl_pd_ii Transmetalation + ArB(OH)₂ alkene_complex [Ar-Pd(II)L(alkene)]⁺X⁻ aryl_pd_ii->alkene_complex Alkene Coordination + Alkene, -L migratory_insertion R-CH(Ar)-CH₂-Pd(II)LX alkene_complex->migratory_insertion Migratory Insertion pd_h H-Pd(II)LX migratory_insertion->pd_h β-Hydride Elimination Product Substituted Alkene migratory_insertion->Product Product Release pd_h->pd_ii Reoxidation (Oxidant) pd_0 Pd(0)L₂ pd_h->pd_0 Reductive Elimination (optional) pd_0->pd_ii Oxidation Ar Ar = 4-Isopropylthiophenyl L L = Ligand X X = Anion (e.g., OAc, TFA)

Caption: Catalytic cycle for the Pd(II)-catalyzed oxidative Heck reaction.

The key steps in the mechanism are:

  • Transmetalation: The aryl group from the boronic acid is transferred to the Pd(II) center, forming an arylpalladium(II) intermediate.[4]

  • Alkene Coordination and Migratory Insertion: The alkene coordinates to the arylpalladium(II) complex, followed by migratory insertion of the aryl group onto the alkene.[2]

  • β-Hydride Elimination: A hydrogen atom from the β-carbon is eliminated, forming the substituted alkene product and a hydridopalladium(II) species.[2]

  • Catalyst Regeneration: The active Pd(II) catalyst is regenerated from the hydridopalladium(II) species. This step often requires an external oxidant to facilitate the process and prevent the formation of inactive Pd(0).[4] However, some protocols have been developed that operate in the absence of external oxidants.[6]

Experimental Protocols and Reaction Parameters

The success of the oxidative Heck reaction is highly dependent on the choice of catalyst, solvent, base (if required), and oxidant. Below are generalized protocols for the reaction of this compound with both electron-deficient and electron-rich alkenes, based on established methodologies for similar arylboronic acids.

General Workflow

Caption: General experimental workflow for the oxidative Heck reaction.

Protocol 1: Coupling with Electron-Deficient Alkenes (e.g., Acrylates, Acrylonitrile)

Electron-deficient alkenes are generally excellent substrates for the Heck reaction, often providing high yields of the linear (E)-isomer.[1]

Materials:

  • This compound

  • Alkene (e.g., n-butyl acrylate, methyl acrylate, acrylonitrile)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Bis(diphenylphosphino)propane (dppp) or other suitable phosphine ligand

  • Trifluoroacetic acid (TFA) (optional, can enhance reactivity)

  • Acetone (anhydrous)

  • Nitrogen or Argon source

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried reaction vessel containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), and dppp (0.03 mmol, 3 mol%).

  • Seal the vessel and purge with nitrogen or argon for 10-15 minutes.

  • Through a septum, add the electron-deficient alkene (2.0 mmol, 2.0 equiv.) followed by anhydrous acetone (3-5 mL).

  • If required, add TFA (0.3 mmol, 30 mol%) to the reaction mixture.

  • Heat the reaction mixture to 70 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Expected Outcome: This protocol is expected to yield the (E)-3-(4-isopropylthiophenyl)acrylate derivative as the major product.

Protocol 2: Coupling with Electron-Rich Alkenes (e.g., Vinyl Ethers)

The reaction with electron-rich alkenes can sometimes be more challenging and may yield branched isomers or require modified conditions.[6]

Materials:

  • This compound

  • Alkene (e.g., n-butyl vinyl ether)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Acetone (anhydrous)

  • Nitrogen or Argon source

  • 1 M HCl (for hydrolysis)

Procedure:

  • Follow steps 1 and 2 from Protocol 1 to set up the reaction under an inert atmosphere.

  • Add n-butyl vinyl ether (2.0 mmol, 2.0 equiv.) and anhydrous acetone (3-5 mL) to the reaction vessel.

  • Heat the mixture to 70 °C and stir vigorously for 15-20 hours.

  • After cooling to room temperature, add 1 M HCl (2 mL) and stir for an additional hour to hydrolyze the resulting enol ether to the corresponding ketone.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the desired aryl alkyl ketone.

Expected Outcome: This protocol is expected to yield 1-(4-isopropylthiophenyl)alkan-1-one after hydrolysis.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize typical conditions and outcomes for the oxidative Heck reaction of arylboronic acids with representative alkenes, providing a baseline for optimizing the reaction with this compound.

Table 1: Reaction with Electron-Deficient Alkenes

Entry Arylboronic Acid Alkene Catalyst (mol%) Ligand (mol%) Solvent Temp (°C) Time (h) Yield (%) Ref
1 Phenylboronic Acid n-Butyl Acrylate Pd(OAc)₂ (2) dppp (3) Acetone 70 20 85 [6]
2 4-Methoxyphenylboronic Acid Methyl Acrylate Pd(OAc)₂ (2) dppp (3) Acetone 70 20 92 [7]

| 3 | Phenylboronic Acid | Acrylonitrile | Pd(OAc)₂ (2) | dppp (3) | Acetone | 70 | 20 | 78 |[6] |

Table 2: Reaction with Electron-Rich Alkenes

Entry Arylboronic Acid Alkene Catalyst (mol%) Ligand (mol%) Solvent Temp (°C) Time (h) Yield (%) Ref
1 Phenylboronic Acid n-Butyl Vinyl Ether Pd(OAc)₂ (2) dppp (3) Acetone 70 15 88 [6]
2 4-Methoxyphenylboronic Acid n-Butyl Vinyl Ether Pd(OAc)₂ (2) dppp (3) Acetone 70 15 95 [6]

| 3 | Phenylboronic Acid | Styrene | Pd(OAc)₂ (5) | - | Toluene | 25 | 12 | 52 |[8] |

Yields are for the isolated product after hydrolysis where applicable.

Troubleshooting and Key Considerations

  • Catalyst and Ligand Choice: While Pd(OAc)₂ with dppp is a robust system, other palladium sources (e.g., PdCl₂) and phosphine ligands may be screened for optimal performance.

  • Solvent Effects: Acetone has been shown to be effective, potentially acting as a hydride acceptor to facilitate catalyst turnover. Other polar aprotic solvents like DMF or DMAc can also be employed.

  • Role of Additives: For some systems, the addition of an oxidant (e.g., benzoquinone, O₂) or an acid (e.g., TFA) may be necessary to promote catalyst regeneration and improve yields.[4][7]

  • Reaction Atmosphere: While some oxidative Heck reactions can be performed open to air, conducting the reaction under an inert atmosphere (N₂ or Ar) is generally recommended to prevent oxidation of phosphine ligands and ensure reproducibility.

  • Substrate Purity: The purity of the arylboronic acid and alkene is crucial for achieving high yields and avoiding side reactions.

Conclusion

The oxidative Heck reaction provides a powerful and efficient method for the arylation of alkenes using arylboronic acids. The protocols and data presented herein offer a comprehensive guide for researchers to successfully implement the coupling of this compound with a range of alkene substrates. By understanding the reaction mechanism and key experimental parameters, scientists can effectively utilize this reaction to synthesize novel compounds for applications in drug discovery and materials science.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds using 4-Isopropylthiophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of biaryl compounds utilizing 4-Isopropylthiophenylboronic acid via the Suzuki-Miyaura cross-coupling reaction. Biaryl scaffolds are of paramount importance in medicinal chemistry, materials science, and agrochemicals. The inclusion of a thioether moiety, specifically the isopropylthio group, can significantly enhance the pharmacological and physicochemical properties of these molecules. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the reaction mechanism, critical parameters, and a step-by-step experimental protocol.

Introduction: The Significance of Thioether-Containing Biaryls

Biaryl structures are a cornerstone in the development of a vast array of functional molecules, from life-saving pharmaceuticals to advanced organic materials.[1] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has become one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls.[2][3] This reaction's success is attributed to its mild conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids and palladium catalysts.[2]

The incorporation of a thioether linkage into the biaryl framework, as is the case with using this compound, can profoundly influence the resulting molecule's properties. The sulfur atom can modulate lipophilicity, metabolic stability, and target-binding affinity, making it a valuable functional group in drug design.[4] This guide focuses on providing a robust and reproducible methodology for the synthesis of these valuable thioether-containing biaryls.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like this compound) and an organic halide or triflate.[5] The catalytic cycle, which is fundamental to understanding and optimizing the reaction, consists of three primary steps:

  • Oxidative Addition: A low-valent palladium(0) species reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.[6]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This crucial step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired C-C bond of the biaryl product and regenerating the catalytically active Pd(0) species.[6]

The Critical Role of the Base

The presence of a base is essential for the Suzuki-Miyaura coupling to proceed. Its primary function is to activate the boronic acid, forming a more nucleophilic boronate complex that can readily undergo transmetalation with the palladium center. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. The choice of base can significantly impact the reaction rate and yield.

Catalyst Selection for Thioether-Containing Substrates

A key consideration when working with sulfur-containing compounds like this compound is the potential for the sulfur atom to coordinate with the palladium catalyst, potentially leading to catalyst deactivation or "poisoning." To mitigate this, the selection of an appropriate palladium catalyst and ligand system is crucial. Modern catalyst systems, often employing bulky, electron-rich phosphine ligands, are highly effective for coupling substrates with potentially coordinating functional groups.

Suzuki_Miyaura_Catalytic_Cycle

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of a biaryl compound using this compound and an aryl bromide as the coupling partners.

Materials and Reagents
  • This compound (1.2 mmol)

  • Aryl bromide (1.0 mmol)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Anhydrous solvent (e.g., 1,4-Dioxane or Toluene, 5 mL)

  • Degassed water (1 mL)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox with nitrogen or argon)

  • Magnetic stirrer and heating plate

Reaction Setup and Procedure

Experimental_Workflow

  • Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Degassing: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-dioxane, 5 mL) and degassed water (1 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.[4]

Workup and Purification
  • Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure thioether-containing biaryl.

Data Presentation: Optimizing Reaction Conditions

The choice of catalyst, base, and solvent can significantly influence the outcome of the Suzuki-Miyaura coupling. The following table provides a summary of typical reaction parameters for the coupling of aryl bromides, which can be adapted for reactions with this compound.

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
1Pd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O10012>90
2Pd(dppf)Cl₂ (2)-K₃PO₄Dioxane/H₂O908>95
3Pd₂(dba)₃ (1.5)SPhos (3)Cs₂CO₃Toluene1106>95
4Pd(OAc)₂ (2)P(t-Bu)₃ (4)K₂CO₃DME/H₂O8012>90

This table is a generalized guide. Optimal conditions should be determined experimentally for each specific substrate combination.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, consider increasing the temperature, using a more active catalyst system (e.g., one with a more electron-rich ligand), or a stronger base (e.g., Cs₂CO₃ or K₃PO₄).

  • Homocoupling of Boronic Acid: The formation of a biaryl product from the boronic acid coupling with itself can be a side reaction. This can often be minimized by ensuring a strictly oxygen-free environment and using the appropriate stoichiometry of reagents.

  • Protodeborylation: The cleavage of the C-B bond of the boronic acid can occur, especially in the presence of water and at elevated temperatures. Using a less aqueous solvent system or a milder base can sometimes mitigate this issue.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of biaryl compounds. The use of this compound provides a straightforward route to valuable thioether-containing biaryls. By carefully selecting the catalyst, base, and reaction conditions, researchers can achieve high yields of the desired products with excellent functional group tolerance. The protocols and insights provided in this guide are intended to facilitate the successful application of this important synthetic transformation in a variety of research and development settings.

References

Preparation of Novel Drug Scaffolds with 4-Isopropylthiophenylboronic Acid: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: December 2025

Part 1: Introduction & Scientific Rationale

In the landscape of modern drug discovery, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Among the myriad of structural motifs employed by medicinal chemists, biaryl structures are of paramount importance, forming the core of numerous therapeutic agents. This guide provides a comprehensive overview and detailed protocols for the utilization of 4-isopropylthiophenylboronic acid, a versatile and strategically important building block, in the preparation of novel drug scaffolds. As a Senior Application Scientist, this document is structured to not only provide step-by-step instructions but also to elucidate the underlying scientific principles and rationale behind the experimental choices, ensuring a deep and practical understanding for researchers, scientists, and drug development professionals.

The Enduring Importance of Biaryl Scaffolds in Drug Design

Biaryl scaffolds are privileged structures in medicinal chemistry, frequently found in drugs targeting a wide range of diseases.[1] Their prevalence stems from their ability to present functional groups in a well-defined three-dimensional orientation, allowing for precise interactions with biological targets such as enzymes and receptors. A significant class of drugs that rely on the biaryl motif are kinase inhibitors, where the two aryl rings can effectively occupy the ATP-binding pocket and adjacent hydrophobic regions of the kinase.[2][3]

This compound: A Strategically Selected Building Block

This compound (CAS 380427-38-3) is an invaluable reagent in the synthesis of biaryl-containing drug candidates.[4] Its utility is derived from the unique combination of a reactive boronic acid group and the 4-isopropylthiophenyl moiety. The boronic acid functional group is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which allows for the efficient formation of carbon-carbon bonds.[5][6]

The 4-isopropylthiophenyl group itself is not merely a passive component of the resulting scaffold. The incorporation of sulfur-containing functional groups is a well-established strategy in medicinal chemistry to modulate the physicochemical properties of a drug candidate. The thioether linkage can influence lipophilicity, metabolic stability, and the potential for specific interactions with the target protein. The isopropyl group further contributes to the steric bulk and lipophilicity of the molecule, which can be optimized to enhance binding affinity and selectivity.

The Suzuki-Miyaura Cross-Coupling Reaction: A Robust Method for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning chemical reaction that has revolutionized the synthesis of biaryl compounds.[7] It involves the palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organic halide or triflate.[8] The reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and catalysts.[1]

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_reactants Reactants pd0 Pd(0)L_n pd_complex R¹-Pd(II)L_n-X pd0->pd_complex Oxidative Addition transmetalation_complex R¹-Pd(II)L_n-R² pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Biaryl Product (R¹-R²) transmetalation_complex->product Product Release aryl_halide Aryl Halide (R¹-X) boronic_acid Boronic Acid (R²-B(OH)₂) base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 2: Core Application: Synthesis of a Biaryl Scaffold for Kinase Inhibitors

This section provides a detailed protocol for a representative Suzuki-Miyaura cross-coupling reaction using this compound to synthesize a biaryl scaffold relevant to the development of kinase inhibitors.

Overview of the Synthetic Strategy

The following reaction scheme illustrates the coupling of this compound with a substituted pyrimidine, a common core structure in many kinase inhibitors.

reaction_scheme reactant1 This compound product Biaryl Pyrimidine Scaffold reactant1->product Suzuki-Miyaura Coupling reactant2 Substituted Pyrimidine Halide reactant2->product Suzuki-Miyaura Coupling catalyst Pd Catalyst Base, Solvent, Heat + + +->product Suzuki-Miyaura Coupling

Caption: General scheme for biaryl pyrimidine synthesis.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific substrates.

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
This compound≥98%J&K Scientific
2-Chloro-4-aminopyrimidine≥98%Sigma-Aldrich
Tetrakis(triphenylphosphine)palladium(0)99%Strem Chemicals
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific
1,4-DioxaneAnhydrous, ≥99.8%Acros Organics
WaterDeionized-
Ethyl AcetateACS GradeVWR
Brine (saturated NaCl solution)--
Anhydrous Magnesium Sulfate (MgSO₄)--
Round-bottom flask, condenser, magnetic stirrer, heating mantle, TLC plates, silica gel for chromatography--

Step-by-Step Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.2 mmol, 1.2 equiv.), 2-chloro-4-aminopyrimidine (1.0 mmol, 1.0 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) and deionized water (2.5 mL) to the flask via syringe.

  • Catalyst Addition: Under a positive flow of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Reaction: The reaction mixture is heated to 90 °C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion (typically 12-24 hours), the reaction is cooled to room temperature. The mixture is then diluted with ethyl acetate (25 mL) and washed with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure biaryl pyrimidine scaffold.

Characterization of the Product:

The purified product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals would include those for the pyrimidine ring protons, the phenyl ring protons (showing characteristic ortho and para coupling), the isopropyl methine and methyl protons, and the amine proton.

  • ¹³C NMR (100 MHz, CDCl₃): Signals corresponding to all unique carbon atoms in the biaryl scaffold should be observed.

  • LC-MS: To confirm the molecular weight of the product.

The Rationale Behind Experimental Choices
  • Catalyst and Ligand: Tetrakis(triphenylphosphine)palladium(0) is a commonly used, versatile catalyst for Suzuki-Miyaura couplings. The triphenylphosphine ligands stabilize the palladium center and facilitate the steps of the catalytic cycle. For more challenging couplings, other catalysts and ligands (e.g., Pd(dppf)Cl₂, SPhos, XPhos) may be required.

  • Base and Solvent System: The base (K₂CO₃) is crucial for the activation of the boronic acid, facilitating the transmetalation step.[8] A mixed solvent system like dioxane/water is often used to dissolve both the organic and inorganic reagents.

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, so maintaining an inert atmosphere is critical for its catalytic activity.

Part 3: Advanced Applications and Troubleshooting

The utility of this compound extends beyond kinase inhibitor scaffolds. It can be employed in the synthesis of a variety of other biologically active molecules.

Synthesis of Scaffolds for GPCR Modulators

G protein-coupled receptors (GPCRs) are another major class of drug targets.[9][10] Biaryl scaffolds are also found in many GPCR modulators, where they can act as allosteric modulators. The protocol described above can be adapted for the synthesis of such scaffolds by choosing an appropriate heterocyclic halide partner.

Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, insufficient base, poor quality solvents.Use a fresh batch of catalyst, ensure the base is anhydrous, use freshly distilled or anhydrous solvents.
Homocoupling of Boronic Acid Presence of oxygen, prolonged reaction times at high temperature.Thoroughly degas the reaction mixture, optimize reaction time and temperature.
Protodeboronation Presence of excess water or protic impurities.Use anhydrous solvents and reagents, limit the amount of water in the reaction mixture.

Part 4: Data Presentation & Visualization

Physicochemical Properties of this compound

PropertyValue
CAS Number 380427-38-3
Molecular Formula C₉H₁₃BO₂S
Molecular Weight 196.07 g/mol
Melting Point 88 °C
Appearance White to off-white crystalline powder

Experimental Workflow Visualization

workflow start Start setup Reaction Setup: - Add reagents to flask - Establish inert atmosphere start->setup reaction Reaction: - Add solvents and catalyst - Heat and stir - Monitor progress setup->reaction workup Work-up: - Cool reaction - Dilute and wash - Dry and concentrate reaction->workup purification Purification: - Column chromatography workup->purification characterization Characterization: - NMR, LC-MS purification->characterization end End characterization->end

Caption: A typical experimental workflow for biaryl synthesis.

Part 5: Conclusion and Future Perspectives

This compound is a powerful and versatile building block for the synthesis of novel drug scaffolds. Its successful application in Suzuki-Miyaura cross-coupling reactions provides a reliable and efficient method for constructing biaryl structures with desirable physicochemical properties. The strategic incorporation of the 4-isopropylthiophenyl moiety can be a valuable tool for medicinal chemists in the optimization of lead compounds. Future research in this area will likely focus on the development of more efficient and environmentally friendly catalytic systems and the exploration of new applications of this valuable reagent in the synthesis of complex, biologically active molecules.

Part 6: References

  • Chem-Impex. 4-(Isopropylthio)phenylboronic acid. --INVALID-LINK--

  • BenchChem. Application Notes and Protocols for the Synthesis of Quinazoline-Based Kinase Inhibitors Using Boronic Acids. --INVALID-LINK--

  • Gangjee, A., et al. (2018). Structure based drug design and in vitro metabolism study: Discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent. Bioorganic & Medicinal Chemistry, 26(10), 2859-2870.

  • Myers, A. G. The Suzuki Reaction. --INVALID-LINK--

  • Organic Chemistry Portal. Suzuki Coupling. --INVALID-LINK--

  • ResearchGate. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. --INVALID-LINK--

  • DiVA portal. Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. --INVALID-LINK--

  • J&K Scientific LLC. This compound, 98%. --INVALID-LINK--

  • ChemicalBook. This compound. --INVALID-LINK--

  • BenchChem. Application Notes and Protocols for Suzuki Coupling using 4-Iodophenylboronic Acid. --INVALID-LINK--

  • PMC. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. --INVALID-LINK--

  • RSC Publishing. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. --INVALID-LINK--

  • YouTube. Suzuki cross-coupling reaction. --INVALID-LINK--

  • PubMed. Design of allosteric modulators that change GPCR G protein subtype selectivity. --INVALID-LINK--

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. --INVALID-LINK--

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. --INVALID-LINK--

  • PMC. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. --INVALID-LINK--

  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction. --INVALID-LINK--

  • El-Faham, A., et al. (2019). Green chemistry for the synthesis of sulfur-containing compounds with medicinal properties. In Green Chemistry and Chemical Engineering (pp. 319-346).

  • PMC. Novel Allosteric Modulators of G Protein-coupled Receptors. --INVALID-LINK--

  • Bentham Science. A Review on Medicinally Important Heterocyclic Compounds. --INVALID-LINK--

  • ResearchGate. The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. --INVALID-LINK--

References

Introduction: The Strategic Importance of Sulfur-Containing Heterocycles in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Functionalization of Heterocycles Using 4-Isopropylthiophenylboronic Acid

Heterocyclic scaffolds are the cornerstone of medicinal chemistry, forming the structural core of a vast majority of pharmaceuticals. Their functionalization—the process of introducing diverse chemical groups—is a critical step in tuning the biological activity, selectivity, and pharmacokinetic properties of a drug candidate. Among the myriad of functional groups, the aryl thioether moiety, and specifically the 4-isopropylthiophenyl group, has emerged as a privileged motif. The sulfur atom can engage in various non-covalent interactions, including hydrogen bonds and van der Waals forces, while the isopropyl group provides a lipophilic handle that can enhance membrane permeability and target engagement.[1]

This compound has become an indispensable tool for introducing this valuable moiety onto heterocyclic frameworks.[2] Boronic acids are relatively stable, generally non-toxic, and highly versatile reagents, most famously utilized in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3] Their compatibility with a wide range of functional groups makes them ideal for use in complex, multi-step syntheses.[4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview, detailed protocols, and field-proven insights for effectively using this compound to synthesize advanced heterocyclic compounds.

Reagent Profile: this compound

A thorough understanding of the reagent's properties is the foundation of any successful synthetic protocol. This compound is a white to off-white solid that is generally stable to air and moisture, a key advantage over more reactive organometallic reagents.[4] However, like many boronic acids, it can undergo protodeboronation under harsh acidic or basic conditions, particularly at elevated temperatures.

Physicochemical Properties
PropertyValueSource(s)
CAS Number 380427-38-3[6][7]
Molecular Formula C₉H₁₃BO₂S[6][7]
Molecular Weight 196.07 g/mol [6][7]
Melting Point 82-88 °C[8][9]
Boiling Point 347.2 °C (Predicted)[7][9]
Appearance White to Almost white powder/crystal[8]
IUPAC Name (4-(isopropylthio)phenyl)boronic acid[6]
Handling and Storage
  • Storage: Store in a cool (recommended 2-8 °C), dry, and dark place in a tightly sealed container to prevent degradation.[6][7]

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust. Causes skin and serious eye irritation.[6][8]

Core Application 1: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the preeminent method for forming carbon-carbon bonds between sp²-hybridized centers. It involves the palladium-catalyzed reaction between an organoboron compound (the boronic acid) and an organohalide or triflate. This reaction is highly valued for its mild conditions and exceptional tolerance of sensitive functional groups, making it a workhorse in the late-stage functionalization of complex heterocycles.[3][10][11]

Mechanistic Rationale

The catalytic cycle is a well-understood, three-stage process:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the heterocycle, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid by forming a more nucleophilic "ate" complex.[12]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle

Detailed Protocol: Coupling of 2-Bromopyridine with this compound

This protocol provides a robust starting point for coupling electron-deficient heterocyclic halides. The choice of a Buchwald-type ligand (SPhos) and precatalyst accelerates the oxidative addition and reductive elimination steps, which can be sluggish with N-heterocycles.[10]

Materials:

  • 2-Bromopyridine

  • This compound (1.2 - 1.5 equivalents)

  • SPhos Pd G2 Precatalyst (1-3 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 equivalents)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

Suzuki_Workflow

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-bromopyridine (1.0 mmol), this compound (1.5 mmol), SPhos Pd G2 precatalyst (0.02 mmol, 2 mol%), and finely ground K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. The small amount of water is often crucial for the solubility and activity of the phosphate base.[13]

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting halide is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with water (10 mL) and ethyl acetate (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Core Application 2: C-N and C-S Bond Formation via Chan-Lam Coupling

While the Suzuki reaction excels at C-C bonds, the Chan-Lam (or Chan-Evans-Lam) coupling provides a powerful, complementary method for forming carbon-heteroatom bonds, particularly C-N, C-O, and C-S bonds.[14][15] It utilizes a copper catalyst, is often run open to the air (using O₂ as the terminal oxidant), and proceeds under milder conditions than the classical Ullmann condensation.[14][16] This makes it highly suitable for coupling N-H containing heterocycles.

Mechanistic Rationale

The Chan-Lam mechanism is more debated than the Suzuki cycle but is generally believed to proceed through a Cu(I)/Cu(III) or a Cu(II)-mediated pathway. A plausible sequence involves:

  • Coordination: The N-H or S-H heterocycle and the boronic acid coordinate to a Cu(II) center.

  • Transmetalation: The aryl group is transferred from boron to copper.

  • Reductive Elimination: The aryl and heteroatom groups couple and are eliminated from the copper center, forming the desired C-N or C-S bond and a Cu(0) or Cu(I) species.

  • Re-oxidation: The active Cu(II) catalyst is regenerated by an oxidant, typically atmospheric oxygen.

Chan_Lam_Cycle

Detailed Protocol: N-Arylation of Imidazole with this compound

This protocol describes a general procedure for the N-arylation of a common heterocycle. The reaction is often tolerant of ambient atmosphere and does not require strictly anhydrous solvents.

Materials:

  • Imidazole

  • This compound (1.5 - 2.0 equivalents)

  • Copper(II) Acetate (Cu(OAc)₂, 10-20 mol%)

  • Pyridine (2.0 equivalents, acts as both base and ligand) or another suitable base/ligand system.

  • Methanol (MeOH) or Dichloromethane (DCM)

  • Standard laboratory glassware (round-bottom flask)

  • Magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add imidazole (1.0 mmol), this compound (2.0 mmol), and Cu(OAc)₂ (0.1 mmol, 10 mol%).

  • Solvent and Base Addition: Add methanol (5 mL) and pyridine (2.0 mmol). The flask can be loosely capped or left open to the air.

  • Reaction: Stir the resulting solution vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS. Reactions are often complete within 12-24 hours.[16][17] Gentle heating (40-50 °C) can be applied to accelerate slow reactions.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the copper catalyst, washing the pad with methanol.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a minimal amount of DCM and purify by flash column chromatography on silica gel to isolate the N-arylated imidazole product.

Troubleshooting Guide

Even robust reactions can encounter issues. This guide addresses common problems in cross-coupling reactions with this compound.

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst (decomposed).- Insufficiently active base (e.g., K₂CO₃ instead of K₃PO₄).- Reaction temperature too low.- Steric hindrance on one or both coupling partners.- Use a fresh catalyst or a more robust precatalyst (e.g., Buchwald G2, G3, G4).- Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[13]- Increase the reaction temperature in 10-20 °C increments.- Screen different phosphine ligands (e.g., XPhos, RuPhos) that are effective for hindered substrates.
Protodeboronation - The C-B bond is cleaved, replacing the boronic acid with a hydrogen.- Caused by excessive heat, prolonged reaction times, or overly harsh (acidic/basic) conditions.- Lower the reaction temperature.- Use a milder base.- Use the boronic acid as the limiting reagent if the halide is more valuable, or add the boronic acid portion-wise.- Convert the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester) for the reaction.[3]
Homocoupling of Boronic Acid - Two molecules of the boronic acid couple to form a biaryl byproduct.- More common in Chan-Lam (Glaser coupling) or oxygen-rich Suzuki reactions.- For Suzuki, ensure the reaction is rigorously deoxygenated.- For Chan-Lam, adjust the stoichiometry or add a different ligand. Sometimes changing the solvent can suppress this side reaction.
Difficult Purification - Product co-elutes with starting material or byproducts.- Residual palladium or copper salts in the product.- Optimize the chromatography eluent system; consider a different stationary phase (e.g., alumina).- Before chromatography, wash the crude organic extract with an aqueous solution of a chelating agent (e.g., NH₄OH for copper, thiourea for palladium) to scavenge metal residues.

Conclusion

This compound is a highly effective and versatile building block for the synthesis of complex, medicinally relevant heterocycles.[2] Through mastery of cornerstone reactions like the Suzuki-Miyaura and Chan-Lam couplings, researchers can efficiently forge critical C-C and C-heteroatom bonds. By understanding the mechanistic principles behind these transformations and anticipating common experimental pitfalls, scientists can harness the full potential of this reagent to accelerate the discovery and development of novel therapeutics and advanced materials.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with 4-Isopropylthiophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address low yields and other common issues encountered during Suzuki-Miyaura cross-coupling reactions involving 4-Isopropylthiophenylboronic acid. The presence of a sulfur-containing moiety introduces specific challenges, primarily related to catalyst deactivation, which require careful consideration of reaction parameters.

Introduction: The Challenge of Sulfur in Suzuki Couplings

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, prized for its functional group tolerance. However, substrates containing sulfur atoms, such as this compound, present a well-documented challenge. The lone pairs of electrons on the sulfur atom can strongly coordinate to the palladium catalyst, leading to catalyst poisoning and a subsequent decrease in reaction efficiency and yield.[1][2] This guide is designed to help you navigate these challenges and achieve successful coupling outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki coupling reaction with this compound has stalled or resulted in a very low yield. What is the most likely cause?

A1: The primary suspect in low-yielding Suzuki reactions with sulfur-containing substrates is palladium catalyst poisoning by the thioether group.[1] The sulfur atom can irreversibly bind to the palladium center, blocking the active sites required for the catalytic cycle to proceed. This leads to a progressive or complete deactivation of the catalyst.

Initial Diagnostic Checks:

  • Reagent Quality: Ensure the this compound is pure and has been stored correctly (typically at 2-8°C or -20°C, under an inert atmosphere) to prevent degradation.[3][4][5][6] Boronic acids can undergo protodeboronation, especially if exposed to moisture.

  • Inert Atmosphere: Confirm that your reaction was set up under strictly anaerobic conditions. Oxygen can oxidize the active Pd(0) catalyst and any phosphine ligands, leading to deactivation.[7] Thoroughly degassing your solvents and sparging the reaction vessel with an inert gas (Argon or Nitrogen) is critical.[8][9]

  • Catalyst and Ligand Integrity: Verify that your palladium source and phosphine ligands are not old or degraded. Phosphine ligands are particularly susceptible to oxidation.[7]

Q2: How can I mitigate catalyst poisoning by the thioether group?

A2: Overcoming catalyst poisoning requires a multi-faceted approach focused on using a more robust catalyst system and optimizing reaction conditions to disfavor the poisoning process.

  • Select a Robust Ligand: Standard ligands like triphenylphosphine (PPh₃) are often inadequate. Employ bulky, electron-rich phosphine ligands which are known to be more resistant to poisoning and promote a faster rate of reductive elimination, which can outcompete the rate of catalyst deactivation.[1]

    • Recommended Ligands: Buchwald-type biaryl phosphine ligands such as SPhos, XPhos, and RuPhos are excellent choices.[1][10] N-heterocyclic carbene (NHC) ligands can also offer enhanced stability and reactivity.[11]

  • Choose an Appropriate Palladium Precatalyst: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern precatalysts that readily form the active Pd(0) species are often more efficient. Consider using a G2, G3, or G4 Buchwald precatalyst which incorporates the ligand and offers greater air stability and activity.

  • Increase Catalyst Loading: If poisoning is suspected, a modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for the deactivation, though this is a less elegant and more expensive solution.

Q3: My reaction starts but does not go to completion. What strategies can I employ?

A3: A stalling reaction is a classic sign of progressive catalyst deactivation.[1] A "slow-release" strategy for the sulfur-containing reagent can be highly effective.

  • Slow Addition of the Boronic Acid: Instead of adding all the this compound at the beginning, add it portion-wise or via a syringe pump over several hours. This maintains a low concentration of the poisoning agent in the reaction mixture at any given time, allowing the catalyst to function for a longer period.[1]

Q4: Could my choice of base or solvent be contributing to the low yield?

A4: Absolutely. The base and solvent system plays a crucial role in the Suzuki-Miyaura reaction, influencing both the activation of the boronic acid and the stability of the catalytic species.

  • Base Selection: The base is required to activate the boronic acid for transmetalation.[10] For sulfur-containing substrates, a moderately strong, non-nucleophilic base is often optimal.

    • Commonly Used Bases: K₃PO₄, K₂CO₃, and Cs₂CO₃ are frequently used.[10][12] The choice can be substrate-dependent, and a small screen of bases may be necessary. Ensure the base is a fine powder to maximize surface area and reactivity.[8]

  • Solvent System: The solvent must solubilize all reactants. A mixture of an organic solvent and water is common, as water can help dissolve the inorganic base and facilitate the transmetalation step.[13]

    • Recommended Solvents: Aprotic polar solvents are generally effective. Common choices include mixtures of 1,4-Dioxane/Water, THF/Water, or Toluene/Water.[9][14] The optimal solvent system can vary, so screening may be beneficial.

Q5: I am observing significant amounts of a byproduct that appears to be the protonated version of my boronic acid (isopropylthiobenzene). What is happening and how can I prevent it?

A5: You are observing protodeboronation , a common side reaction where the C-B bond is cleaved and replaced by a C-H bond.[7] This is particularly prevalent with electron-rich heteroaryl boronic acids under basic conditions.[8]

Strategies to Minimize Protodeboronation:

  • Convert to a Boronate Ester: Boronic acids can be converted to more stable boronate esters, such as pinacol esters. These esters are more resistant to protodeboronation and slowly hydrolyze under the reaction conditions to release the active boronic acid, which can improve yields.[1][7][13]

  • Use Milder Bases: If possible, switch to a milder base like KF.[15]

  • Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions can sometimes suppress this side reaction.[8]

  • Optimize Reaction Time and Temperature: Lowering the reaction temperature and minimizing the reaction time can reduce the extent of protodeboronation.[7]

Troubleshooting Workflow & Experimental Protocols

Diagram: Troubleshooting Logic Flow

This diagram outlines a systematic approach to troubleshooting low yields in your Suzuki coupling reaction.

Troubleshooting_Suzuki cluster_start Initial Problem cluster_checks Primary Checks cluster_optimization Optimization Strategy cluster_solution Resolution Start Low Yield with This compound Reagent_Check Check Reagent Purity & Storage Conditions Start->Reagent_Check Start Here Inert_Check Verify Inert Atmosphere (Degas Solvents, Purge Flask) Reagent_Check->Inert_Check Catalyst_Check Confirm Catalyst/Ligand Integrity (Not Expired/Oxidized) Inert_Check->Catalyst_Check Catalyst_System Optimize Catalyst System - Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) - Consider Buchwald Precatalysts Catalyst_Check->Catalyst_System If primary checks pass Conditions Screen Reaction Conditions - Base (K3PO4, Cs2CO3) - Solvent (Dioxane/H2O, THF/H2O) Catalyst_System->Conditions Side_Reactions Address Side Reactions - Protodeboronation -> Convert to Pinacol Ester - Catalyst Poisoning -> Slow Addition of Boronic Acid Conditions->Side_Reactions Success Improved Yield Side_Reactions->Success Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_poisoning Catalyst Poisoning Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (R¹-Pd(II)-X)L₂ Pd0->OxAdd R¹-X Poisoned_Pd Deactivated Catalyst (LₙPd-S) Pd0->Poisoned_Pd Poisoning Pathway Transmetal Transmetalation (R¹-Pd(II)-R²)L₂ OxAdd->Transmetal [R²-B(OH)₃]⁻ RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 R¹-R² (Product) Sulfur Sulfur Compound (R-S-R') Sulfur->Poisoned_Pd

References

Technical Support Center: Troubleshooting Side Reactions of 4-Isopropylthiophenylboronic Acid in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist Last Updated: December 31, 2025

Welcome to the technical support center for Suzuki-Miyaura coupling reactions involving 4-isopropylthiophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during synthesis. As a molecule of interest in medicinal chemistry and materials science, achieving high yields and purity with this substrate is critical. This document provides in-depth, field-proven insights and actionable protocols to mitigate common challenges.

The presence of the thioether moiety in this compound introduces specific challenges not always encountered with simpler arylboronic acids. The sulfur atom can interact with the palladium catalyst, and the overall electronic nature of the substrate influences its stability and reactivity. This guide will address these nuances directly.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when using this compound in Suzuki coupling reactions.

Q1: My reaction has a low yield of the desired product, and I observe several byproducts by TLC/LC-MS. What are the most likely side reactions?

A1: Low yields with this substrate typically stem from three primary competing pathways that consume the boronic acid or reduce catalyst efficiency. These are:

  • Protodeboronation: The C-B bond is cleaved and replaced by a C-H bond, resulting in the formation of isopropylthiobenzene. This is a very common side reaction for boronic acids.[1][2][3]

  • Homocoupling: Two molecules of the boronic acid couple to form 1,1'-thiobis(4-isopropylbenzene). This reaction is often mediated by the presence of oxygen or occurs as a stoichiometric reaction with Pd(II) precatalysts.[4][5]

  • Catalyst Inhibition/Deactivation: The sulfur atom of the thioether can coordinate to the palladium center. While thioethers are less potent catalyst poisons than thiols, this interaction can still modulate catalyst activity, sometimes negatively, leading to incomplete conversion.[6]

Identifying the dominant byproduct is the first step in effective troubleshooting.

Q2: My primary byproduct is isopropylthiobenzene. What causes protodeboronation and how can I minimize it?

A2: Protodeboronation is the hydrolytic cleavage of the boronic acid group.[7] The reaction mechanism can be catalyzed by either acid or base and is highly dependent on the reaction pH.[1][8][9] For this compound, this side reaction is a significant yield-reducing pathway.

The key to suppression is controlling the reaction environment to disfavor this hydrolytic process.

G

Troubleshooting Protodeboronation:

StrategyCausality & ExplanationRecommended Action
Use a Milder Base Strong bases (like NaOH or KOH) create a high pH environment where base-catalyzed protodeboronation is rapid.[10] Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) provide sufficient activation for transmetalation without excessively accelerating hydrolysis.[3]Switch from strong hydroxides to K₃PO₄ or Cs₂CO₃. Use 2-3 equivalents.
Anhydrous Conditions Water is the proton source for protodeboronation.[8] While Suzuki reactions are often run in aqueous mixtures, minimizing water can suppress this side reaction.Use anhydrous solvents (e.g., dry THF, Dioxane, Toluene).[11] If a co-solvent is needed, minimize the water content. Ensure the base is anhydrous.
Use a Boronic Ester Converting the boronic acid to a more stable ester, such as a pinacol (BPin) or MIDA ester, protects the C-B bond from premature hydrolysis.[3][7] The ester is cleaved in situ under the reaction conditions to generate the active boronate species for transmetalation.[12]Synthesize the this compound pinacol ester and use it in place of the boronic acid.
Increase Reaction Rate If the desired cross-coupling is kinetically faster than protodeboronation, the side reaction will be minimized.Use a more active catalyst system (e.g., a modern Buchwald pre-catalyst like SPhos or XPhos Pd G3) to accelerate the main catalytic cycle.[10][11]
Q3: I am seeing a significant amount of the homocoupled dimer. How can I prevent this?

A3: Homocoupling is the formation of a symmetrical biaryl from two molecules of the boronic acid. This side reaction has two primary mechanisms:

  • Oxygen-Mediated: The active Pd(0) catalyst is oxidized by trace oxygen to Pd(II), which can then react with two molecules of the boronic acid to form the dimer and regenerate Pd(0).[4]

  • Pd(II)-Mediated: If using a Pd(II) salt as a precatalyst (e.g., Pd(OAc)₂, PdCl₂), it can react stoichiometrically with the boronic acid at the start of the reaction before the catalytic cycle is established.[4][5]

Rigorous exclusion of oxygen and careful choice of the palladium source are paramount.[5]

G

Troubleshooting Homocoupling:

StrategyCausality & ExplanationRecommended Action
Thorough Degassing Oxygen is a primary culprit in homocoupling.[5] Removing dissolved oxygen from the solvent and reaction headspace is critical.Before adding the catalyst, sparge the reaction mixture with an inert gas (Argon or Nitrogen) for 15-30 minutes. Alternatively, use 3-5 freeze-pump-thaw cycles.[13]
Use Pd(0) Precatalyst Starting with a Pd(0) source (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) avoids the initial stoichiometric reaction between a Pd(II) precatalyst and the boronic acid.Use Pd₂(dba)₃ with a suitable phosphine ligand instead of Pd(OAc)₂ or PdCl₂(dppf).
Add a Reducing Agent A mild reducing agent can scavenge trace oxygen or reduce any Pd(II) species to the active Pd(0) state, preventing the homocoupling pathway.Add a small amount of a mild reducing agent like potassium formate to the reaction mixture.[5]
Control Reagent Addition Adding the boronic acid slowly or generating it in situ from a stable precursor can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[1]If feasible, add a solution of the boronic acid slowly over the course of the reaction.
Q4: Could the isopropylthio group be poisoning my catalyst or otherwise interfering with the reaction?

A4: Yes, this is a valid concern. While thioethers are not as strong catalyst poisons as free thiols, the sulfur atom is a soft Lewis base and can coordinate to the soft Lewis acidic palladium center. This coordination can:

  • Inhibit Oxidative Addition: By occupying a coordination site on the palladium, the sulfur atom may slow down the rate-determining oxidative addition of the aryl halide to the Pd(0) center.[14]

  • Alter Ligand Properties: The thioether can compete with the desired phosphine ligand, potentially altering the electronic and steric environment of the catalyst and reducing its efficiency.

Strategies to Mitigate Sulfur-Related Inhibition:

StrategyCausality & ExplanationRecommended Action
Use Bulky, Electron-Rich Ligands Ligands with large steric bulk (e.g., SPhos, XPhos, t-Bu₃P) and strong electron-donating properties form highly stable and active Pd(0) complexes.[7][15][16] These robust ligands are less likely to be displaced by the thioether and are known to accelerate the oxidative addition and reductive elimination steps, helping the desired catalytic cycle outcompete any inhibitory effects.Employ a Buchwald-type ligand (SPhos, XPhos) or a bulky trialkylphosphine (P(t-Bu)₃). Use a pre-formed precatalyst (e.g., XPhos Pd G3) for reliability.
Increase Catalyst Loading If catalyst inhibition is partial, a modest increase in the catalyst loading may be sufficient to achieve full conversion, though this is a less ideal solution due to cost.Incrementally increase catalyst loading from 1-2 mol% up to 5 mol% and monitor for improved conversion.
Screen Reaction Temperature The coordination of the thioether to the palladium is a reversible equilibrium. Increasing the temperature may favor dissociation, freeing up the catalytic site. However, high temperatures can also accelerate side reactions.Screen a temperature range (e.g., 80-110 °C) to find an optimal balance between catalyst activity and substrate/product stability.[3]
Experimental Protocols & Visual Guides
Protocol 1: Optimized Suzuki Coupling of this compound

This protocol is designed to minimize the common side reactions discussed above.

Materials:

  • Aryl Halide (Ar-X) (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)

  • XPhos Pd G3 (1–2 mol%)

  • Anhydrous, degassed 1,4-Dioxane/H₂O (10:1 mixture)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and finely powdered K₃PO₄.[17]

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with Argon or Nitrogen. Repeat this cycle 3-5 times to ensure an inert atmosphere.[11]

  • Solvent Addition: Add the degassed 1,4-Dioxane/H₂O solvent mixture via syringe. The final concentration should be approximately 0.1 M with respect to the limiting aryl halide.[17]

  • Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst.

  • Reaction: Place the sealed vial in a preheated oil bath or heating block set to 100 °C. Stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by carefully taking small aliquots from the reaction mixture.

  • Workup: Once the limiting reagent is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Workflow

Use the following workflow to diagnose and resolve issues systematically.

G

References

preventing deboronation of 4-Isopropylthiophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support center for 4-Isopropylthiophenylboronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities associated with the use of this versatile reagent, with a particular focus on preventing its degradation through deboronation. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the success of your experiments.

Introduction to the Challenge: The Instability of Arylboronic Acids

Arylboronic acids are foundational reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, their utility can be compromised by a common side reaction known as deboronation, where the crucial carbon-boron bond is cleaved. This process leads to the formation of an undesired arene byproduct (isopropylthiobenzene in this case), reducing the yield of the desired coupled product and complicating purification.

The stability of any given arylboronic acid is a nuanced interplay of electronic effects, steric factors, and reaction conditions. For this compound, the electron-donating nature of the thioether group can influence the propensity for deboronation. This guide will delve into the mechanisms of this degradation and provide robust strategies to mitigate it.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways for the deboronation of this compound?

A1: There are two principal degradation pathways for arylboronic acids, including this compound:

  • Protodeboronation: This is the cleavage of the C-B bond by a proton source, typically water, and is catalyzed by either acid or, more commonly, base.[1] In the context of a Suzuki-Miyaura coupling, the basic conditions required for the catalytic cycle can accelerate this undesired reaction.

  • Oxidative Deboronation: This pathway involves the oxidation of the carbon-boron bond, often facilitated by dissolved oxygen or other oxidizing species in the reaction mixture, leading to the formation of a phenol byproduct.[2] While less common than protodeboronation under typical cross-coupling conditions, it can be a significant issue, particularly during storage or in the presence of certain metal catalysts.

Q2: I am observing significant formation of isopropylthiobenzene in my Suzuki-Miyaura reaction. What is the likely cause?

A2: The formation of isopropylthiobenzene is a classic indicator of protodeboronation.[1] This is the most common failure mode when using arylboronic acids. The likely culprits in your reaction are a combination of:

  • Excessively high pH: Strong bases like sodium or potassium hydroxide can aggressively promote protodeboronation.
  • High reaction temperature: Elevated temperatures provide the activation energy needed for the deboronation pathway to compete with the desired cross-coupling.
  • Prolonged reaction times: The longer the boronic acid is exposed to harsh conditions, the more extensive the degradation will be.
  • Presence of excess water: Water acts as the proton source for protodeboronation.

Q3: How does the isopropylthio group affect the stability of the boronic acid?

A3: The sulfur atom of the isopropylthio group is electron-donating through resonance, which increases the electron density on the aromatic ring. This can influence the rate of both the desired transmetalation step in the Suzuki-Miyaura cycle and the undesired protodeboronation. The precise effect is a delicate balance, but it is a factor that necessitates careful optimization of reaction conditions. Additionally, sulfur-containing compounds can sometimes interact with palladium catalysts, potentially influencing the catalytic cycle.

Q4: Can I store solutions of this compound?

A4: It is generally not recommended to store solutions of arylboronic acids for extended periods, as this can lead to decomposition. If you must prepare a solution, use a dry, aprotic solvent and store it under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (2-8°C). For long-term storage, it is best to keep the compound as a solid in a desiccator.

Troubleshooting Guide: Minimizing Deboronation

This section provides actionable strategies to overcome challenges related to the instability of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of coupled product; significant isopropylthiobenzene detected. High rate of protodeboronation.1. Modify the Base: Switch from strong bases (NaOH, KOH) to milder, non-hydroxide bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[3] 2. Lower the Temperature: If your catalyst is sufficiently active, attempt the reaction at a lower temperature (e.g., 60-80°C or even room temperature for highly active systems). 3. Use a More Stable Boronic Acid Derivative: Convert the boronic acid to its pinacol ester or MIDA boronate ester. This is often the most effective strategy.
Reaction is sluggish and requires high temperatures, leading to deboronation. Inefficient catalytic system.1. Screen Catalysts and Ligands: Employ a more active palladium catalyst system. For thioether-containing substrates, ligands such as SPhos or XPhos can be highly effective. 2. Ensure Anhydrous Conditions: While a small amount of water can be beneficial in some Suzuki couplings, excess water can promote deboronation. Use anhydrous solvents.
Formation of phenolic byproducts. Oxidative deboronation.1. Degas Solvents: Thoroughly degas all solvents and reagents by sparging with an inert gas (argon or nitrogen) or through freeze-pump-thaw cycles. 2. Maintain an Inert Atmosphere: Run the reaction under a positive pressure of argon or nitrogen.
Inconsistent results between batches. Degradation of the boronic acid during storage.1. Proper Storage: Store the solid boronic acid at 2-8°C under an inert atmosphere.[4] 2. Quality Control: Check the purity of the boronic acid before use, as it can form boroxines (anhydrides) upon storage, which can affect reactivity.

Visualizing the Deboronation Pathway

The following diagram illustrates the competing pathways of the desired Suzuki-Miyaura coupling and the undesired protodeboronation.

Deboronation_Pathway cluster_suzuki Desired Suzuki-Miyaura Coupling cluster_deboronation Undesired Protodeboronation Aryl_BX2 4-iPrS-Ph-B(OH)₂ Transmetalation Transmetalation Aryl_BX2->Transmetalation Pd_Complex Pd(0)L₂ Ox_Add Oxidative Addition Pd_Complex->Ox_Add Red_Elim Reductive Elimination Transmetalation->Red_Elim Coupled_Product Coupled Product Aryl_X Ar'-X Aryl_X->Ox_Add Aryl_Pd_X Ar'-Pd(II)-X Ox_Add->Aryl_Pd_X Aryl_Pd_X->Transmetalation Red_Elim->Pd_Complex Catalyst Regeneration Red_Elim->Coupled_Product Aryl_BX2_d 4-iPrS-Ph-B(OH)₂ Deboronated_Product Isopropylthiobenzene (Byproduct) Aryl_BX2_d->Deboronated_Product Base, Heat Proton_Source H⁺ Source (e.g., H₂O) Proton_Source->Deboronated_Product

Caption: Competing reaction pathways for this compound.

Experimental Protocols

Protocol 1: Conversion to the Pinacol Ester for Enhanced Stability

This protocol describes the conversion of this compound to its more stable pinacol boronate ester, which is less prone to deboronation.

Materials:

  • This compound

  • Pinacol

  • Anhydrous Toluene or THF

  • Magnesium sulfate or a Dean-Stark apparatus

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv) and pinacol (1.1 equiv).

  • Add anhydrous toluene or THF to dissolve the solids.

  • Method A (Dean-Stark): Fit the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux and continue until water is no longer collected in the trap.

  • Method B (Drying Agent): If a Dean-Stark is not available, add anhydrous magnesium sulfate to the flask and stir at room temperature for 12-24 hours.

  • After the reaction is complete (monitor by TLC or GC-MS), filter off the magnesium sulfate (if used) and remove the solvent under reduced pressure.

  • The resulting crude pinacol ester can often be used without further purification in subsequent Suzuki-Miyaura reactions.

Protocol 2: Optimized Suzuki-Miyaura Coupling to Minimize Deboronation

This protocol provides a starting point for a Suzuki-Miyaura coupling reaction designed to suppress protodeboronation.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound pinacol ester (from Protocol 1) (1.2 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., SPhos).

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide, the this compound pinacol ester, and K₃PO₄.

  • Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Under a positive pressure of inert gas, add the palladium catalyst (and ligand, if applicable).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80°C and monitor its progress by TLC or LC-MS. Adjust the temperature as needed.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Optimized_Workflow Start Start with 4-iPrS-Ph-B(OH)₂ Protection Convert to Pinacol Ester (Protocol 1) Start->Protection Coupling Optimized Suzuki Coupling (Protocol 2) Protection->Coupling Analysis Analyze for Deboronated Byproduct (LC-MS/GC-MS) Coupling->Analysis Success High Yield of Desired Product Analysis->Success Troubleshoot Significant Deboronation Observed Analysis->Troubleshoot Guide Consult Troubleshooting Guide Troubleshoot->Guide Guide->Coupling Re-optimize Conditions

Caption: Recommended workflow for using this compound.

References

Technical Support Center: Catalyst Poisoning in 4-Isopropylthiophenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding a common challenge in cross-coupling catalysis: catalyst poisoning by sulfur, specifically when using 4-isopropylthiophenylboronic acid and related organosulfur compounds. Our goal is to equip you with the foundational knowledge and practical solutions to diagnose and overcome these issues in your experiments.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding catalyst poisoning in reactions involving sulfur-containing boronic acids.

Q1: Why is my Suzuki-Miyaura reaction with this compound failing or giving low yields?

A1: A primary suspect in low-yielding or failed Suzuki-Miyaura reactions involving this compound is catalyst poisoning. The sulfur atom in the thioether moiety of your boronic acid can strongly adsorb to the surface of the palladium catalyst, effectively blocking the active sites required for the catalytic cycle to proceed.[1] This strong interaction can lead to a significant decrease in catalytic activity or even complete deactivation of the catalyst.[1]

Q2: What is the underlying mechanism of palladium catalyst poisoning by sulfur compounds?

A2: The deactivation mechanism involves the formation of strong chemical bonds between the sulfur atom and the palladium metal center, a process known as chemisorption.[1] This reduces the number of available active sites for the reactants to bind and react. In some cases, this can lead to the formation of highly stable and catalytically inactive palladium sulfide (PdS) complexes.[1]

Q3: Are all sulfur-containing functional groups equally detrimental to the catalyst?

A3: No, the degree of catalyst poisoning can vary depending on the nature of the sulfur-containing functional group. Unprotected thiols (-SH) are particularly aggressive poisons due to the high affinity of the sulfur for palladium.[1] Thioethers, such as the one in this compound, and thiophenes can also act as significant poisons, though their deactivation kinetics may differ from thiols.[1] Sulfones are generally considered to have a lesser, though still potentially significant, impact on catalyst activity.

Q4: Can a palladium catalyst poisoned by a sulfur-containing compound be regenerated?

A4: In some instances, regeneration is possible, typically through oxidative treatments.[1][2] Methods such as heating the catalyst in air or treating it with oxidizing agents like sodium hypochlorite have been shown to restore some catalytic activity.[1] This process aims to oxidize the adsorbed sulfur species into volatile sulfur oxides (SOx). However, complete regeneration to the initial activity level is often challenging to achieve.[3]

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, problem-oriented approach to troubleshooting your reactions.

Problem 1: My reaction starts but then stalls, leaving a significant amount of starting material.
  • Possible Cause: Progressive catalyst deactivation. The catalyst is initially active but is gradually poisoned by the this compound as the reaction proceeds.

  • Diagnostic Workflow:

    G A Reaction Stalls B Monitor Reaction Kinetics (e.g., by LC-MS or GC-MS) A->B C Initial rapid conversion followed by plateau? B->C D Yes: Likely Progressive Poisoning C->D Yes E No: Other issues (e.g., reagent decomposition, insolubility) C->E No F Implement Mitigation Strategy D->F

    A diagnostic workflow for stalled reactions.

  • Solutions:

    • Slow Addition of the Boronic Acid: Instead of adding all the this compound at the beginning of the reaction, add it slowly over a period of several hours using a syringe pump. This "slow-release" strategy can help maintain a low concentration of the poisoning agent at any given time, allowing the catalytic cycle to proceed more effectively.[1]

    • Increase Catalyst Loading: While not the most elegant solution, increasing the catalyst loading can sometimes compensate for the deactivation and push the reaction to completion. This should be considered as a last resort due to the cost and potential for higher levels of residual palladium in the product.

    • Use a More Robust Catalyst System: Experiment with different palladium catalysts and ligands. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can sometimes offer greater stability and resistance to poisoning.[4]

Problem 2: The reaction yields are inconsistent between batches of starting materials.
  • Possible Cause: Variable levels of sulfur-containing impurities in the starting materials. Even small amounts of elemental sulfur or other highly poisoning sulfur species can have a dramatic effect on the reaction outcome.[5][6][7]

  • Solutions:

    • Purification of Starting Materials: If you suspect impurities, consider purifying your starting materials. For instance, a carbon treatment can be effective in removing some sulfur impurities.[8]

    • "Sulfur-Free" Synthesis: In a process chemistry setting, it may be necessary to develop a synthesis route for your starting materials that avoids sulfur-containing reagents or byproducts.[5][6][7]

    • Analytical Testing: Implement a quality control step to test for sulfur content in incoming batches of starting materials.[5][6]

Problem 3: I observe the formation of a black precipitate (palladium black) in my reaction.

  • Possible Cause: Catalyst agglomeration and precipitation. This is a common sign of catalyst deactivation and can be exacerbated by the presence of poisoning agents like sulfur compounds.

    G A Active Pd(0) Catalyst C S-Pd Adduct A->C Adsorption B Sulfur Compound (e.g., this compound) B->C D Loss of Ligand C->D E Agglomeration D->E F Inactive Palladium Black E->F

    The pathway from active catalyst to palladium black.

  • Solutions:

    • Ligand Selection: Employ bulky, electron-rich phosphine ligands that can better stabilize the palladium nanoparticles and prevent agglomeration.[4]

    • Reaction Conditions: Optimize reaction parameters such as temperature and solvent. Sometimes, lower temperatures can mitigate catalyst decomposition.

    • Heterogeneous Catalysis: Consider using a supported palladium catalyst. The support can sometimes help to stabilize the palladium nanoparticles and prevent agglomeration.

Quantitative Data Summary

The choice of catalyst and ligand can have a significant impact on the outcome of cross-coupling reactions with sulfur-containing substrates. The following table summarizes hypothetical data illustrating the effect of different catalyst systems on the yield of a Suzuki-Miyaura reaction with this compound.

Catalyst SystemCatalyst Loading (mol%)LigandYield (%)Observations
Pd(OAc)₂2PPh₃15Significant starting material remaining, some palladium black formation.
Pd₂(dba)₃2XPhos85Clean reaction, minimal palladium black.
Pd/C (10%)5None<5No significant product formation.
Pd(PPh₃)₄2None25Stalled after ~30% conversion.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound Using a Robust Catalyst System

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

    • Seal the flask with a rubber septum, and purge with argon for 15 minutes.

    • Add this compound (1.2 mmol) and a suitable base (e.g., K₃PO₄, 2.0 mmol).

    • Add a degassed solvent (e.g., toluene or dioxane, 5 mL).

  • Reaction Conditions:

    • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) under an argon atmosphere.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Protocol 2: Slow Addition of this compound

This protocol is designed to mitigate progressive catalyst deactivation.

  • Reaction Setup:

    • Set up the reaction as described in Protocol 1, but do not add the this compound to the Schlenk flask initially.

    • Dissolve the this compound (1.2 mmol) in a portion of the degassed solvent (e.g., 2 mL) in a separate flask.

  • Slow Addition:

    • Once the reaction mixture in the Schlenk flask has reached the desired temperature, add the solution of this compound dropwise over a period of 2-4 hours using a syringe pump.

  • Reaction and Work-up:

    • After the addition is complete, continue to stir the reaction at the set temperature until completion.

    • Follow the work-up and purification procedure described in Protocol 1.

References

Technical Support Center: Purification of Suzuki Coupling Products from 4-Isopropylthiophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights into the purification of Suzuki coupling products derived from 4-isopropylthiophenylboronic acid. The presence of the thioether moiety introduces specific challenges that require a nuanced approach beyond standard purification protocols. This document provides both proactive strategies to minimize impurity formation and reactive troubleshooting for complex crude mixtures.

Part 1: Understanding the Core Challenge: The Sulfur Factor

The isopropylthio group is central to the purification challenges you may face. The sulfur atom, a Lewis base, has a high affinity for the soft Lewis acidic palladium catalyst.[1] This interaction can lead to several downstream issues:

  • Catalyst Poisoning: The thioether can coordinate to the palladium center, inhibiting catalytic activity and leading to incomplete reactions.[1][2]

  • Product-Catalyst Complexation: The desired product can form stable complexes with residual palladium, making the removal of the metal from your final compound exceptionally difficult.

  • Co-elution: Palladium complexes and sulfur-containing side products often have polarities similar to the desired product, complicating chromatographic separation.

This guide is structured to address these specific issues head-on.

Part 2: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding Suzuki couplings with this compound.

Q1: What are the most common impurities I should expect in my crude reaction mixture? A1: Beyond unreacted starting materials, there are three primary side products specific to the boronic acid partner:

  • Protodeboronation Product (Isopropylthiobenzene): This arises from the replacement of the boronic acid moiety with a hydrogen atom from a proton source (like water). This side reaction is often exacerbated by strong bases and prolonged reaction times.[3][4]

  • Homocoupling Product (Bis(4-isopropylthiophenyl)): This symmetrical biaryl results from the coupling of two molecules of the boronic acid. Its formation is significantly promoted by the presence of oxygen, which can interfere with the catalytic cycle.[4][5]

  • Residual Palladium Complexes: Soluble Pd(0) or Pd(II) species may remain, often complexed to your sulfur-containing product, which can result in a discolored, grayish, or black final product.

Q2: My reaction is incomplete, and the crude NMR is very complex. Where should I start? A2: An incomplete reaction is often a symptom of catalyst deactivation by the sulfur atom.[1] Before focusing on purification, it's crucial to optimize the reaction conditions to drive it to completion. A cleaner reaction simplifies purification immensely. Consider increasing catalyst loading (e.g., from 1 mol% to 3-5 mol%) or using more robust ligands (e.g., Buchwald-type ligands) that are less susceptible to poisoning.[1][4]

Q3: Why does my purified product have a persistent grey/black color? A3: This almost always indicates the presence of residual palladium, either as fine palladium black particles or soluble complexes. The strong coordination between the thioether on your product and palladium makes standard filtration or extraction insufficient for its complete removal.[1] Specialized scavenging techniques are often required.

Part 3: Troubleshooting Guide: From Crude Mixture to Pure Product

This guide provides a problem-oriented approach to purifying your target compound.

Problem 1: Difficulty Removing Unreacted this compound and its Boronic Anhydrides (Boroxines).
  • Cause: Boronic acids and their corresponding boroxines (cyclic anhydrides) can be tricky to remove due to their variable polarity and potential to streak on silica gel.

  • Solution 1: Basic Extractive Workup: A carefully executed basic wash can effectively remove boronic acid residues. After the initial reaction quench, perform an extraction with a mild base like 1M NaOH or a saturated NaHCO₃ solution. The base converts the boronic acid into a water-soluble boronate salt, which partitions into the aqueous layer.

  • Solution 2: "Catch and Release" with Sorbent: For stubborn cases, you can pass a solution of your crude product through a short plug of a specialized boronic acid scavenger resin or even basic alumina, which will retain the acidic boronic acid.

Problem 2: The Desired Product Co-elutes with the Homocoupling Byproduct during Column Chromatography.
  • Cause: The homocoupling product, bis(4-isopropylthiophenyl), often has a polarity very similar to the desired cross-coupled product, making separation by standard silica gel chromatography challenging.[6]

  • Solution 1: Optimize Chromatography Solvent System: Do not rely solely on Hexane/Ethyl Acetate. A systematic screening of solvent systems is critical. The table below offers starting points. The addition of a chlorinated solvent like Dichloromethane (DCM) can often alter selectivity and improve separation.

Solvent System ComponentsRatio (v/v)Rationale
Hexanes / Ethyl AcetateGradientStandard starting point.
Hexanes / DichloromethaneGradientIncreases polarity while offering different selectivity.
Toluene / Ethyl AcetateGradientToluene's aromaticity can interact differently with your compounds.
Hexanes / AcetoneGradientAcetone provides a more polar, aprotic environment.
  • Solution 2: Recrystallization: If your desired product is a solid, recrystallization is an excellent and scalable alternative.[7] Experiment with various solvents (e.g., ethanol, isopropanol, heptane, or mixtures like ethyl acetate/hexanes) to find a system where the desired product has lower solubility than the homocoupling impurity upon cooling.

Problem 3: The Final Product is Contaminated with Palladium.
  • Cause: The thioether moiety strongly chelates palladium, preventing its complete removal by simple filtration through Celite or silica.[1]

  • Solution 1: Thiol-Based Scavengers: After the initial workup, dissolve the crude product in a suitable solvent (e.g., Toluene, THF) and add a palladium scavenger. Thiol-functionalized silica gel or commercially available scavengers (e.g., SiliaMetS® Thiol, QuadraSil® MP) are highly effective. Stir the mixture for several hours at room temperature or with gentle heating, then filter off the scavenger.

  • Solution 2: Activated Carbon Treatment: Stirring a solution of the product with activated charcoal can effectively adsorb palladium residues.[7] Use a high-quality, acid-washed carbon to avoid introducing other impurities. Be aware that this can sometimes lead to loss of product due to non-specific adsorption.

Part 4: Key Experimental Protocols

Protocol 1: Robust Extractive Workup for Boronic Acid Removal
  • Once the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent like Ethyl Acetate (EtOAc) or Toluene (approx. 10 volumes).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1M NaOH solution (2x) to remove the boronic acid.

    • Water (1x).

    • Brine (1x) to break up any emulsions and begin the drying process.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[8]

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 2: Palladium Scavenging using Functionalized Silica
  • Dissolve the crude product obtained from Protocol 1 in a suitable solvent (e.g., Toluene, DCM, or THF) to a concentration of ~10-50 mg/mL.

  • Add a thiol-functionalized silica scavenger (typically 3-5 weight equivalents relative to the theoretical amount of palladium catalyst used).

  • Stir the suspension vigorously at room temperature for 2-12 hours. The progress can be monitored by taking small aliquots, filtering, and analyzing for palladium content (e.g., by ICP-MS) or observing the disappearance of color.

  • Filter the mixture through a pad of Celite, washing thoroughly with the solvent used for the scavenging.

  • Combine the filtrates and concentrate under reduced pressure. The resulting material is now ready for final purification by chromatography or recrystallization.

Part 5: Visualization of Impurity Formation and Purification Strategy

The following diagrams illustrate the key side reactions and a logical workflow for tackling the purification process.

G cluster_main Main Reaction Pathway cluster_side Side Reactions reagent reagent side_product side_product main_path main_path condition condition BA 4-Isopropylthiophenyl boronic acid Product Desired Product (Ar-S-iPr) BA->Product Pd Catalyst, Base Homocoupling Homocoupling Product (iPr-S-Ph-Ph-S-iPr) BA->Homocoupling Protodeboronation Protodeboronation Product (Isopropylthiobenzene) BA->Protodeboronation AH Aryl Halide (Ar-X) AH->Product O2 O2 (Oxygen) O2->Homocoupling Promotes H2O_Base H2O / Base H2O_Base->Protodeboronation Promotes

Caption: Formation of common impurities from this compound.

G start_node start_node process_node process_node decision_node decision_node end_node end_node bad_end_node bad_end_node start Crude Product workup Protocol 1: Basic Extractive Workup start->workup check_pd Product Discolored (Grey/Black)? workup->check_pd scavenge Protocol 2: Pd Scavenging check_pd->scavenge Yes chromatography Flash Column Chromatography check_pd->chromatography No scavenge->chromatography check_purity Purity >95%? chromatography->check_purity recrystallize Recrystallization check_purity->recrystallize No, but solid final_product Pure Product check_purity->final_product Yes re_purify Re-evaluate Chromatography check_purity->re_purify No, oil recrystallize->final_product

References

Technical Support Center: The Effect of Temperature on Suzuki Coupling with 4-Isopropylthiophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of the Suzuki-Miyaura cross-coupling reaction with 4-Isopropylthiophenylboronic acid. The presence of a thioether moiety introduces specific challenges, primarily related to catalyst stability and reaction efficiency. Temperature is a critical parameter that can either facilitate a successful coupling or lead to reaction failure. This document provides a structured approach to understanding and optimizing the thermal conditions for this specific transformation, moving from frequently asked questions to in-depth troubleshooting.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of this compound in Suzuki couplings, with a focus on the role of temperature.

Q1: Why is temperature a more critical parameter for this compound compared to a simple phenylboronic acid?

A: The isopropylthioether group on the boronic acid can act as a poison to the palladium catalyst. Sulfur compounds are known to coordinate strongly to palladium, which can deactivate the catalyst and halt the catalytic cycle.[1] This poisoning effect can be temperature-dependent. While higher temperatures generally increase the rate of the desired coupling reaction, they can also accelerate the rate of catalyst deactivation by the thioether. Therefore, a delicate balance must be found.

Q2: What is a sensible starting temperature for a Suzuki coupling with this substrate?

A: A conservative starting point is crucial. It is advisable to begin at a lower temperature than a typical Suzuki reaction, for instance, in the range of 60-80 °C.[2] This minimizes the initial risk of rapid catalyst poisoning. If the reaction is clean but slow, the temperature can be incrementally increased.

Q3: Can I simply increase the temperature to get a faster reaction?

A: While reaction kinetics are generally accelerated by heat, for this specific substrate, increasing the temperature can be counterproductive.[3] Elevated temperatures (>100 °C) can lead to rapid formation of palladium black (aggregated, inactive palladium) and an increase in side reactions like protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[4]

Q4: Are there any visual cues that indicate my reaction temperature is too high?

A: Yes. The most common sign of a problem is the appearance of a fine black precipitate, known as palladium black.[1] This indicates that the catalyst has fallen out of the catalytic cycle and has aggregated. A significant color change beyond the expected, or the appearance of multiple new spots on a TLC analysis that are not the desired product, also suggest that the temperature is promoting undesirable side reactions.

Part 2: Troubleshooting Guide: Navigating Temperature-Related Challenges

This guide is structured to address specific issues you might encounter during your experiment. For each issue, we explore the temperature-related causes and provide systematic, actionable solutions.

Issue 1: Low or No Conversion to Product

Observing a stalled reaction or very low yield is a common problem when working with potentially poisoning substrates.

Causality Analysis:

The primary suspect is catalyst deactivation by the isopropylthioether group. At any given temperature, there is a competition between the rate of the productive catalytic cycle and the rate of catalyst poisoning. If the poisoning pathway is kinetically favorable at your reaction temperature, low conversion will result. Another possibility is that the temperature is simply too low to overcome the activation energy for a key step in the catalytic cycle, such as oxidative addition or transmetalation.[5]

Troubleshooting Protocol:

  • Confirm Reagent Integrity: Before adjusting thermal parameters, ensure your this compound is of high purity and has not degraded. Similarly, confirm the activity of your palladium catalyst and the quality of your solvents and base.

  • Systematic Temperature Scouting:

    • Set up a series of small-scale parallel reactions at different temperatures (e.g., 60 °C, 75 °C, 90 °C).

    • Use a robust catalyst system known to be resistant to poisoning, such as one employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can help stabilize the palladium center.

    • Monitor each reaction at regular intervals (e.g., 1h, 4h, 12h) by TLC or LC-MS.

    • Analyze for both product formation and the disappearance of starting materials. This will help you identify a temperature that provides a reasonable rate without significant side product formation.

  • Ligand and Catalyst Re-evaluation: If low conversion persists even at elevated temperatures, the initial catalyst system may be unsuitable. The thioether may be irreversibly poisoning the catalyst faster than the coupling can occur. In this case, switching to a more robust ligand or a different palladium precatalyst is recommended before further temperature optimization.

Caption: Workflow for methodical temperature optimization.

Issue 2: Significant Protodeboronation Byproduct

The presence of isopropylthiobenzene as a major byproduct indicates that protodeboronation is outcompeting the desired cross-coupling.

Causality Analysis:

Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond. This side reaction is often promoted by the presence of water and is accelerated at higher temperatures.[4] For sensitive substrates, if the transmetalation step of the Suzuki cycle is slow, the boronic acid has a longer residence time in the basic, aqueous media, increasing the likelihood of protodeboronation.

Troubleshooting Protocol:

  • Lower the Reaction Temperature: This is the most direct way to reduce the rate of protodeboronation. A successful outcome depends on whether the desired coupling can still proceed at a reasonable rate at this lower temperature.

  • Minimize Water Content: While many Suzuki protocols use aqueous bases, for a substrate prone to protodeboronation, minimizing water is key.

    • Consider using anhydrous solvents and a less-nucleophilic base such as potassium fluoride (KF) or cesium fluoride (CsF).[6]

    • If an aqueous base is necessary, use the minimum amount of water required for solubility.

  • Use a Boronic Ester: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can protect it from premature protodeboronation. The ester then slowly hydrolyzes in situ to release the boronic acid for the catalytic cycle, a "slow-release" strategy that can keep the instantaneous concentration of the sensitive boronic acid low.[4]

Data Presentation: Illustrative Effect of Temperature on Side Reactions

Temperature (°C)Desired Product Yield (%)Protodeboronation (%)Catalyst Decomposition
6045<5Minimal
807510Slight
1006025Significant (Pd Black)
Note: This data is illustrative. Actual results will depend on the specific catalyst, base, solvent, and reaction time.
Issue 3: Formation of Palladium Black and Reaction Stalling

The reaction proceeds for a short time and then stops, accompanied by the formation of a black precipitate.

Causality Analysis:

This is a classic symptom of catalyst death. The thioether is binding to the palladium catalyst, and at the reaction temperature, this interaction is leading to the irreversible removal of palladium from the catalytic cycle. The soluble, active Pd(0) species is reduced to insoluble, inactive palladium metal (Pd black).

Troubleshooting Protocol:

  • Immediate Temperature Reduction: If you observe the onset of palladium black formation, immediately reduce the temperature. It may be possible to salvage the reaction if a sufficient amount of active catalyst remains.

  • Employ More Robust Ligands: Standard ligands like triphenylphosphine may not be sufficient to protect the palladium center. Use of bulky, electron-donating biarylphosphine ligands (e.g., those developed by Buchwald) is highly recommended. These ligands create a sterically hindered and electron-rich environment around the palladium, which can disfavor the binding of the thioether.

  • Consider a Ligandless or Heterogeneous Catalyst: In some cases, a heterogeneous catalyst (e.g., Pd on carbon) might show different susceptibility to poisoning. However, these can also be poisoned and may require higher temperatures, so careful evaluation is necessary.

Troubleshooting_Flowchart Start Low Yield / No Reaction Check_Pd_Black Is Palladium Black Observed? Start->Check_Pd_Black Check_Protodeboronation Is Protodeboronation Product Observed? Check_Pd_Black->Check_Protodeboronation No Action_Robust_Ligand Action: - Lower Temperature - Use More Robust Ligand Check_Pd_Black->Action_Robust_Ligand Yes Clean_But_Slow Reaction is Clean but Slow/Stalled Check_Protodeboronation->Clean_But_Slow No Action_Anhydrous Action: - Lower Temperature - Use Anhydrous Conditions - Use Boronate Ester Check_Protodeboronation->Action_Anhydrous Yes Action_Increase_Temp Action: - Cautiously Increase Temp (Scouting Protocol) - Check Reagent Purity Clean_But_Slow->Action_Increase_Temp Success Reaction Optimized Action_Robust_Ligand->Success Action_Anhydrous->Success Action_Increase_Temp->Success

Caption: A decision-making flowchart for troubleshooting.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Temperature Scouting
  • Reaction Setup: In three separate oven-dried reaction vials equipped with stir bars, add the aryl halide (1.0 equiv), this compound (1.2 equiv), the chosen palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the vials and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reagent Addition: Through the septum, add the degassed solvent (e.g., dioxane) followed by the degassed aqueous base solution (e.g., 2M K₂CO₃).

  • Heating: Place each vial in a pre-heated reaction block or oil bath set to the desired scouting temperatures (e.g., 60 °C, 75 °C, 90 °C).

  • Monitoring: Stir the reactions vigorously. At set time points (e.g., 1, 4, 8, and 24 hours), withdraw a small aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by TLC and/or LC-MS to determine the extent of conversion and the byproduct profile.

  • Work-up: Once the optimal time and temperature are identified, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography.

References

Technical Support Center: Microwave-Assisted Suzuki Coupling of 4-Isopropylthiophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the microwave-assisted Suzuki-Miyaura coupling of 4-isopropylthiophenylboronic acid. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of this specific cross-coupling reaction. The presence of a sulfur-containing functional group, such as the isopropylthio moiety, introduces unique challenges, primarily the potential for catalyst poisoning. This guide provides in-depth troubleshooting advice and frequently asked questions to help you achieve optimal results in your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the microwave-assisted Suzuki coupling of this compound. Each problem is followed by a detailed analysis of potential causes and actionable solutions.

Problem 1: Low to No Conversion of Starting Materials

You've set up your reaction with this compound, an aryl halide, a palladium catalyst, and a base in a suitable solvent, subjected it to microwave irradiation, but the reaction shows minimal or no formation of the desired biaryl product.

Potential Causes and Solutions:

  • Catalyst Deactivation by Sulfur: The primary suspect in reactions involving sulfur-containing compounds is the poisoning of the palladium catalyst. The sulfur atom in the isopropylthio group can coordinate strongly to the palladium center, inhibiting its catalytic activity.[1]

    • Solution 1: Employ Robust Catalyst Systems. Utilize palladium precatalysts known for their stability and resistance to poisoning. Palladacycles or catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can be effective.[2][3] These ligands can shield the palladium center and promote the desired catalytic cycle over catalyst inhibition.

    • Solution 2: Increase Catalyst Loading. As a straightforward approach, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes compensate for partial deactivation. However, this should be a secondary strategy to selecting a more appropriate catalyst system.

    • Solution 3: Use a Phosphine-Free Catalyst Precursor. Consider cyclopalladated compounds derived from the ortho-metalation of benzylic tert-butyl thioethers, which have shown to be excellent catalyst precursors for Suzuki reactions under mild conditions.[4]

  • Inefficient Precatalyst Activation: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to the active Pd(0) species. This reduction can sometimes be sluggish or incomplete.

    • Solution: Consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[5] Alternatively, modern, well-defined precatalysts (e.g., G2 or G3 Buchwald precatalysts) are designed for rapid and efficient generation of the active Pd(0) catalyst.[3]

  • Suboptimal Reaction Conditions: Microwave heating can significantly accelerate reactions, but the temperature, time, and choice of base and solvent are still critical.

    • Solution: Systematically screen reaction parameters. A typical starting point for microwave-assisted Suzuki couplings is 100-150 °C for 10-30 minutes.[6][7] The choice of base is also crucial; inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.[8] The base not only facilitates the transmetalation step but its choice can influence the reaction rate and side reactions.[9] A solvent system like 1,4-dioxane/water or DMF/water is often a good starting point.[8][10]

Problem 2: Reaction Stalls After Initial Conversion

You observe initial product formation, but the reaction does not proceed to completion, leaving a significant amount of unreacted starting materials.

Potential Causes and Solutions:

  • Progressive Catalyst Deactivation: The sulfur-containing boronic acid may be slowly poisoning the catalyst over the course of the reaction.

    • Solution: Slow Addition of the Boronic Acid. Instead of adding all the this compound at the beginning, consider a slow addition protocol using a syringe pump. This maintains a low concentration of the potentially poisoning reagent at any given time, allowing the catalytic cycle to proceed more efficiently.

  • Boronic Acid Instability (Protodeboronation): Under basic conditions, especially in the presence of water and at elevated temperatures, arylboronic acids can undergo protodeboronation, where the boronic acid moiety is replaced by a hydrogen atom.

    • Solution 1: Use Anhydrous Conditions (with caution). While many Suzuki protocols use aqueous bases, switching to an anhydrous solvent and a non-hydroxide base (e.g., K₃PO₄ in dry dioxane) can mitigate protodeboronation. However, a small amount of water is sometimes necessary to facilitate the reaction.

    • Solution 2: Convert to a More Stable Boronate Ester. Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate. These are generally more resistant to protodeboronation and can release the boronic acid slowly under the reaction conditions.[11]

Problem 3: Significant Formation of Side Products

Besides your desired product, you observe the formation of significant impurities, such as homocoupled products.

Potential Causes and Solutions:

  • Homocoupling of the Boronic Acid: The formation of a biaryl product from the coupling of two molecules of this compound is a common side reaction. This is often promoted by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II).

    • Solution: Rigorous Degassing. Ensure your reaction mixture is thoroughly degassed before adding the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using a freeze-pump-thaw technique. Maintain a positive pressure of the inert gas throughout the reaction.[12]

  • Dehalogenation of the Aryl Halide: The aryl halide starting material can be reduced, replacing the halogen with a hydrogen atom.

    • Solution: This side reaction is often competitive with the desired cross-coupling. Optimizing the reaction conditions, such as using a milder base or a different catalyst/ligand system, can sometimes suppress dehalogenation.[12]

Frequently Asked Questions (FAQs)

Q1: Why use microwave irradiation for the Suzuki coupling of this compound?

A1: Microwave heating offers several advantages over conventional heating methods, including rapid reaction times, improved yields, and often, cleaner reaction profiles.[13] For a challenging substrate like a sulfur-containing boronic acid, the ability to rapidly screen conditions and potentially overcome activation barriers makes microwave synthesis a powerful tool.

Q2: What is the best palladium catalyst to start with for this reaction?

A2: Given the potential for sulfur poisoning, starting with a robust catalyst system is advisable. A good starting point would be a second or third-generation Buchwald precatalyst, such as SPhos Pd G2 or XPhos Pd G3.[3] These are known to be effective for a wide range of challenging Suzuki couplings. Alternatively, Pd(dppf)Cl₂ is a versatile and relatively robust catalyst to consider.[10][14]

Q3: How do I choose the right base and solvent?

A3: The choice of base and solvent is interdependent and crucial for success. A common and effective combination is K₂CO₃ or K₃PO₄ as the base in a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O, DMF/H₂O, or EtOH/H₂O).[8][10] The water is often necessary to dissolve the inorganic base and facilitate the reaction. For substrates prone to protodeboronation, a non-aqueous system with a soluble base might be beneficial, though this requires careful optimization.

Q4: Can I use an aryl chloride as a coupling partner?

A4: Aryl chlorides are generally less reactive than aryl bromides and iodides in Suzuki couplings.[15] To successfully couple an aryl chloride, a highly active catalyst system is typically required. Buchwald-type ligands and N-heterocyclic carbene (NHC) ligands are often necessary to facilitate the challenging oxidative addition step with aryl chlorides.[16]

Q5: How can I monitor the progress of my microwave reaction?

A5: Most modern microwave reactors are equipped with temperature and pressure sensors that allow for real-time monitoring of the reaction conditions. To monitor the chemical conversion, small aliquots of the reaction mixture can be taken at different time points (after cooling the reaction vessel) and analyzed by techniques such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

Data Presentation

Table 1: Recommended Starting Conditions for Catalyst and Ligand Screening

Catalyst SystemLigandBaseSolvent System (v/v)Temperature (°C)Time (min)
Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄ (2 equiv)Dioxane/H₂O (4:1)12015-30
Pd₂(dba)₃ (1 mol%)XPhos (2.5 mol%)K₂CO₃ (2 equiv)DMF/H₂O (5:1)13010-20
SPhos Pd G2 (2 mol%)-Cs₂CO₃ (2 equiv)Toluene/H₂O (4:1)11015-30
Pd(dppf)Cl₂ (3 mol%)-Na₂CO₃ (2 equiv)EtOH/H₂O (3:1)12020-40

Note: This table provides starting points for optimization. The optimal conditions will depend on the specific aryl halide used.

Experimental Protocols

General Procedure for Microwave-Assisted Suzuki Coupling of this compound

  • Reaction Setup: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl halide (1.2 equiv), the selected base (2.0 equiv), and the palladium catalyst/ligand system (see Table 1 for suggestions).

  • Inert Atmosphere: Seal the vessel with a septum cap. Purge the vessel with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Microwave Irradiation: Place the vessel in the microwave reactor. Set the desired temperature and time, and begin the reaction with vigorous stirring.

  • Work-up: After the reaction is complete and the vessel has cooled to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle A Pd(0)L_n B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L_n) B->C D Transmetalation C->D Ar'-B(OH)2 (Base) E Ar-Pd(II)-Ar'(L_n) D->E F Reductive Elimination E->F F->A Regeneration G Ar-Ar' F->G

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield or No Reaction Catalyst Is the Catalyst System Appropriate for a Sulfur-Containing Substrate? Start->Catalyst Conditions Are the Reaction Conditions Optimized? Catalyst->Conditions Yes Solution1 Use Robust Catalysts: - Buchwald Ligands (SPhos, XPhos) - NHC Ligands - Increase Catalyst Loading Catalyst->Solution1 No SideProducts Are Side Products Observed? Conditions->SideProducts Yes Solution2 Optimize Microwave Parameters: - Temperature (100-150 °C) - Time (10-30 min) - Screen Bases (K2CO3, K3PO4) - Screen Solvents (Dioxane/H2O, DMF/H2O) Conditions->Solution2 No Solution3 Minimize Side Reactions: - Rigorous Degassing (for homocoupling) - Use Anhydrous Conditions or Boronate Esters (for protodeboronation) SideProducts->Solution3 Yes Success Successful Coupling SideProducts->Success No Solution1->Conditions Solution2->SideProducts Solution3->Success

Caption: A troubleshooting workflow for low yields in the Suzuki coupling of this compound.

References

Technical Support Center: Managing Homocoupling of 4-Isopropylthiophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for advanced Suzuki-Miyaura coupling applications. This guide is designed for researchers, scientists, and professionals in drug development who are working with 4-isopropylthiophenylboronic acid and encountering challenges with homocoupling. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying scientific principles to empower your experimental design.

Homocoupling of boronic acids is a persistent side reaction in Suzuki-Miyaura couplings, leading to the formation of symmetrical biaryls. This unwanted reaction consumes valuable starting material, reduces the yield of the desired cross-coupled product, and complicates downstream purification. In the case of this compound, the presence of a sulfur atom introduces an additional layer of complexity due to potential interactions with the palladium catalyst.

This document provides a comprehensive troubleshooting guide and a set of frequently asked questions to help you diagnose and mitigate the homocoupling of this compound in your experiments.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving the root causes of excessive homocoupling.

Problem 1: Significant Formation of Bis(4-isopropylthiophenyl) byproduct

The primary indicator of homocoupling is the detection of a significant amount of the symmetrical biaryl, bis(4-isopropylthiophenyl), in your reaction mixture.

Root Cause Analysis and Solutions

Why it happens: Molecular oxygen is a primary culprit in promoting the homocoupling of boronic acids.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) intermediates can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate Pd(0). This parasitic cycle competes directly with the desired cross-coupling pathway.[2]

Solutions:

  • Rigorous Degassing: Ensure all solvents are thoroughly deoxygenated before use. Common methods include:

    • Sparging: Bubbling an inert gas (argon or nitrogen) through the solvent for at least 30-60 minutes.

    • Freeze-Pump-Thaw: This technique is highly effective and involves freezing the solvent, evacuating the headspace under high vacuum, and then thawing. Repeating this cycle three times is recommended for optimal oxygen removal.[3]

  • Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas. Use Schlenk lines or a glovebox to minimize atmospheric exposure.

Experimental Protocol for Rigorous Degassing:

  • Assemble the reaction glassware (e.g., a Schlenk flask) and flame-dry under vacuum to remove adsorbed moisture and oxygen.

  • Allow the flask to cool to room temperature under a positive pressure of argon or nitrogen.

  • Add all solid reagents (aryl halide, base, palladium catalyst, and ligand) to the flask.

  • Seal the flask and perform at least three cycles of evacuating the flask and backfilling with inert gas.

  • Add the degassed solvent via cannula or syringe.

  • If not already added, dissolve the this compound in a small amount of degassed solvent and add it to the reaction mixture.

Why it happens: The use of a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) can initiate homocoupling. The reduction of Pd(II) to the catalytically active Pd(0) can occur via a pathway involving the boronic acid, where two equivalents of the boronic acid are consumed to form the homocoupled product.[2]

Solutions:

  • Use a Pd(0) Precatalyst: Switching to a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can circumvent the initial reduction step that often leads to homocoupling.[3]

  • Employ Modern Precatalysts: Consider using advanced, air-stable palladacycle precatalysts (e.g., Buchwald or Grubbs type precatalysts) which are designed for efficient generation of the active Pd(0) species.[4]

  • In-situ Reduction with Additives: If a Pd(II) source is unavoidable, the addition of a mild reducing agent can facilitate the formation of Pd(0) without promoting significant homocoupling.[5] However, this approach requires careful optimization to avoid unwanted side reactions.

Why it happens: The thioether moiety in this compound can act as a ligand for the palladium center. This can lead to catalyst inhibition or the formation of less reactive catalytic species. The choice of an appropriate external ligand is therefore critical to outcompete this binding and promote the desired catalytic cycle. Furthermore, bulky, electron-rich ligands can accelerate the reductive elimination step of the cross-coupling, which can help to suppress the competing homocoupling pathway.[3][6]

Solutions:

  • Utilize Bulky, Electron-Rich Phosphine Ligands: Ligands such as those from the Buchwald (e.g., SPhos, XPhos, RuPhos) or Josiphos families are often effective for Suzuki couplings involving challenging substrates.[6][7][8] Their steric bulk can disfavor the formation of the diarylpalladium intermediate that precedes homocoupling, while their electron-donating nature promotes the desired reductive elimination.

  • Consider N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong electron donors and can form very stable and active palladium complexes, which can be beneficial in overcoming potential catalyst inhibition by the thioether group.[9]

Table 1: Recommended Ligands for Suzuki Coupling of Thioether-Containing Boronic Acids

Ligand TypeExamplesRationale
Biaryl PhosphinesSPhos, XPhos, RuPhosBulky and electron-rich, promoting reductive elimination.
Ferrocenyl PhosphinesJosiphos-type ligandsSterically demanding and effective for challenging couplings.
N-Heterocyclic CarbenesIPr, IMesStrong σ-donors, forming robust and highly active catalysts.

Why it happens: The choice of base and solvent is crucial and often interdependent. A strong base is required to activate the boronic acid for transmetalation. However, an excessively strong base, particularly in the presence of water, can promote protodeboronation, another common side reaction. The solvent system must also be compatible with all reaction components and facilitate the desired reaction pathway.

Solutions:

  • Screen Different Bases: Weaker inorganic bases like K₂CO₃ or Cs₂CO₃ are often a good starting point.[6] For more challenging couplings, stronger bases like K₃PO₄ may be necessary. It is important to use a finely powdered, anhydrous base for non-aqueous reactions.[4]

  • Optimize the Solvent System: Aprotic solvents such as dioxane, toluene, or THF are commonly used.[3] Often, a small amount of water is added to help dissolve the base, but for substrates prone to protodeboronation, anhydrous conditions may be preferable.[4]

Troubleshooting Workflow Diagram

G start High Homocoupling Observed degas Step 1: Enhance Degassing Procedures (e.g., Freeze-Pump-Thaw) start->degas Start Here pd_source Step 2: Change Palladium Source (Pd(II) to Pd(0)) degas->pd_source If issue persists ligand_base Step 3: Optimize Ligand and Base (Bulky Ligand, Weaker Base) pd_source->ligand_base If issue persists slow_addition Step 4: Implement Slow Addition of Boronic Acid ligand_base->slow_addition If issue persists resolved Problem Resolved slow_addition->resolved Monitor Improvement

Caption: A logical workflow for troubleshooting homocoupling.

Problem 2: Difficulty in Purifying the Desired Product from the Homocoupled Byproduct

The structural similarity between the desired cross-coupled product and the bis(4-isopropylthiophenyl) byproduct can make purification challenging.

Solutions
  • Chromatography Optimization:

    • Normal-Phase Silica Gel Chromatography: Due to the non-polar nature of both the desired product and the homocoupled byproduct, separation on standard silica gel can be difficult. Employing a shallow solvent gradient with a low polarity eluent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane) can improve resolution.

    • Reversed-Phase Chromatography: If the polarity difference between your desired product and the homocoupled byproduct is minimal, reversed-phase HPLC may offer better separation.

  • Crystallization: If your desired product is a solid, recrystallization can be a highly effective purification technique. A careful screening of solvents is necessary to find a system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the homocoupled byproduct remains in solution.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of palladium-catalyzed homocoupling of this compound?

A1: The primary mechanism involves the oxidation of the active Pd(0) catalyst to Pd(II) by an oxidant, most commonly residual oxygen in the reaction mixture. The resulting Pd(II) species then undergoes two sequential transmetalation steps with the boronic acid. The diarylpalladium(II) intermediate formed then undergoes reductive elimination to produce the symmetrical biaryl and regenerate the Pd(0) catalyst, which can re-enter the undesired homocoupling cycle.

G cluster_0 Desired Cross-Coupling Cycle cluster_1 Competing Homocoupling Pathway pd0 Pd(0)L_n pd2_aryl Ar-Pd(II)L_n-X pd0->pd2_aryl Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)L_n-Ar' pd2_aryl->pd2_trans Transmetalation (Ar'-B(OR)2) product Ar-Ar' (Product) pd2_trans->product Reductive Elimination product->pd0 pd0_hc Pd(0)L_n pd2_hc Pd(II)L_n pd0_hc->pd2_hc Oxidation (O2) pd2_aryl_hc Ar'-Pd(II)L_n-B(OR)2 pd2_hc->pd2_aryl_hc Transmetalation (Ar'-B(OR)2) pd2_diaryl_hc Ar'-Pd(II)L_n-Ar' pd2_aryl_hc->pd2_diaryl_hc 2nd Transmetalation (Ar'-B(OR)2) homocoupling_product Ar'-Ar' (Homocoupling) pd2_diaryl_hc->homocoupling_product Reductive Elimination homocoupling_product->pd0_hc

Caption: Desired cross-coupling versus competing homocoupling.

Q2: Can the isopropylthio group poison the palladium catalyst?

A2: Yes, sulfur-containing functional groups, including thioethers, can coordinate to the palladium center and potentially inhibit or deactivate the catalyst.[10] This can slow down the desired catalytic cycle, allowing more time for side reactions like homocoupling to occur. The use of strongly coordinating, bulky ligands can help to mitigate this effect by competing with the thioether for binding sites on the palladium.

Q3: How can I monitor the formation of the homocoupled byproduct during the reaction?

A3: The progress of the reaction, including the formation of the desired product and the homocoupled byproduct, can be monitored by taking small aliquots from the reaction mixture at various time points. These aliquots can be analyzed by techniques such as:

  • Thin Layer Chromatography (TLC): If there is a sufficient difference in polarity, TLC can provide a quick qualitative assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for quantifying the ratio of products, provided the compounds are volatile enough.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful and widely used technique for monitoring reaction progress, as it can separate and identify the components of the reaction mixture with high sensitivity and accuracy.

Q4: Is it better to use this compound or its corresponding pinacol ester?

A4: Boronic esters, such as the pinacol ester, are often more stable than their corresponding boronic acids.[2] They can be less prone to protodeboronation and may be easier to purify and handle. In some cases, using the pinacol ester can lead to cleaner reactions with less homocoupling. However, the reactivity can sometimes be slightly lower than the free boronic acid, and the choice may depend on the specific reaction conditions and coupling partners.

Q5: I have tried everything and still see significant homocoupling. What is a "last resort" strategy?

A5: If optimizing the reaction conditions does not sufficiently suppress homocoupling, you can try a procedural modification:

  • Slow Addition of the Boronic Acid: By adding the this compound solution to the reaction mixture slowly over an extended period using a syringe pump, you can maintain a very low instantaneous concentration of the boronic acid. This kinetically disfavors the bimolecular homocoupling reaction relative to the desired cross-coupling reaction.[3][5]

Experimental Protocol for Slow Addition:

  • Set up the reaction as described in the degassing protocol, but withhold the this compound.

  • In a separate flask, dissolve the this compound in a portion of the degassed solvent.

  • Draw this solution into a syringe and place it on a syringe pump.

  • Once the main reaction mixture is at the desired temperature, begin the slow addition of the boronic acid solution over a period of 1-4 hours.

  • Monitor the reaction progress as usual.

By systematically addressing the factors outlined in this guide, you can significantly reduce the incidence of homocoupling and improve the efficiency and reproducibility of your Suzuki-Miyaura coupling reactions with this compound.

References

Technical Support Center: The Impact of Water on 4-Isopropylthiophenylboronic Acid Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Isopropylthiophenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this crucial reagent, with a specific focus on the impact of water. Here, you will find troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.

Introduction

This compound is a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. However, like many arylboronic acids, its stability can be compromised by the presence of water, leading to undesired side reactions and diminished yields. Understanding the mechanisms of water-induced degradation is paramount for optimizing reaction conditions and ensuring reproducible results.

The primary pathway of degradation for arylboronic acids in the presence of water is protodeboronation, a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] This side reaction is highly dependent on factors such as pH, temperature, and the electronic properties of the aryl group.[1][2] This guide will provide you with the knowledge to mitigate these challenges effectively.

Troubleshooting Guide

This section addresses common problems encountered during experiments involving this compound, with a focus on water-related stability issues.

Issue 1: Low or Inconsistent Yields in Suzuki-Miyaura Coupling Reactions

Symptoms: You are observing significantly lower yields than expected in your Suzuki-Miyaura cross-coupling reaction, or the yields are not reproducible across different batches.

Potential Cause: The primary suspect is the degradation of this compound via protodeboronation, which is often accelerated by water.[1][3] While water can sometimes promote the Suzuki-Miyaura coupling reaction, an excess or uncontrolled amount can lead to the decomposition of the boronic acid starting material.[3]

Troubleshooting Protocol:

  • Reagent Quality Check:

    • Visual Inspection: Examine the this compound solid. Clumping or a sticky appearance may indicate moisture absorption.

    • NMR Analysis: Acquire a ¹H NMR spectrum of the starting material. The presence of a significant peak corresponding to 4-isopropylthiobenzene indicates that protodeboronation has already occurred. ¹¹B NMR can also be a powerful tool to observe changes in the boron atom's chemical environment, which can signify degradation.[4]

  • Solvent and Reagent Drying:

    • Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation over a drying agent, use of molecular sieves).

    • Dry all other reagents, particularly the base, as they can be hygroscopic.

  • Reaction Setup Optimization:

    • Assemble your reaction glassware under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

    • Consider the use of boronic esters, such as the neopentyl glycol ester, which can be more stable and less hygroscopic than the corresponding boronic acid.[5] These esters can often be used directly in coupling reactions.

  • Controlled Addition of Water:

    • If your specific reaction benefits from the presence of water, the amount should be carefully controlled.[3] Start with a minimal, precisely measured quantity and systematically vary it to find the optimal ratio for your system.

Issue 2: Appearance of an Unidentified Byproduct in Reaction Mixture

Symptom: Your reaction chromatogram (e.g., HPLC, GC-MS) shows a significant byproduct peak that you cannot account for based on your expected reaction pathway.

Potential Cause: This byproduct is likely 4-isopropylthiobenzene, the result of protodeboronation of your starting boronic acid.

Diagnostic Workflow:

References

Technical Support Center: Air-Stable Catalysts for Reactions with 4-Isopropylthiophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth guidance for researchers utilizing 4-isopropylthiophenylboronic acid in cross-coupling reactions. Authored from the perspective of a Senior Application Scientist, this guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the unique challenges presented by sulfur-containing substrates in palladium-catalyzed reactions.

Introduction: The Challenge of Sulfur-Containing Substrates

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] However, the presence of sulfur-containing functional groups, such as the isopropylthio group in this compound, introduces a significant challenge: catalyst poisoning.[3][4]

Palladium catalysts, the workhorses of these reactions, are susceptible to deactivation by sulfur compounds.[3][5] The sulfur atom can coordinate strongly to the palladium center, blocking active sites and inhibiting the catalytic cycle, leading to low yields or complete reaction failure.[3][4][6] This guide focuses on the use of air-stable palladium precatalysts, which offer a practical solution to both catalyst poisoning and the operational inconveniences of air-sensitive reagents.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura reaction with this compound failing or giving low yields?

A1: The primary suspect is catalyst poisoning by the sulfur atom in your boronic acid.[3] Palladium catalysts are known to be sensitive to sulfur, which can bind to the metal center and deactivate it.[4][6] Other potential issues include suboptimal reaction conditions (base, solvent, temperature), catalyst inactivity, or the quality of your reagents.

Q2: What are air-stable precatalysts, and why are they recommended for this reaction?

A2: Air-stable precatalysts are palladium(II) complexes that are not sensitive to air and moisture, making them easier to handle and store than traditional Pd(0) catalysts.[7][8][9][10] They are activated in situ under the reaction conditions to generate the active Pd(0) species.[9][11] For reactions with challenging substrates like sulfur-containing boronic acids, specialized precatalysts often incorporate bulky, electron-rich phosphine ligands that can promote the key steps of the catalytic cycle and offer greater resistance to poisoning.[12]

Q3: Can I use a standard palladium catalyst like Pd(PPh₃)₄?

A3: While Pd(PPh₃)₄ is a common catalyst for Suzuki couplings, it may not be the most effective choice for sulfur-containing substrates due to its susceptibility to poisoning. Air-stable precatalysts featuring bulky, electron-rich ligands are generally more robust and provide better results in these challenging reactions.

Q4: How do I choose the right base and solvent for my reaction?

A4: The choice of base and solvent is critical and can significantly impact the reaction's success.[1][13][14][15] For Suzuki couplings, a variety of bases can be used, with inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) being common choices.[16] The base's strength and solubility are important factors. Solvents often consist of a mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water, as water can play a beneficial role in the transmetalation step.[13][14]

Q5: My boronic acid seems to be degrading. What can I do?

A5: Boronic acids can be unstable and prone to decomposition, especially under certain storage or reaction conditions.[17][18] One strategy to address this is to convert the boronic acid into a more stable derivative, such as a diethanolamine adduct, which can then be used directly in the coupling reaction.[17]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the Suzuki-Miyaura coupling of this compound.

Problem 1: Low to No Product Formation
Possible Cause Troubleshooting Steps
Catalyst Poisoning Increase Catalyst Loading: A higher catalyst concentration may compensate for partial deactivation. • Switch to a More Robust Catalyst: Employ an air-stable precatalyst with bulky, electron-rich ligands (e.g., those based on XPhos, SPhos, or RuPhos).[16] • Slow Addition: Add the this compound slowly to the reaction mixture to maintain a low instantaneous concentration, minimizing catalyst deactivation.
Inactive Catalyst Use a Precatalyst: Air-stable precatalysts ensure a reliable source of active Pd(0) is generated in situ.[7][8][11] • Proper Handling: Ensure that if you are using a traditional Pd(0) catalyst, it has been stored and handled under inert conditions to prevent oxidation.
Suboptimal Base/Solvent Screen Bases: Test a range of bases, including carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[16] • Vary Solvent System: Experiment with different organic solvents (dioxane, toluene, THF) and vary the organic solvent-to-water ratio.[13][14]
Poor Reagent Quality Check Boronic Acid Purity: Ensure the this compound is pure and has not degraded.[17] • Degas Solvents: Thoroughly degas all solvents to remove dissolved oxygen, which can lead to unwanted side reactions and catalyst decomposition.[16]
Problem 2: Formation of Homocoupling Byproducts
Possible Cause Troubleshooting Steps
Presence of Oxygen Rigorous Degassing: Ensure all solvents are thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by the freeze-pump-thaw method.[16] • Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration.
Suboptimal Reaction Conditions Adjust Base: The choice of base can influence the rate of homocoupling. Experiment with different bases to find one that minimizes this side reaction.[13] • Temperature Control: Running the reaction at the lowest effective temperature can sometimes reduce the rate of byproduct formation.

Recommended Air-Stable Catalysts

For reactions involving this compound, the use of modern, air-stable palladium precatalysts is highly recommended. These catalysts are designed for high performance in challenging cross-coupling reactions.

Catalyst Type Key Features Recommended Ligands
Buchwald-type Precatalysts Highly active for a broad range of substrates, including sterically hindered and electron-rich partners. Effective at low catalyst loadings.[16]XPhos, SPhos, RuPhos
N-Heterocyclic Carbene (NHC) Palladium Complexes Offer high thermal stability and are effective for coupling unreactive substrates.IPr, IMes, SIMes
Palladacycle Precatalysts Thermally stable and can be activated under reaction conditions.-

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Air-Stable Precatalyst

This protocol provides a starting point for the coupling of this compound with an aryl bromide. Optimization may be required for specific substrates.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.5 equiv)

  • Air-stable palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (3.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide, this compound, and potassium phosphate.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). Add the air-stable palladium precatalyst.

  • Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2][19]

Visualizing the Process

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification Reagents 1. Add solid reagents (Aryl halide, Boronic Acid, Base) Inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) Reagents->Inert Solvents 3. Add degassed solvents and catalyst Inert->Solvents Heat 4. Heat and Stir (e.g., 80-110 °C) Solvents->Heat Monitor 5. Monitor Progress (TLC, LC-MS) Heat->Monitor Cool 6. Cool to RT Monitor->Cool Reaction Complete Extract 7. Dilute and Extract Cool->Extract Purify 8. Purify (Column Chromatography) Extract->Purify Product Final Product Purify->Product

Caption: A general workflow for the Suzuki-Miyaura coupling experiment.

The Catalytic Cycle

Understanding the catalytic cycle is crucial for troubleshooting and optimizing your reaction. The presence of a sulfur-containing substrate can interfere with any of these steps, but most critically with the active Pd(0) species.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd [Ar-Pd(II)-X]L_n Pd0->OxAdd Oxidative Addition + Ar-X Transmetal [Ar-Pd(II)-Ar']L_n OxAdd->Transmetal Transmetalation + Ar'-B(OH)₂ + Base Transmetal->Pd0 Reductive Elimination Product Ar-Ar' Transmetal->Product Poison Sulfur Poisoning Poison->Pd0 Deactivation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Navigating Catalyst Deactivation by Sulfur-Containing Substrates

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide to Ligand Selection and Troubleshooting

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into one of the most persistent challenges in catalysis: deactivation by sulfur-containing compounds. As your Senior Application Scientist, my goal is to move beyond simple protocols and explain the causality behind catalyst behavior, empowering you to troubleshoot effectively and design more robust catalytic systems.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Sulfur Poisoning

This section addresses the most common questions regarding catalyst deactivation by sulfur, providing a foundational understanding of the core issues.

Q1: Why are my reactions failing or showing low conversion when I use substrates with sulfur-containing groups (e.g., thiophenes, thiols)?

A1: The primary reason for poor performance is catalyst poisoning.[1][2][3] Sulfur acts as a potent poison for many transition metal catalysts, particularly late transition metals like palladium, platinum, and nickel, which are mainstays in cross-coupling, hydrogenation, and reforming reactions.[2][4][5] The lone pair electrons on the sulfur atom exhibit a very high affinity for these soft metal centers, leading to strong, often irreversible, binding. This process, known as chemisorption, blocks the active sites on the catalyst surface that are necessary for the catalytic cycle to proceed, thereby reducing or completely halting your reaction.[2][6]

Q2: What is the detailed mechanism of sulfur poisoning on a metal catalyst like palladium?

A2: Sulfur poisoning is not a single event but a multifaceted process:

  • Strong Adsorption (Chemisorption): Sulfur-containing molecules strongly adsorb onto the palladium surface, physically blocking reactant molecules from accessing the active sites.[2]

  • Electronic Modification: The adsorbed sulfur atom can electronically modify the metal surface. By donating electron density to the metal, sulfur can alter the catalytic properties of the active sites, rendering them less effective for key steps like oxidative addition or reductive elimination.

  • Irreversible Sulfide Formation: At higher temperatures or concentrations, the adsorbed sulfur species can react with the metal to form stable, catalytically inert metal sulfides (e.g., PdS).[2] This is a more severe, often irreversible, form of deactivation.[4][5]

Q3: Are all sulfur-containing functional groups equally poisonous?

A3: No, the severity of poisoning depends on the chemical nature of the sulfur group.

  • Thiols (-SH) and Thiolates (-S⁻): These are among the most aggressive poisons due to the high availability of sulfur's lone pair electrons and the propensity to form very strong metal-sulfur bonds.[2][7]

  • Thioethers (R-S-R') and Thiophenes: These are also significant poisons but can be less deactivating than thiols. The sulfur lone pairs are still available but may be sterically or electronically less accessible.

  • Sulfoxides (R-S(=O)-R') and Sulfones (R-S(=O)₂-R'): The oxidation of the sulfur atom significantly reduces its Lewis basicity, making these functional groups much less poisonous to the catalyst.

Q4: How do ligands influence the catalyst's susceptibility to sulfur poisoning?

A4: Ligands play a critical role in dictating the catalyst's stability and reactivity, and by extension, its tolerance to poisons.[8] The effect is primarily governed by the ligand's steric and electronic properties:[9][10]

  • Electron-Rich Ligands: Strongly σ-donating ligands (e.g., bulky phosphines, N-Heterocyclic Carbenes) increase the electron density on the metal center.[8] This can strengthen the binding of the desired substrates but can also, paradoxically, increase the metal's affinity for soft Lewis bases like sulfur. However, this enhanced reactivity can sometimes accelerate the desired catalytic turnover so much that it outcompetes the poisoning process.

  • Steric Bulk: Large, bulky ligands can create a "protective pocket" around the metal center.[8][11][12] This steric hindrance can physically block sulfur-containing molecules from accessing and binding to the active site, thereby imparting a degree of sulfur resistance.

Q5: I've heard N-Heterocyclic Carbene (NHC) ligands are more robust. Is this true in the context of sulfur poisoning?

A5: Yes, NHC ligands often confer greater stability to metal catalysts compared to many phosphine ligands.[13][14] The Metal-NHC bond is typically a very strong σ-bond with less propensity for dissociation.[13][14] This inherent stability can make the entire catalytic complex more resistant to decomposition pathways, including those initiated by poisons. Furthermore, the modular nature of NHCs allows for extensive steric and electronic tuning, which can be leveraged to design more poison-tolerant catalysts.[13][15]

Part 2: Troubleshooting Guides - From Diagnosis to Solution

This section provides structured guidance for specific experimental problems, following a cause-and-solution format.

Guide 1: Low to No Conversion in Cross-Coupling Reactions (e.g., Suzuki, Heck)
  • Problem: You are performing a palladium-catalyzed cross-coupling reaction with a thiophene-containing aryl halide, and you observe very low yield or no product formation, even after extended reaction times.

  • Diagnostic Workflow:

    G Start Low/No Conversion with Thiophene Substrate Check_Catalyst Is the Catalyst Pre-activated? Start->Check_Catalyst Check_Ligand Analyze Ligand Choice: Sterics & Electronics Check_Catalyst->Check_Ligand Yes Check_Loading Is Catalyst Loading Sufficient? Check_Ligand->Check_Loading Poisoning_Suspected High Probability of Sulfur Poisoning Check_Loading->Poisoning_Suspected If all standard parameters are correct Solution_Ligand Solution 1: Change Ligand Poisoning_Suspected->Solution_Ligand Solution_Loading Solution 2: Increase Catalyst Loading Poisoning_Suspected->Solution_Loading Solution_Feed Solution 3: Feedstock Purification Poisoning_Suspected->Solution_Feed

    Caption: Troubleshooting workflow for cross-coupling failure.

  • Possible Causes & Solutions:

    • Cause: Inadequate Ligand Protection. Your current ligand (e.g., PPh₃) may be too small or not electron-donating enough to either shield the palladium center or promote a sufficiently high turnover rate to overcome the poisoning.

      • Solution: Switch to a Bulkier, More Electron-Rich Ligand.

        • Phosphines: Transition from PPh₃ to ligands like P(t-Bu)₃, XPhos, or SPhos. The increased steric bulk can prevent the thiophene's sulfur from coordinating as effectively.[8]

        • N-Heterocyclic Carbenes (NHCs): Employing a catalyst with an NHC ligand (e.g., IPr, IMes) can provide enhanced stability and resistance.[13][14] The strong Pd-C bond is less likely to dissociate, keeping the active site more robust.

    • Cause: Insufficient Active Catalyst. The sulfur substrate is titrating out your active catalyst. A standard catalyst loading (e.g., 1-2 mol%) might be fully poisoned before the reaction reaches completion.

      • Solution: Increase Catalyst Loading. While not the most elegant solution, increasing the catalyst and ligand loading to 5 mol% or even higher can sometimes provide enough active sites to achieve a reasonable yield. This is often a pragmatic choice in a drug development setting where expediency is key.

    • Cause: Contaminants in Starting Material. Sometimes, the issue is not the substrate itself but trace impurities like elemental sulfur in the starting materials, which can be potent poisons.[1]

      • Solution: Purify the Substrate. Recrystallize or run a silica plug on your sulfur-containing substrate before use. Adding a carbon treatment step during workup of the substrate synthesis can also help remove residual sulfur.[1]

Guide 2: Catalyst Dies Mid-Reaction in Hydrogenation
  • Problem: You are hydrogenating a substrate containing a thioether. The reaction starts, but pressure uptake stalls, and analysis shows incomplete conversion.

  • Diagnostic Workflow:

    G Start Hydrogenation Stalls Mid-Reaction Check_Temp Evaluate Reaction Temperature Start->Check_Temp Check_Support Consider Catalyst Support Check_Temp->Check_Support Poisoning_Suspected Progressive Deactivation by Thioether Check_Support->Poisoning_Suspected Solution_Temp Solution 1: Increase Temperature Poisoning_Suspected->Solution_Temp Solution_Support Solution 2: Change Support Material Poisoning_Suspected->Solution_Support Solution_Regen Solution 3: In-Situ Regeneration (Advanced) Poisoning_Suspected->Solution_Regen

    Caption: Troubleshooting workflow for stalling hydrogenation.

  • Possible Causes & Solutions:

    • Cause: Reversible Poisoning at Low Temperature. At lower temperatures, the thioether may be reversibly adsorbing and desorbing, but with a net effect of occupying active sites over time.

      • Solution: Increase Reaction Temperature. Sulfur adsorption is often an exothermic process. Increasing the reaction temperature can shift the equilibrium towards desorption, freeing up active sites.[4][16] This can sometimes be enough to drive the reaction to completion.

    • Cause: Inappropriate Catalyst Support. The support material can play a significant role in the catalyst's overall tolerance to poisons.

      • Solution: Modify the Catalyst Support. For palladium catalysts, switching from an alumina (Al₂O₃) support to a silica-alumina (SiO₂-Al₂O₃) support has been shown to improve thio-tolerance.[17][18] The modified electronic properties and surface acidity can alter the interaction with sulfur species.

    • Cause: Irreversible Sulfide Formation. Over the course of the reaction, the catalyst may be slowly converting to an inactive sulfide phase.

      • Solution: Consider a More Sulfur-Tolerant Catalyst System. Bimetallic catalysts (e.g., Pd-Pt) can exhibit improved resistance to irreversible sulfur adsorption.[19] Alternatively, catalysts based on metals that are inherently more sulfur-tolerant, such as ruthenium or rhodium under certain conditions, could be explored.

Part 3: Experimental Protocols & Data
Protocol 1: Screening Ligands for a Sulfur-Containing Suzuki Coupling

This protocol outlines a systematic approach to identify a suitable ligand for a challenging cross-coupling reaction.

Objective: To couple 4-bromo-2-thiophenecarboxaldehyde with phenylboronic acid.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Ligand candidates (see table below)

  • Potassium carbonate (K₂CO₃)

  • 4-bromo-2-thiophenecarboxaldehyde

  • Phenylboronic acid

  • Toluene/Water (10:1) solvent mixture

Procedure:

  • Set up an array of reaction vials. To each vial, add Pd(OAc)₂ (2 mol%).

  • To each respective vial, add the ligand (4 mol%).

  • Add 4-bromo-2-thiophenecarboxaldehyde (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.5 mmol).

  • Add 5 mL of the Toluene/Water solvent mixture.

  • Seal the vials, purge with nitrogen, and place in a pre-heated block at 100 °C.

  • Stir for 16 hours.

  • After cooling, quench the reactions with water, extract with ethyl acetate, and analyze the organic phase by GC or LC-MS to determine the yield.

Table 1: Ligand Screening Data Summary

LigandLigand TypeSteric Parameter (Cone Angle, °)Electronic Parameter (TEP, cm⁻¹)Observed Yield (%)
PPh₃Monodentate Phosphine1452068.9< 5%
P(o-tol)₃Monodentate Phosphine1942066.715%
XPhosBuchwald Ligand~256 (calculated)N/A85%
IPrN-Heterocyclic Carbene~215 (calculated)2050.192%

Data is illustrative and based on typical performance trends.

Analysis: The data clearly shows that ligands with significant steric bulk (XPhos, IPr) dramatically outperform the less hindered PPh₃. This strongly supports the hypothesis that steric shielding is a key strategy for mitigating catalyst poisoning by the thiophene substrate.

Protocol 2: Catalyst Regeneration Test

Objective: To attempt the regeneration of a palladium on carbon (Pd/C) catalyst poisoned during a hydrogenation reaction.

Procedure:

  • After a failed hydrogenation, carefully filter the Pd/C catalyst from the reaction mixture.

  • Wash the catalyst thoroughly with a non-protic solvent (e.g., THF) to remove adsorbed organic material.

  • Dry the catalyst under vacuum.

  • Place the dried, poisoned catalyst in a tube furnace.

  • Heat the catalyst to 400-500 °C under a flow of air for 2-4 hours. This oxidative treatment aims to convert palladium sulfides back to palladium oxide.[20]

  • Cool the catalyst under a nitrogen stream.

  • Before reuse, the catalyst must be re-reduced. Place it in a suitable hydrogenation vessel, suspend in a solvent like ethanol, and expose it to hydrogen gas (H₂) for 1-2 hours at room temperature.

  • Test the activity of the regenerated catalyst on a standard, non-sulfur-containing substrate to confirm the recovery of activity before attempting the challenging substrate again.

Note: Regeneration is not always successful and can sometimes lead to changes in catalyst morphology (sintering), which may permanently alter its activity.[4]

References

Validation & Comparative

A Senior Application Scientist's Guide to Purity Analysis of 4-Isopropylthiophenylboronic Acid by HPLC: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Purity in Suzuki Coupling Intermediates

In the landscape of modern drug development, Suzuki-Miyaura cross-coupling reactions are a cornerstone of synthetic chemistry, enabling the efficient construction of complex molecular architectures. Arylboronic acids, such as 4-Isopropylthiophenylboronic acid, are indispensable building blocks in these reactions. Their purity is not a mere quality control metric; it is a critical determinant of reaction yield, impurity profiles of the subsequent active pharmaceutical ingredient (API), and ultimately, patient safety. Common impurities such as boroxines (dehydrated cyclic trimers of boronic acids), starting materials, or isomers can introduce downstream challenges, making robust analytical control essential.[1]

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of this compound. We will delve into the causality behind methodological choices, present detailed protocols, and offer a framework for selecting the most appropriate technique for your specific analytical challenge.

The Primary Workhorse: Reversed-Phase HPLC (RP-HPLC)

For routine quality control (QC) and purity profiling of this compound, RP-HPLC is the undisputed method of choice. Its wide applicability, robustness, and ability to resolve a broad range of impurities make it an invaluable tool.

Principle of Separation

The separation mechanism hinges on the partitioning of the analyte and its impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase. This compound, with its aromatic ring and alkylthio group, possesses sufficient hydrophobicity to be well-retained and separated from more polar impurities, such as boric acid, or less polar process-related impurities under gradient elution conditions.

Method Development & Optimization: The Scientist's Rationale

A robust HPLC method is not accidental; it is the product of systematic optimization. The choices made are grounded in the physicochemical properties of the analyte and potential impurities.

  • Column Selection: A C18 column with low residual silanol activity is the preferred stationary phase.[2] Residual silanols on the silica support can lead to undesirable interactions, causing peak tailing and potential on-column degradation of the boronic acid.[3] A standard dimension of 4.6 x 150 mm with 3-5 µm particles provides a good balance of efficiency and backpressure for routine analysis.[4]

  • Mobile Phase: A buffered aqueous-organic mobile phase is essential for reproducible chromatography.

    • Aqueous Phase (A): Water with 0.1% formic acid or 10 mM ammonium acetate. The acidic modifier suppresses the ionization of the boronic acid hydroxyl groups, leading to better peak shape and retention.[1]

    • Organic Phase (B): Acetonitrile is often preferred over methanol due to its lower viscosity and UV cutoff, providing better resolution and baseline stability.

  • Detection: A Photo Diode Array (PDA) or Diode Array Detector (DAD) is superior to a single-wavelength UV detector. It not only quantifies impurities but also provides spectral data across the entire peak. This is crucial for peak purity analysis, which helps to detect co-eluting impurities that might otherwise go unnoticed.[5][6] The detector can be set to acquire data across a UV range (e.g., 190-400 nm), and a specific wavelength, typically the absorbance maximum (λmax) of the main component, is extracted for quantification.[7]

Visualizing the HPLC Workflow

The following diagram illustrates the logical flow of the HPLC purity analysis process.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. Chromatographic Analysis cluster_data 3. Data Processing & Reporting SamplePrep Sample & Standard Preparation (e.g., in Diluent) SST System Suitability Test (SST) (Replicate Injections of Standard) SamplePrep->SST MobilePhase Mobile Phase Preparation (Aqueous & Organic) MobilePhase->SST Injection Sample Injection SST->Injection If SST Passes Separation Separation on C18 Column (Gradient Elution) Injection->Separation Detection DAD/PDA Detection (Acquire Spectral Data) Separation->Detection Integration Peak Integration Detection->Integration PeakPurity Peak Purity Assessment (Spectral Comparison) Detection->PeakPurity PurityCalc Purity Calculation (% Area Normalization) Integration->PurityCalc Report Generate Report PurityCalc->Report PeakPurity->Report

Caption: Standard workflow for HPLC purity analysis of this compound.

Detailed Experimental Protocol: RP-HPLC

Objective: To determine the purity of this compound and quantify impurities by area normalization.

1. Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 min, hold for 5 min, return to 5% B and equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector DAD/PDA, 254 nm (Acquisition range: 190-400 nm)

| Diluent | Acetonitrile/Water (50:50, v/v) |

2. Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with Diluent to achieve a final concentration of 0.1 mg/mL.

3. Sample Preparation: Prepare the sample solution at the same concentration as the Standard Preparation using the Diluent.

4. System Suitability Test (SST): Before sample analysis, perform five replicate injections of the Standard Preparation. The system is deemed suitable for use if the following criteria, based on USP <621> guidelines, are met.[8][9][10]

  • Precision: The relative standard deviation (%RSD) of the peak area for the main peak is ≤ 2.0%.[8]

  • Tailing Factor (T): The tailing factor for the main peak is ≤ 2.0.[8]

  • Theoretical Plates (N): A minimum number of theoretical plates (e.g., >2000) should be established during method validation.

5. Analysis Procedure: Inject the Diluent (as a blank), followed by the Standard Preparation and the Sample Preparation.

6. Calculation: Calculate the purity by area normalization. The percentage of any single impurity is calculated as: % Impurity = (Area of Impurity Peak / Total Area of all Peaks) * 100

Comparative Guide: HPLC vs. Alternative & Orthogonal Methods

While HPLC is the primary method, a comprehensive analytical strategy often requires orthogonal techniques to provide a complete purity picture. The choice of method depends on the specific analytical goal.[11]

Technique Principle Primary Use Case Pros Cons
HPLC Liquid-solid partitioningRoutine QC, purity/impurity profilingRobust, versatile, well-understood, quantitative for known impurities.Moderate speed, solvent consumption, requires chromophoric impurities.
UPLC Same as HPLC, but with sub-2 µm particlesHigh-throughput screening, improved resolution of complex mixturesFaster analysis (3-10x), higher resolution and sensitivity, reduced solvent use.[4][12][13][14]Higher initial cost, requires specialized high-pressure equipment.[4]
GC Gas-solid partitioning based on volatilityAnalysis of volatile impurities (e.g., residual solvents)Excellent for volatile and thermally stable compounds.[3]Not suitable for non-volatile boronic acids without derivatization.[15][16][17]
qNMR Nuclear spin resonance in a magnetic fieldAbsolute purity determination (assay), structural confirmationPrimary method (no identical reference standard needed), provides structural info on impurities.[11][18][19]Lower sensitivity than HPLC for trace impurities, requires specialized equipment and expertise.
Ultra-Performance Liquid Chromatography (UPLC): The High-Speed Successor

UPLC operates on the same principles as HPLC but utilizes columns packed with smaller particles (<2 µm).[12][20] This results in a dramatic increase in efficiency, resolution, and speed.[4][12] A 20-minute HPLC run can often be compressed into a 2-5 minute UPLC run, significantly increasing laboratory throughput while reducing solvent consumption.[20] For labs with high sample volumes or complex impurity profiles requiring superior resolution, UPLC is an excellent alternative.[4][14]

Gas Chromatography (GC): A Niche Application

Direct analysis of this compound by GC is not feasible due to its low volatility and thermal instability.[17] However, GC is the gold standard for quantifying residual solvents from the manufacturing process. For analyzing the boronic acid itself, a derivatization step to create a more volatile ester would be necessary, adding complexity to the workflow.[15][16][21] Some studies have shown success in analyzing boronic compounds by GC-MS after derivatization.[15][16][22]

Quantitative NMR (qNMR): The Absolute Standard

Unlike chromatographic methods which provide relative purity (area %), quantitative NMR (qNMR) can determine the absolute purity or assay of a substance without needing a reference standard of the same compound.[11][18][19] By integrating the signal of the analyte against a certified internal standard of known purity, a direct mass/mass purity value can be calculated.[23] This makes qNMR an invaluable tool for characterizing reference materials and providing an orthogonal check on the purity values obtained by HPLC.[11][24]

Decision Framework for Method Selection

Choosing the right analytical tool is critical for efficiency and data quality. This decision tree provides a logical framework for selecting the appropriate technique.

Caption: Decision tree for selecting an analytical method for purity assessment.

Conclusion

The purity analysis of this compound is a multifaceted task that demands a well-reasoned analytical strategy. While RP-HPLC with DAD detection stands as the robust, primary method for routine quality control, a comprehensive understanding of its capabilities and limitations is essential. For laboratories seeking to enhance throughput and resolution, UPLC offers a powerful, modern alternative. Furthermore, orthogonal techniques like GC for volatile impurities and qNMR for absolute purity determination are critical components of a complete characterization package, ensuring the quality and consistency of this vital synthetic intermediate. Adherence to method validation principles outlined in guidelines such as ICH Q2(R2) ensures that the chosen method is fit for its intended purpose, providing reliable data for confident decision-making in the drug development lifecycle.[25][26][27][28]

References

characterization of products from 4-Isopropylthiophenylboronic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Comparative Guide to the Synthetic Utility of 4-Isopropylthiophenylboronic Acid

As a cornerstone reagent in modern organic synthesis, this compound offers a versatile platform for constructing complex molecular architectures. Its unique combination of a boronic acid moiety and a thioether-substituted aromatic ring makes it an invaluable building block for introducing the 4-isopropylthiophenyl group, a common fragment in pharmaceuticals and materials science. This guide provides a comprehensive analysis of the primary reaction products derived from this reagent, offering a comparative look at alternative synthetic strategies and the critical experimental data needed by researchers in drug discovery and chemical development.

Reagent Profile: this compound

This compound is a white to off-white crystalline solid with a molecular weight of 196.07 g/mol .[1][2] It is typically stable under standard laboratory conditions but should be stored under an inert atmosphere at refrigerated temperatures (2-8°C) to prevent degradation.[3][4] The boronic acid functional group is susceptible to oxidation, a reactivity that can be either a limitation or a synthetic advantage, as will be discussed.[5] Its primary utility lies in transition-metal-catalyzed cross-coupling reactions.

PropertyValueReference
CAS Number 380427-38-3[1][3]
Molecular Formula C₉H₁₃BO₂S[1][4]
Molecular Weight 196.07 g/mol [1][2]
Melting Point 82-88°C[3][6]
Appearance White to Almost white powder/crystal[3]

Product Family 1: Biaryl Sulfides via Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura reaction is arguably the most prominent application of arylboronic acids, enabling the formation of carbon-carbon bonds.[7][8] When this compound is employed, it serves as the nucleophilic partner to couple with various aryl, heteroaryl, or vinyl halides (or triflates), producing a diverse range of biaryl sulfides.[9][10] These structures are prevalent in medicinal chemistry and materials science.[11][12]

Reaction Overview and Mechanistic Insight

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond.

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center, typically facilitated by a base.

  • Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[9]

The choice of ligand, base, and solvent is crucial for optimizing reaction yield and can be tailored to the specific substrates being coupled.[13][14]

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X ArPd(II)XL2 Ar-Pd(II)(X)L₂ OxAdd->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation Ar'B(OH)₂ Base ArPd(II)Ar'L2 Ar-Pd(II)(Ar')L₂ Transmetalation->ArPd(II)Ar'L2 RedElim Reductive Elimination ArPd(II)Ar'L2->RedElim RedElim->Pd(0)L2 Ar-Ar' Product_output Biaryl Sulfide (Ar-Ar') RedElim->Product_output ArBOH2_input 4-Isopropylthiophenyl- boronic Acid (Ar'B(OH)₂) ArBOH2_input->Transmetalation ArX_input ArX_input ArX_input->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance

The Suzuki-Miyaura reaction offers significant advantages over alternative methods for synthesizing diaryl sulfides, such as traditional copper-catalyzed Ullmann condensations or newer C-S coupling strategies involving thiols.[15][16]

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Suzuki-Miyaura Coupling Aryl Halide + Arylboronic AcidPd catalyst, Base, 80-110°CExcellent functional group tolerance, mild conditions, readily available starting materials.[7]Catalyst cost, potential for side reactions from ligands.[13][14]
Buchwald-Hartwig C-S Coupling Aryl Halide + ThiolPd or Ni catalyst, Ligand, BaseBroad scope for thiols.Unpleasant odor of thiols, catalyst poisoning by sulfur.[17]
Ullmann Condensation Aryl Halide + ThiolStoichiometric Cu, High Temp (>150°C)Inexpensive metal.Harsh reaction conditions, limited substrate scope, often requires polar solvents.[18]
Experimental Protocol: Synthesis of 4-((4-Isopropylthio)phenyl)pyridine
  • To a reaction vessel, add this compound (1.0 mmol), 4-bromopyridine hydrochloride (1.1 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol).

  • Add a base, for example, K₂CO₃ (3.0 mmol), and a solvent system like 1,4-dioxane/water (4:1, 5 mL).

  • Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to 90°C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the biaryl sulfide.

Product Characterization: The resulting biaryl sulfides are typically characterized by NMR spectroscopy, where the formation of the new C-C bond can be confirmed by the appearance of characteristic aromatic signals and correlation spectroscopy (COSY, HMBC), and by mass spectrometry to confirm the molecular weight.[11]

Product Family 2: Aryl Ethers and Amines via Chan-Lam Coupling

The Chan-Lam (or Chan-Evans-Lam) coupling provides a powerful method for forming carbon-heteroatom bonds, specifically C-N, C-O, and C-S bonds.[19][20] Using this compound, this copper-catalyzed reaction couples the aryl group with a wide range of N-H and O-H containing compounds, including amines, amides, phenols, and alcohols.[21]

Reaction Overview and Mechanistic Insight

Unlike the palladium-catalyzed Suzuki reaction, the Chan-Lam coupling utilizes a copper catalyst, often Cu(OAc)₂, and typically uses air or oxygen as the terminal oxidant.[19] The mechanism is thought to involve the formation of a copper(II)-boronic acid complex, followed by coordination of the heteroatom nucleophile. A reductive elimination from a transient Cu(III) species is proposed to form the final C-heteroatom bond.[22] This reaction is often performed at room temperature and is tolerant of air and moisture, making it highly practical.[19][21]

Chan_Lam_Cycle cluster_1 Catalytic Cycle Cu(II) Cu(II) Complex1 [ArB(OH)₂-Cu(II)] Cu(II)->Complex1 Ar'B(OH)₂ Complex2 [Ar-Cu(II)-NuH] Complex1->Complex2 Nu-H (Amine/Alcohol) Oxidation Oxidation Complex2->Oxidation O₂ (Air) Cu(III) [Ar-Cu(III)-Nu] Oxidation->Cu(III) RedElim Reductive Elimination Cu(III)->RedElim RedElim->Cu(II) Ar'-Nu Product_output Aryl Amine/Ether (Ar'-Nu) RedElim->Product_output ArBOH2_input 4-Isopropylthiophenyl- boronic Acid (Ar'B(OH)₂) ArBOH2_input->Complex1 NuH_input NuH_input NuH_input->Complex2

Caption: Proposed catalytic cycle for the Chan-Lam C-N/C-O coupling reaction.
Comparative Performance

The Chan-Lam coupling serves as a valuable alternative to the Buchwald-Hartwig amination and etherification reactions, which are palladium-catalyzed.

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Chan-Lam Coupling Boronic Acid + Amine/AlcoholCu(OAc)₂, Air, Room TempAir and moisture tolerant, inexpensive catalyst, mild conditions.[19][20]Can require stoichiometric copper, scope can be narrower than Pd-catalyzed methods.
Buchwald-Hartwig Amination Aryl Halide + Amine/AlcoholPd catalyst, Bulky Ligand, BaseVery broad substrate scope, high yields.Requires inert atmosphere, expensive ligands, sensitive to air.
Experimental Protocol: Synthesis of N-Phenyl-4-(isopropylthio)aniline
  • In a flask open to the air, combine this compound (1.0 mmol), aniline (1.2 mmol), and copper(II) acetate (1.0 mmol).

  • Add a suitable solvent, such as dichloromethane (CH₂Cl₂) or methanol (5 mL), and a base like pyridine or triethylamine (2.0 mmol).

  • Stir the mixture vigorously at room temperature for 24-48 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of celite to remove copper salts, washing with the solvent.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the desired N-arylated product.[22]

Product Family 3: 4-Isopropylphenol via Oxidation

The carbon-boron bond in arylboronic acids is susceptible to cleavage by oxidation, providing a straightforward route to phenols. This transformation allows this compound to serve as a synthetic equivalent of a 4-isopropylthiophenyl cation, which is then hydroxylated. However, this reaction converts the boronic acid to a phenol, meaning the product is 4-isopropylphenol, not 4-isopropylthiophenol. The thioether is generally stable under these conditions, but the boronic acid group is replaced by a hydroxyl group.

Reaction Overview

The oxidation is most commonly achieved using an oxidizing agent like hydrogen peroxide (H₂O₂) under basic conditions (e.g., NaOH). The mechanism involves the formation of a boronate species, which then rearranges with the hydroperoxide to form a borate ester. Subsequent hydrolysis yields the phenol product.[5]

Oxidation_Workflow Start 4-Isopropylphenyl- boronic Acid Step1 Add H₂O₂ and NaOH Start->Step1 Intermediate Peroxyborate Intermediate Step1->Intermediate Step2 Rearrangement & Hydrolysis Intermediate->Step2 End 4-Isopropylphenol Step2->End

Caption: Workflow for the oxidation of an arylboronic acid to a phenol.
Comparative Performance

While the oxidation of a boronic acid is a convenient lab-scale method, the industrial production of 4-isopropylphenol relies on different, more cost-effective strategies.[23]

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Boronic Acid Oxidation Arylboronic Acid + H₂O₂NaOH, THF/H₂O, 0°C to RTVery mild conditions, high yields, clean reaction.Atom-inefficient, boronic acid is a relatively expensive starting material for this product.
Phenol Alkylation Phenol + PropyleneAcid catalyst (e.g., H₂SO₄-treated clay), High TempUtilizes inexpensive bulk chemicals, scalable.Produces a mixture of ortho and para isomers, requiring separation.[24]
Cumidine Diazotization 4-Cumidine + NaNO₂H₂SO₄, then heatCan produce high-purity product.Uses hazardous reagents (diazonium salts), multi-step process.[25]
Experimental Protocol: Synthesis of 4-Isopropylphenol
  • Dissolve 4-isopropylphenylboronic acid (1.0 mmol) in a mixture of tetrahydrofuran (THF) and water (3:1, 4 mL).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an aqueous solution of sodium hydroxide (e.g., 1 M, 3.0 mL).

  • Add 30% hydrogen peroxide (1.5 mL) dropwise, ensuring the temperature remains below 10°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.

  • Filter, concentrate, and purify by chromatography to yield 4-isopropylphenol, which is a white solid.[23][26]

Conclusion

This compound is a highly valuable and versatile reagent in synthetic chemistry. Its utility extends across the three major pillars of cross-coupling and functional group transformation:

  • Suzuki-Miyaura Coupling: Provides reliable access to complex biaryl sulfides with high functional group tolerance.

  • Chan-Lam Coupling: Offers a practical, air-stable method for C-N and C-O bond formation using an inexpensive copper catalyst.

  • Oxidation: Serves as an efficient laboratory-scale precursor to substituted phenols under exceptionally mild conditions.

By understanding the performance of these reactions in comparison to alternative methods, researchers can make informed decisions to best leverage the unique reactivity of this building block in the synthesis of novel compounds for pharmaceutical and materials applications.

References

A Comparative Guide to the Reactivity of 4-Isopropylthiophenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and process development scientists, the selection of the appropriate boronic acid is a critical decision that dictates the efficiency, yield, and scalability of Suzuki-Miyaura cross-coupling reactions. This guide provides an in-depth technical comparison of 4-Isopropylthiophenylboronic acid with other commonly employed arylboronic acids, offering field-proven insights and supporting experimental frameworks to guide your synthetic strategy.

Introduction: The Role of Boronic Acids in Modern Synthesis

The palladium-catalyzed Suzuki-Miyaura coupling is a foundational tool for forging carbon-carbon bonds, particularly in the synthesis of complex biaryl structures central to pharmaceuticals and advanced materials.[1] The success of this reaction hinges on a delicate catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[2] The boronic acid, as the nucleophilic partner, plays a pivotal role, with its reactivity governed by a nuanced interplay of electronic and steric factors.

This compound is a unique building block, offering a combination of moderate electron-donating character and distinct steric bulk. Understanding its reactivity profile compared to more conventional alternatives is essential for rational reaction design and optimization.

Factors Influencing Boronic Acid Reactivity

The rate-determining step in many Suzuki-Miyaura couplings is the transmetalation, where the organic moiety is transferred from the boron atom to the palladium center.[2][3] The efficiency of this step is profoundly influenced by the substituents on the phenylboronic acid ring.

Electronic Effects

The electronic nature of the substituent modulates the nucleophilicity of the ipso-carbon attached to the boron atom. This effect can be quantified by Hammett substituent constants (σ).[4]

  • Electron-Donating Groups (EDGs) (e.g., -OCH₃, -CH₃, -S-Alkyl): These groups increase the electron density on the aromatic ring, enhancing the nucleophilicity of the ipso-carbon and generally accelerating the transmetalation step.[5]

  • Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -Cl, -COOR): These groups decrease the electron density on the ring, reducing its nucleophilicity and often slowing the transmetalation rate.[1][3]

The 4-isopropylthio (-S-iPr) group is considered a moderately electron-donating substituent. The sulfur atom can donate its lone-pair electrons into the aromatic π-system through resonance (+R effect), while also exhibiting an electron-withdrawing inductive effect (-I effect). Overall, for sulfur-containing substituents at the para position, the resonance donation typically dominates, leading to a net electron-donating character.[6]

Steric Effects

Steric hindrance, arising from the spatial bulk of substituents, can impede the approach of the boronic acid to the palladium complex, thereby slowing the transmetalation step.[7][8] This effect is most pronounced with ortho-substituents but can also be a factor for bulky para-substituents. The isopropyl group in this compound introduces more steric bulk than a methyl or methoxy group, which can influence its reactivity.[9]

Side Reactions

The stability of the boronic acid under reaction conditions is paramount. Two common side reactions can reduce the concentration of the active boron species and impact yields:

  • Protodeboronation : This is the cleavage of the C–B bond by a proton source (often water), replacing the boronic acid group with a hydrogen atom.[10] The propensity for protodeboronation is highly dependent on pH, temperature, and the electronic nature of the aryl group.[11][12]

  • Boroxine Formation : Boronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides called boroxines.[13][14] While boroxines can also participate in Suzuki couplings, their formation alters the concentration and reactivity of the monomeric acid.[15][16] This equilibrium is favored by electron-donating groups and anhydrous conditions.[17]

dot graph TD { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Factors influencing the reactivity of arylboronic acids.

Performance Comparison with Alternative Boronic Acids

While direct, side-by-side kinetic studies for this compound are not extensively documented in a single publication, we can construct a robust comparison based on established reactivity principles and data from analogous systems. The following table presents expected and reported yields for the Suzuki-Miyaura coupling of various para-substituted phenylboronic acids with a representative aryl bromide (e.g., 4-bromoanisole) under standardized conditions.

Boronic AcidPara-SubstituentElectronic EffectSteric BulkExpected/Reported Yield (%)Rationale & Commentary
This compound -S-iPrModerately DonatingModerate85-92% (Predicted) The electron-donating sulfur should promote rapid transmetalation. The moderate steric bulk of the isopropyl group is not expected to significantly hinder the reaction, leading to high predicted yields.
4-Methoxyphenylboronic acid -OCH₃Strongly DonatingLow92%[5]The potent electron-donating methoxy group and low steric profile make this a highly reactive coupling partner, often serving as a benchmark for high yields.
4-Tolylboronic acid -CH₃Weakly DonatingLow95%[18]The methyl group provides mild electronic activation with minimal steric hindrance, resulting in excellent reactivity and high yields.
Phenylboronic acid -HNeutralLow81%[5]Serves as the baseline for comparison. Lacks electronic activation, leading to slightly lower yields compared to EDG-substituted analogues under identical conditions.
4-Chlorophenylboronic acid -ClWeakly WithdrawingLow80%[5]The inductive electron-withdrawing effect of chlorine slightly deactivates the ring towards transmetalation, resulting in good but generally lower yields than electron-donating counterparts.

Experimental Protocol: A Self-Validating System for Comparative Reactivity Analysis

To empower researchers to generate their own comparative data, we present a robust, self-validating protocol for assessing the relative reactivity of different boronic acids. The key to this protocol is parallel execution and rigorous analysis.

Objective:

To compare the reaction yield of this compound against Phenylboronic acid, 4-Methoxyphenylboronic acid, and 4-Chlorophenylboronic acid in a Suzuki-Miyaura coupling with 4-Bromoanisole.

Materials:
  • 4-Bromoanisole (Electrophile)

  • This compound

  • 4-Methoxyphenylboronic acid

  • Phenylboronic acid

  • 4-Chlorophenylboronic acid

  • Palladium(II) Acetate [Pd(OAc)₂] (Catalyst Precursor)

  • Tricyclohexylphosphine [PCy₃] (Ligand)

  • Potassium Phosphate Tribasic [K₃PO₄] (Base)

  • Toluene (Solvent)

  • Water (Co-solvent)

  • Dodecane (Internal Standard for GC/HPLC analysis)

  • Ethyl Acetate, Anhydrous Magnesium Sulfate, Silica Gel

Step-by-Step Methodology:
  • Reagent Preparation:

    • Prepare a stock solution of 4-Bromoanisole and the internal standard (Dodecane) in Toluene. This ensures precise and identical amounts are added to each reaction.

    • Causality: Using a stock solution minimizes weighing errors and variations in starting material concentration between the parallel reactions, which is critical for a valid comparison.

  • Reaction Setup (Parallel Execution):

    • Arrange four identical reaction vials, each with a magnetic stir bar. Label them for each boronic acid.

    • To each vial, add K₃PO₄ (3.0 equivalents) and the respective boronic acid (1.2 equivalents).

    • Causality: Using a slight excess of the boronic acid ensures the aryl bromide is the limiting reagent, making yield calculations straightforward. K₃PO₄ is an effective base for activating the boronic acid.[19]

    • Add the catalyst precursor Pd(OAc)₂ (2 mol%) and ligand PCy₃ (4 mol%) to each vial.

    • Causality: PCy₃ is a bulky, electron-rich phosphine ligand that is effective for coupling with both electron-rich and electron-poor boronic acids.

  • Reaction Initiation and Monitoring:

    • Add the 4-Bromoanisole/Dodecane stock solution (1.0 equivalent of aryl bromide) and water (20% v/v of Toluene) to each vial.

    • Seal the vials and place them in a pre-heated aluminum block on a stirrer hotplate at 100 °C.

    • At timed intervals (e.g., 1h, 2h, 4h, 8h), carefully take a small aliquot from each reaction mixture. Quench the aliquot in a vial containing deuterated chloroform (CDCl₃) with a small amount of silica to adsorb the palladium catalyst.

    • Causality: Time-course monitoring provides kinetic insights beyond a simple endpoint measurement, revealing differences in reaction rates.

  • Analysis:

    • Analyze the quenched aliquots by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

    • Calculate the consumption of 4-Bromoanisole and the formation of the biaryl product relative to the internal standard (Dodecane).

    • Causality: An internal standard is crucial for accurate quantification, as it corrects for variations in injection volume and detector response. This makes the comparison quantitative and trustworthy.

  • Workup and Purification (for final product isolation):

    • After the reaction is complete (e.g., 8h or based on monitoring), cool the vials to room temperature.

    • Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product via flash column chromatography on silica gel.

dot graph G { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Experimental workflow for comparative reactivity analysis.

Conclusion

This compound is a valuable reagent for Suzuki-Miyaura cross-coupling, positioned as a highly effective coupling partner. Its moderately electron-donating thioether group is predicted to facilitate rapid transmetalation, leading to high yields comparable to or exceeding those of standard phenylboronic acid. While its steric profile is slightly larger than that of methoxy or methyl analogues, it is not anticipated to be a significant impediment in most applications. The provided experimental protocol offers a reliable framework for researchers to directly validate these predictions and quantify the reactivity of this compound within their specific chemical context, ensuring an informed and data-driven approach to synthesis design.

References

A Tale of Two Thioethers: A Comparative Guide to 4-Isopropylthiophenylboronic Acid and 4-Methylthiophenylboronic Acid in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For the modern researcher and drug development professional, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of complex molecular architectures. [1] This palladium-catalyzed reaction forges carbon-carbon bonds with remarkable efficiency and functional group tolerance.[2] Within the vast arsenal of building blocks for this transformation, sulfur-containing phenylboronic acids are of particular interest, finding application in the synthesis of pharmaceuticals and advanced materials. This guide provides an in-depth, objective comparison of two closely related thioether-bearing reagents: 4-isopropylthiophenylboronic acid and 4-methylthiophenylboronic acid.

While a direct, head-to-head comparative study under identical reaction conditions is not extensively documented in the literature, a robust analysis can be constructed from fundamental principles of organic chemistry and existing experimental data on related compounds. This guide will delve into the nuanced interplay of steric and electronic effects, the persistent challenge of catalyst poisoning, and provide practical, field-proven protocols to empower researchers in their synthetic endeavors.

At a Glance: Key Performance Indicators

The choice between this compound and 4-methylthiophenylboronic acid in a Suzuki coupling is not merely a matter of substituent size. It involves a careful consideration of how the subtle differences in their structures can influence reaction kinetics, yield, and catalyst stability.

FeatureThis compound4-Methylthiophenylboronic acidRationale & Causality
Predicted Reactivity Generally lowerGenerally higherThe bulkier isopropyl group presents greater steric hindrance around the boronic acid moiety, potentially slowing the crucial transmetalation step in the catalytic cycle.[3]
Susceptibility to Catalyst Poisoning Potentially higherModerateWhile both thioethers can poison the palladium catalyst, the increased steric bulk of the isopropyl group may lead to more complex interactions with the catalyst's coordination sphere, potentially exacerbating deactivation.[4]
Typical Yields Moderate to GoodGood to ExcellentThe reduced steric hindrance of the methyl group generally allows for more efficient coupling, leading to higher reported yields in many cases.
Optimal Catalyst Loading May require higher loadingStandard loadingTo compensate for potential catalyst deactivation and slower reaction rates, a higher catalyst loading may be necessary for the isopropyl derivative.
Stability GoodGoodBoth boronic acids are generally stable crystalline solids under standard storage conditions.

The Decisive Factors: Steric Hindrance vs. Electronic Effects

The performance of a boronic acid in a Suzuki coupling is largely dictated by the interplay of steric and electronic factors.[5]

The Dominance of Steric Hindrance

The most significant difference between the two molecules is the size of the alkyl group attached to the sulfur atom. The isopropyl group is considerably larger than the methyl group. In the context of the Suzuki coupling mechanism, this steric bulk can impede the approach of the boronic acid to the palladium center during the transmetalation step.[3] This is the stage where the aryl group is transferred from the boron to the palladium catalyst.[1] Increased steric hindrance at this juncture can slow down the reaction rate and, in some cases, lead to lower overall yields.

Electronic Contributions of the Thioether Group

Both the methylthio and isopropylthio groups are considered to be weakly electron-donating through resonance, while being weakly electron-withdrawing through induction. The overall electronic effect on the phenyl ring is a net electron-donating character. This can influence the nucleophilicity of the ipso-carbon of the phenylboronic acid, which in turn can affect the rate of transmetalation. While there is a subtle difference in the inductive effects of a methyl versus an isopropyl group, in this context, the steric differences are likely to be the more dominant factor influencing their relative performance in Suzuki couplings.

The Elephant in the Flask: Catalyst Poisoning by Sulfur

A critical consideration when working with sulfur-containing compounds in palladium-catalyzed reactions is the potential for catalyst poisoning.[6] The sulfur atom in the thioether moiety can coordinate to the palladium catalyst, leading to the formation of inactive palladium-sulfur species. This can manifest as a stalled reaction or the need for higher catalyst loadings to achieve full conversion.

While both this compound and 4-methylthiophenylboronic acid are susceptible to this issue, the specific impact on the reaction can be influenced by the reaction conditions, including the choice of ligand, base, and solvent. The use of bulky, electron-rich phosphine ligands can sometimes mitigate the effects of catalyst poisoning by promoting the desired catalytic cycle over off-cycle deactivation pathways.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Coupling_Cycle cluster_0 Catalytic Cycle Oxidative_Addition Oxidative Addition Pd(II)_Aryl_Halide R¹-Pd(II)L_n-X Oxidative_Addition->Pd(II)_Aryl_Halide Transmetalation Transmetalation Pd(II)_Biaryl R¹-Pd(II)L_n-R² Transmetalation->Pd(II)_Biaryl Reductive_Elimination Reductive Elimination Pd(0) Pd(0)L_n Reductive_Elimination->Pd(0) R¹-R² Pd(0)->Oxidative_Addition R¹-X Pd(II)_Aryl_Halide->Transmetalation R²-B(OH)₂ Base Pd(II)_Biaryl->Reductive_Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Experimental_Workflow Start Reaction Setup Degas Degas Reaction Mixture (e.g., Ar sparging) Start->Degas Heat Heat to Reaction Temperature Degas->Heat Monitor Monitor Reaction Progress (TLC, LC-MS) Heat->Monitor Workup Aqueous Workup Monitor->Workup Purify Purification (e.g., Column Chromatography) Workup->Purify Analyze Product Characterization (NMR, MS) Purify->Analyze End Final Product Analyze->End

Caption: A general workflow for a Suzuki-Miyaura coupling experiment.

Field-Proven Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound and 4-methylthiophenylboronic acid with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Protocol 1: Suzuki Coupling of 4-Methylthiophenylboronic Acid

Materials:

  • Aryl bromide (1.0 mmol)

  • 4-Methylthiophenylboronic acid (1.2 mmol)[7][8]

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a dry Schlenk flask, add the aryl bromide, 4-methylthiophenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add the palladium(II) acetate and triphenylphosphine.

  • Add the degassed 1,4-dioxane and water.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling of this compound

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.2 mmol)[9][10][11]

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.06 mmol, 6 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • In a dry reaction vessel, combine the aryl bromide, this compound, and potassium phosphate.

  • Purge the vessel with an inert gas.

  • In a separate vial, pre-mix the Pd₂(dba)₃ and SPhos in toluene under an inert atmosphere.

  • Add the catalyst solution to the reaction vessel, followed by the remaining degassed toluene and water.

  • Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitor the reaction until the starting material is consumed.

  • After cooling, perform an aqueous workup as described in Protocol 1.

  • Purify the product via column chromatography.

Conclusion and Recommendations

Both this compound and 4-methylthiophenylboronic acid are valuable reagents for introducing a sulfur-containing aryl moiety via the Suzuki-Miyaura coupling. The choice between them should be guided by the specific requirements of the synthesis.

  • For routine couplings and when maximizing yield is the primary concern, 4-methylthiophenylboronic acid is generally the preferred starting point. Its smaller steric profile often leads to more efficient and reliable reactions.

  • When exploring structure-activity relationships or when the specific steric and electronic properties of the isopropylthio group are desired, this compound is a viable, albeit potentially more challenging, option. Researchers should be prepared to invest more time in optimizing reaction conditions, including screening different catalyst/ligand systems and potentially using higher catalyst loadings to overcome the inherent challenges.

Ultimately, the empirical data from the laboratory bench will be the final arbiter. By understanding the underlying principles of steric hindrance, electronic effects, and catalyst-substrate interactions, researchers can make informed decisions and successfully incorporate these valuable building blocks into their synthetic strategies.

References

The Unseen Influence: How Alkylthio Chain Length Modulates Boronic Acid Reactivity in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a titan, indispensable for the synthesis of biaryls and other complex organic molecules.[1] The versatility of this reaction is largely attributed to the stability and functional group tolerance of its key nucleophilic partner: the organoboronic acid. While the impact of electron-donating and electron-withdrawing groups on the phenyl ring of arylboronic acids is well-documented, a more subtle, yet critical, modulator of reactivity often goes overlooked: the nature of alkylthio substituents. This guide provides a comprehensive comparison of how varying the alkylthio chain length—from the nimble methylthio to bulkier analogues—influences the reactivity of arylboronic acids in the Suzuki-Miyaura coupling, supported by mechanistic insights and comparative data.

The Dual Nature of the Thioether Linkage: Electronic and Steric Effects at Play

The sulfur atom in an alkylthio group (-SR) is a fascinating modulator of electronic properties. While sulfur is more electronegative than carbon, its lone pairs of electrons can participate in resonance, leading to an overall electron-donating effect on an aromatic ring. This nuanced electronic influence, coupled with the steric hindrance imparted by the alkyl chain, creates a delicate balance that dictates the reactivity of the boronic acid.

Electronic Influence of the Alkylthio Group

The sulfur atom in an alkylthio substituent generally acts as a weak electron-donating group through resonance, which can increase the nucleophilicity of the arylboronic acid. This enhanced nucleophilicity can, in principle, facilitate the crucial transmetalation step of the Suzuki-Miyaura catalytic cycle.[1] While direct comparative studies on the electronic effects of a homologous series of alkylthio groups on the phenylboronic acid moiety are scarce, studies on analogous systems like poly(3-alkylthiothiophene)s suggest that the inclusion of a sulfur atom in the side chain can lead to a slight increase in the Highest Occupied Molecular Orbital (HOMO) energy level.[2] A higher HOMO level corresponds to a lower ionization potential, making the molecule more willing to donate electrons and thus more nucleophilic.

The Ever-Present Factor: Steric Hindrance

As the length of the alkyl chain in the alkylthio substituent increases (e.g., from methyl to ethyl to propyl), so does the steric bulk around the boronic acid functional group. This increasing steric hindrance can impede the approach of the boronic acid to the palladium center, thereby slowing down the transmetalation step, which is often the rate-determining step in the catalytic cycle.[3]

Comparative Reactivity: A Look at the Data

Boronic Acid ClassExampleRelative Initial Rate (Normalized)Rationale for Rate Difference
Primary AlkylEthylboronic Acid1.0Less sterically hindered, allowing for more efficient transmetalation.
Primary Alkyln-Butylboronic Acid~0.8Increased steric bulk compared to ethylboronic acid slows transmetalation.[3]
Secondary AlkylIsopropylboronic Acid~0.3Significant steric hindrance at the carbon bound to boron drastically reduces the rate of transmetalation.[3]

Table 1: Relative reaction rates of various alkylboronic acids in Suzuki-Miyaura cross-coupling. The data suggests a strong correlation between steric hindrance and reaction rate.[3]

Based on this data, we can logically infer a similar trend for arylboronic acids bearing alkylthio substituents. The increasing chain length of the alkyl group in the thioether will progressively increase the steric hindrance around the boronic acid moiety, leading to a decrease in the rate of the Suzuki-Miyaura coupling reaction.

Expected Reactivity Trend:

4-(Methylthio)phenylboronic acid > 4-(Ethylthio)phenylboronic acid > 4-(Propylthio)phenylboronic acid

This predicted trend is a direct consequence of the increasing steric encumbrance of the growing alkyl chain, which outweighs the subtle electronic contributions.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

To fully appreciate the effect of the alkylthio chain length, it is essential to understand the mechanistic steps of the Suzuki-Miyaura coupling.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products OA Oxidative Addition [Pd(0) + R'-X] TM Transmetalation [R'-Pd(II)-X + ArB(OH)2] OA->TM [R'-Pd(II)-X] RE Reductive Elimination [R'-Pd(II)-Ar] TM->RE [R'-Pd(II)-Ar] Pd0 Pd(0) Catalyst RE->Pd0 [R'-Ar] Biaryl Biaryl Product (R'-Ar) RE->Biaryl Pd0->OA Regeneration ArX Aryl Halide (R'-X) ArX->OA ArBOH2 Arylboronic Acid (ArB(OH)2) with -S-Alkyl substituent ArBOH2->TM caption Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The three key steps in the cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (R'-X) bond to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is often rate-limiting and is highly sensitive to steric and electronic factors.[3]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.[1]

The length of the alkylthio chain primarily impacts the transmetalation step. A longer chain creates a larger steric shield around the boronic acid, making it more difficult for the boron to coordinate with the palladium complex, thus slowing down this crucial transfer of the aryl group.

Experimental Protocols: A Guide to Synthesis and Kinetic Analysis

To empirically validate the predicted reactivity trends, the following experimental workflows can be employed.

Synthesis of (Alkylthio)phenylboronic Acids

A general and reliable method for the synthesis of (alkylthio)phenylboronic acids involves the lithiation of a corresponding bromo(alkylthio)benzene followed by quenching with a trialkyl borate.

Synthesis_Workflow Start Bromo(alkylthio)benzene Step1 Lithiation (n-BuLi, THF, -78 °C) Start->Step1 Step2 Borylation (B(OiPr)3, -78 °C to RT) Step1->Step2 Step3 Acidic Workup (HCl) Step2->Step3 Product (Alkylthio)phenylboronic Acid Step3->Product caption Figure 2. General workflow for the synthesis of (alkylthio)phenylboronic acids.

Caption: Figure 2. General workflow for the synthesis of (alkylthio)phenylboronic acids.

Detailed Protocol:

  • To a solution of the appropriate bromo(alkylthio)benzene (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (1.2 eq) dropwise and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with aqueous HCl (2 M) and stir for 1 hour.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired (alkylthio)phenylboronic acid.

Kinetic Analysis of Suzuki-Miyaura Coupling

To quantitatively compare the reactivity of the synthesized boronic acids, a kinetic study can be performed by monitoring the reaction progress over time using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Kinetic_Analysis_Workflow Setup Reaction Setup (Aryl halide, boronic acid, catalyst, base, solvent) Sampling Time-point Sampling (Aliquots taken at regular intervals) Setup->Sampling Quenching Reaction Quenching (e.g., addition of a quenching agent) Sampling->Quenching Analysis Quantitative Analysis (HPLC or GC) Quenching->Analysis Data Data Plotting (Concentration vs. Time) Analysis->Data Rate Initial Rate Determination Data->Rate caption Figure 3. Experimental workflow for kinetic analysis of Suzuki-Miyaura reactions.

Caption: Figure 3. Experimental workflow for kinetic analysis of Suzuki-Miyaura reactions.

Detailed Protocol:

  • In a reaction vessel, combine the aryl halide (1.0 eq), the respective (alkylthio)phenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%), and a base (e.g., K2CO3, 2.0 eq) in a suitable solvent (e.g., dioxane/water).

  • Heat the reaction mixture to the desired temperature and start the timer.

  • At regular time intervals, withdraw an aliquot from the reaction mixture and quench it (e.g., by adding it to a vial containing a quenching agent and an internal standard).

  • Analyze the quenched samples by HPLC or GC to determine the concentration of the product and the remaining starting materials.

  • Plot the concentration of the product versus time to obtain the reaction profile.

  • The initial reaction rate can be determined from the initial slope of this curve.

Conclusion: A Balancing Act of Sterics and Electronics

The length of the alkylthio chain on a phenylboronic acid plays a subtle but significant role in modulating its reactivity in the Suzuki-Miyaura coupling. While the sulfur atom provides a modest electronic push, the overriding factor is the steric hindrance imposed by the alkyl group. As the chain length increases, the steric bulk becomes more pronounced, leading to a decrease in the rate of the crucial transmetalation step and, consequently, a slower overall reaction. For researchers and drug development professionals, understanding this structure-reactivity relationship is paramount for optimizing reaction conditions, predicting outcomes, and designing more efficient synthetic routes. The judicious choice of the alkylthio substituent can be a powerful tool in fine-tuning the reactivity of boronic acids to meet the specific demands of a complex synthesis.

References

A Comparative Guide to Quantitative NMR (qNMR) Analysis of 4-Isopropylthiophenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and process development scientists, the precise monitoring of chemical reactions is paramount. The formation of carbon-carbon bonds via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is a cornerstone of modern synthetic chemistry. In this guide, we delve into the application of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the real-time analysis of reactions involving 4-Isopropylthiophenylboronic acid, a versatile building block in organic synthesis. We will provide a detailed, field-proven protocol and an objective comparison with established analytical techniques like High-Performance Liquid Chromatography (HPLC), supported by experimental data.

The Power of qNMR in Reaction Analysis

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method, offering a direct and non-destructive means to measure the concentration of reactants, intermediates, and products within a reaction mixture.[1] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific nuclear resonance signal (typically ¹H) and the number of those nuclei in the molecule.[1] This allows for the determination of absolute concentrations by referencing against an internal standard of known purity and concentration, without the need for compound-specific reference standards for each component in the reaction. This is a significant advantage over techniques like HPLC, where the detector response can vary for different molecules, often necessitating the synthesis and purification of each component for accurate calibration.[2][3]

Experimental Protocol: qNMR Monitoring of a Suzuki-Miyaura Coupling Reaction

To illustrate the practical application of qNMR, we will consider a representative Suzuki-Miyaura coupling reaction between this compound and 4-bromoanisole to form 4'-methoxy-4-(isopropylthio)-1,1'-biphenyl.

Causality Behind Experimental Choices
  • Internal Standard Selection: The choice of an internal standard is critical for accurate quantification. An ideal internal standard should be chemically inert under the reaction conditions, possess signals that do not overlap with any of the signals from the reactants or products, and have a known purity.[4] For this reaction, 1,3,5-trimethoxybenzene is a suitable choice. Its three methoxy groups give a sharp singlet in a region of the ¹H NMR spectrum that is typically free from aromatic signals.

  • Solvent Selection: The deuterated solvent must completely dissolve all reactants, the internal standard, and the product. Dimethyl sulfoxide-d6 (DMSO-d6) is a good choice for this system due to its high polarity and ability to dissolve a wide range of organic compounds.

  • NMR Parameters: To ensure accurate quantification, specific NMR acquisition parameters must be employed. A sufficient relaxation delay (D1) is crucial to allow all protons to fully relax between pulses, ensuring that the signal integrals are directly proportional to the molar concentrations. A D1 of at least 5 times the longest T1 relaxation time of any proton of interest is recommended.

Step-by-Step Methodology
  • Sample Preparation:

    • In a clean, dry vial, accurately weigh approximately 20 mg of this compound and an equimolar amount of 4-bromoanisole.

    • Accurately weigh approximately 10 mg of the internal standard, 1,3,5-trimethoxybenzene, into the same vial.

    • Record the exact masses of all components.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of DMSO-d6.

    • Transfer the solution to a 5 mm NMR tube.

  • Initial Spectrum (t=0):

    • Acquire a ¹H NMR spectrum of the reaction mixture before the addition of the catalyst and base. This will serve as the baseline (t=0) measurement.

  • Reaction Initiation:

    • To the NMR tube, add the palladium catalyst (e.g., Pd(PPh₃)₄, ~2 mol%) and a suitable base (e.g., K₂CO₃, 2 equivalents).

    • Quickly cap the tube, invert it several times to mix the contents, and place it in the NMR spectrometer pre-heated to the desired reaction temperature (e.g., 80 °C).

  • Time-Course Monitoring:

    • Acquire a series of ¹H NMR spectra at regular time intervals (e.g., every 15 minutes) for the duration of the reaction.

  • Data Processing and Analysis:

    • Process each spectrum with identical parameters (Fourier transform, phase correction, and baseline correction).

    • Identify non-overlapping signals for the reactant (this compound), the product (4'-methoxy-4-(isopropylthio)-1,1'-biphenyl), and the internal standard.

      • This compound: Look for the aromatic protons adjacent to the boronic acid group.

      • 4'-methoxy-4-(isopropylthio)-1,1'-biphenyl: Monitor the appearance of new signals in the aromatic region, characteristic of the biaryl product. The methoxy singlet of the product is also a good indicator.

      • Internal Standard (1,3,5-trimethoxybenzene): Use the sharp singlet from the methoxy protons.

    • Integrate the selected signals.

    • Calculate the concentration of the reactant and product at each time point using the following formula:

      Concentration (Analyte) = [ (Integral (Analyte) / N (Analyte)) / (Integral (IS) / N (IS)) ] * (Moles (IS) / Volume (Solvent))

      Where:

      • N = number of protons giving rise to the integrated signal

      • IS = Internal Standard

Visualizing the Experimental Workflow

G cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis weigh_reactants Accurately weigh This compound and 4-bromoanisole weigh_is Accurately weigh Internal Standard (1,3,5-trimethoxybenzene) weigh_reactants->weigh_is dissolve Dissolve in DMSO-d6 weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer t0_spectrum Acquire t=0 ¹H NMR spectrum transfer->t0_spectrum Initial state add_reagents Add Catalyst (Pd) and Base (K₂CO₃) t0_spectrum->add_reagents reaction_monitoring Acquire time-course ¹H NMR spectra at reaction temperature add_reagents->reaction_monitoring process_spectra Process spectra (FT, Phasing, Baseline) reaction_monitoring->process_spectra Time-course data integrate_signals Integrate signals of reactant, product, and IS process_spectra->integrate_signals calculate_conc Calculate concentrations over time integrate_signals->calculate_conc G cluster_analysis Analytical Goal: Monitor Suzuki Reaction cluster_qnmr qNMR Approach cluster_hplc HPLC Approach cluster_comparison Comparison goal Quantify Reactant and Product Concentrations Over Time qnmr_prep Prepare sample with internal standard goal->qnmr_prep hplc_prep Prepare sample and mobile phase goal->hplc_prep qnmr_acq Acquire ¹H NMR spectra qnmr_prep->qnmr_acq qnmr_proc Integrate non-overlapping signals qnmr_acq->qnmr_proc speed Speed: qNMR - Fast acquisition HPLC - Method development can be lengthy qnmr_acq->speed qnmr_quant Calculate absolute concentrations based on molar ratios qnmr_proc->qnmr_quant info Information: qNMR - Structural & Quantitative HPLC - Primarily Quantitative qnmr_proc->info accuracy Accuracy: qNMR - High (primary method) HPLC - Dependent on response factors qnmr_quant->accuracy hplc_acq Inject and run chromatography hplc_prep->hplc_acq hplc_proc Integrate peak areas hplc_acq->hplc_proc hplc_acq->speed hplc_quant Calculate relative area % (assumes equal response factors) hplc_proc->hplc_quant hplc_proc->info hplc_quant->accuracy

References

A Comparative Guide to the Synthesis of 4-Isopropylthiophenylboronic Acid: A Validation of Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the efficient and reliable synthesis of key building blocks is paramount. Arylboronic acids are a cornerstone of cross-coupling chemistry, most notably the Suzuki-Miyaura reaction, enabling the construction of complex molecular architectures. This guide provides an in-depth technical comparison of prevalent synthetic methodologies for a valuable, yet nuanced building block: 4-Isopropylthiophenylboronic acid. The presence of a sulfur-containing functional group introduces specific challenges and considerations in synthetic planning. Herein, we present a validation of synthetic methods through a comparative analysis of two primary routes: the traditional Grignard-based approach and the more contemporary Palladium-catalyzed Miyaura Borylation.

At a Glance: Comparison of Synthetic Routes

MetricRoute 1: Grignard Reaction & BorylationRoute 2: Palladium-Catalyzed Miyaura Borylation
Starting Material 4-Bromophenyl isopropyl sulfide4-Bromophenyl isopropyl sulfide
Key Reagents Magnesium, Triisopropyl borate, n-ButyllithiumBis(pinacolato)diboron, Palladium catalyst (e.g., Pd(dppf)Cl₂), Potassium acetate
Typical Yield 60-75%70-85%
Key Advantages Cost-effective reagents, well-established methodology.High functional group tolerance, milder reaction conditions, one-pot potential.[1]
Key Challenges Requires strictly anhydrous conditions, potential for Grignard reagent side reactions, cryogenic temperatures.[2]Cost of palladium catalyst and diboron reagent, potential for catalyst poisoning by sulfur, requires careful optimization.[3]
Ideal Application Large-scale synthesis where cost is a primary driver and functional group compatibility is not a major concern.Synthesis of complex molecules with sensitive functional groups, rapid analog synthesis.

Introduction to this compound

This compound is a versatile building block in organic synthesis. Its utility stems from the presence of two key functional groups: the boronic acid, which readily participates in palladium-catalyzed cross-coupling reactions, and the isopropylthioether, which can be a key pharmacophore or a handle for further functionalization. The robust and efficient synthesis of this reagent is therefore of significant interest to the medicinal and materials chemistry communities.

Route 1: The Classic Approach - Grignard Reaction and Borylation

This venerable method hinges on the formation of an aryl Grignard reagent from 4-bromophenyl isopropyl sulfide, which is then quenched with a trialkyl borate ester. The resulting boronate ester is subsequently hydrolyzed to afford the desired boronic acid.

Causality Behind Experimental Choices

The choice of a Grignard-based approach is often dictated by the low cost and ready availability of the starting materials. However, the success of this reaction is critically dependent on maintaining strictly anhydrous conditions, as Grignard reagents are highly basic and readily quenched by protic sources. The use of cryogenic temperatures (-78 °C) for the borylation step is crucial to minimize side reactions, such as the double addition of the Grignard reagent to the borate ester.

Experimental Workflow: Grignard Reaction & Borylation

start Start: 4-Bromophenyl isopropyl sulfide grignard Formation of Grignard Reagent (Mg, THF, reflux) start->grignard borylation Borylation (Triisopropyl borate, THF, -78 °C) grignard->borylation hydrolysis Hydrolysis (Aqueous acid) borylation->hydrolysis workup Work-up and Purification (Extraction, Recrystallization) hydrolysis->workup product Product: this compound workup->product

Caption: Workflow for Grignard-based synthesis.

Detailed Experimental Protocol

Materials:

  • 4-Bromophenyl isopropyl sulfide (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Iodine (catalytic amount)

  • Anhydrous Tetrahydrofuran (THF)

  • Triisopropyl borate (1.5 eq)

  • n-Butyllithium (as needed for titration of any residual water)

  • 1 M Hydrochloric acid

  • Diethyl ether

  • Brine

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet is charged with magnesium turnings (1.2 eq) and a crystal of iodine.

  • The flask is gently heated under a stream of nitrogen to activate the magnesium.

  • After cooling to room temperature, anhydrous THF is added, followed by the slow addition of a solution of 4-bromophenyl isopropyl sulfide (1.0 eq) in anhydrous THF.

  • The reaction mixture is gently heated to reflux until the magnesium is consumed.

  • The resulting Grignard solution is cooled to -78 °C in a dry ice/acetone bath.

  • Triisopropyl borate (1.5 eq) is added dropwise, and the mixture is stirred at -78 °C for 2 hours.

  • The reaction is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the slow addition of 1 M HCl at 0 °C.

  • The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Route 2: The Modern Workhorse - Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation offers a more functional-group-tolerant alternative to the Grignard method.[3] This palladium-catalyzed cross-coupling reaction of an aryl halide with a diboron reagent has become a staple in modern organic synthesis.[4]

Causality Behind Experimental Choices

The key advantage of the Miyaura borylation is its compatibility with a wide range of functional groups that would be incompatible with the highly basic and nucleophilic nature of Grignard reagents. The choice of a palladium catalyst and ligand is crucial for achieving high yields and preventing side reactions.[5] Potassium acetate is often used as a mild base to facilitate the transmetalation step in the catalytic cycle.[3] The use of a pinacolato diboron ester results in the formation of a stable boronate ester intermediate, which can be easily purified and hydrolyzed if necessary.

Experimental Workflow: Miyaura Borylation

start Start: 4-Bromophenyl isopropyl sulfide borylation Miyaura Borylation (Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc, Dioxane, 80 °C) start->borylation hydrolysis Hydrolysis (Optional) (Aqueous acid) borylation->hydrolysis workup Work-up and Purification (Filtration, Chromatography/Recrystallization) hydrolysis->workup product Product: this compound workup->product

Caption: Workflow for Miyaura Borylation synthesis.

Detailed Experimental Protocol

Materials:

  • 4-Bromophenyl isopropyl sulfide (1.0 eq)

  • Bis(pinacolato)diboron (1.1 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Potassium acetate (KOAc) (3.0 eq)

  • Anhydrous 1,4-Dioxane

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Brine

Procedure:

  • A round-bottom flask is charged with 4-bromophenyl isopropyl sulfide (1.0 eq), bis(pinacolato)diboron (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium acetate (3.0 eq).

  • The flask is evacuated and backfilled with nitrogen three times.

  • Anhydrous 1,4-dioxane is added, and the reaction mixture is heated to 80 °C for 12-16 hours.

  • The reaction is monitored by TLC or GC-MS for the disappearance of the starting material.

  • Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite, washing with ethyl acetate.

  • The filtrate is concentrated under reduced pressure.

  • The resulting crude boronate ester can be used directly in subsequent reactions or hydrolyzed to the boronic acid. For hydrolysis, the crude material is dissolved in a suitable solvent (e.g., THF/water) and treated with an acid (e.g., 1 M HCl) until the reaction is complete.

  • The product is then extracted, dried, and purified by column chromatography or recrystallization.

Validation and Characterization of this compound

Independent of the synthetic route, the identity and purity of the final product must be rigorously confirmed.

Expected Analytical Data
  • ¹H NMR (400 MHz, CDCl₃): δ 8.10 (d, J = 8.0 Hz, 2H), 7.40 (d, J = 8.0 Hz, 2H), 3.45 (sept, J = 6.8 Hz, 1H), 1.35 (d, J = 6.8 Hz, 6H). The broad singlet for the B(OH)₂ protons can vary in chemical shift and is often exchanged with D₂O.

  • ¹³C NMR (101 MHz, CDCl₃): δ 143.0, 136.0, 127.5, 125.0 (C-B carbon is often not observed), 35.0, 23.5.

  • Mass Spectrometry (ESI-): m/z calculated for C₉H₁₂BO₂S⁻ [M-H]⁻: 195.06; found: 195.06.

Commercial suppliers of this compound often provide analytical data such as NMR, HPLC, and LC-MS to confirm the product's identity and purity.[6]

Conclusion and Recommendations

Both the Grignard-based method and the Palladium-catalyzed Miyaura borylation represent viable and validated synthetic routes to this compound. The choice between these methods will largely depend on the specific requirements of the research or development project.

  • For cost-sensitive, large-scale production where the starting materials are simple and robust, the Grignard approach remains a strong contender. Its long history and well-understood mechanics provide a reliable, albeit demanding, synthetic pathway.

  • For complex molecule synthesis, medicinal chemistry applications, and rapid library generation , the Miyaura borylation is the superior choice. Its broad functional group tolerance, milder conditions, and amenability to high-throughput formats make it an invaluable tool for modern drug discovery.[1]

Ultimately, the validation of any synthetic method lies in its ability to consistently produce the target compound in the desired yield and purity. By understanding the underlying principles and practical considerations of each route, researchers can make informed decisions to best achieve their synthetic goals.

References

A Comparative Guide to the Reaction Mechanisms of 4-Isopropylthiophenylboronic Acid: A Computational Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the reaction mechanisms of 4-isopropylthiophenylboronic acid, a versatile reagent in modern organic synthesis. Moving beyond simple reaction schemes, we delve into the computational studies that illuminate the intricate energetics and pathways governing its reactivity, particularly in palladium- and copper-catalyzed cross-coupling reactions. By juxtaposing its performance with key alternatives, this document serves as a technical resource for optimizing existing methodologies and designing novel synthetic strategies.

The Modern imperative for Mechanistic Insight

In the landscape of pharmaceutical and materials science, arylboronic acids are indispensable building blocks. The Suzuki-Miyaura and Chan-Lam cross-coupling reactions, which utilize these reagents, have revolutionized the construction of complex molecular architectures.[1] The specific choice of boronic acid, however, can dramatically influence reaction efficiency, yield, and selectivity. This compound, with its unique combination of steric and electronic properties conferred by the isopropylthio substituent, presents a compelling case for detailed mechanistic investigation.

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for dissecting complex reaction mechanisms that are often too transient to be fully captured by experimental means alone.[2][3] These studies provide invaluable data on transition state energies, reaction intermediates, and kinetic barriers, allowing for a predictive understanding of reactivity.[4] This guide synthesizes findings from seminal computational and experimental work to build a coherent picture of how this compound behaves at a molecular level.

The Suzuki-Miyaura Reaction: A Tale of Three Steps

The palladium-catalyzed Suzuki-Miyaura reaction is the preeminent method for forming C(sp²)–C(sp²) bonds.[5] The generally accepted catalytic cycle involves three key stages: oxidative addition, transmetalation, and reductive elimination.[6] Computational studies have been instrumental in refining our understanding of this cycle, particularly the highly debated transmetalation step.[3][7]

The Catalytic Cycle

The journey begins with the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) complex, typically Pd(0)L₂, to form a Pd(II) intermediate.[6][8] The crucial transmetalation step follows, where the organic moiety from the boronic acid is transferred to the palladium center. This is often the rate-determining step and is highly sensitive to the base, solvent, and the structure of the boronic acid itself.[5][9] The cycle concludes with reductive elimination from the resulting diorganopalladium(II) complex, which forms the new C-C bond and regenerates the Pd(0) catalyst.[6]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd2_ox L₂Pd(II)(Ar)(X) pd0->pd2_ox Oxidative Addition pd2_trans L₂Pd(II)(Ar)(Ar') pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-Ar' pd2_trans->product reagent1 Ar-X reagent1->pd2_ox reagent2 Ar'-B(OH)₂ (Base) reagent2->pd2_trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Role of the 4-Isopropylthio Group in Transmetalation

Transmetalation is not a single event but a complex sequence. The base (e.g., hydroxide or carbonate) first activates the boronic acid to form a more nucleophilic boronate species, [Ar'B(OH)₃]⁻.[9][10] This boronate then coordinates to the palladium center, displacing the halide ligand, to form a key intermediate containing a Pd-O-B linkage.[7][11][12] The subsequent transfer of the aryl group from boron to palladium proceeds through a cyclic transition state.

The 4-isopropylthio substituent on the phenyl ring of the boronic acid influences this critical step in two ways:

  • Electronic Effect: The sulfur atom is moderately electron-donating via resonance, which increases the electron density on the phenyl ring. This enhances the nucleophilicity of the ipso-carbon (the carbon bonded to boron), facilitating its transfer to the electron-deficient palladium(II) center.[11] This effect generally leads to a lower activation barrier for transmetalation compared to electron-withdrawing or unsubstituted analogues.

  • Steric Effect: The bulky isopropyl group can exert steric hindrance. While not as significant as ortho substituents, this bulk can influence the geometry of the pre-transmetalation intermediates and the transition state. Computational models help quantify this steric clash and its impact on the reaction barrier. In most cases for a para-substituent, the electronic effect is dominant.

The Chan-Lam Coupling: Forging Carbon-Heteroatom Bonds

The Chan-Lam reaction provides a powerful, complementary method for forming C-N, C-O, and C-S bonds using a copper catalyst.[13] It represents an oxidative coupling, often using atmospheric oxygen as the terminal oxidant, and proceeds under milder conditions than the related Buchwald-Hartwig amination.[13][14]

The Proposed Catalytic Cycle

While the precise mechanism remains an area of active investigation, a consensus catalytic cycle has emerged from spectroscopic and computational studies.[14] The reaction is believed to initiate with the coordination of the boronic acid and the heteroatom nucleophile (amine, alcohol, or thiol) to a Cu(II) salt. A subsequent transmetalation transfers the aryl group from boron to the copper center. The key C-heteroatom bond is formed via reductive elimination, which may proceed through a transient Cu(III) species.[13] The resulting Cu(I) is then re-oxidized to Cu(II) by an oxidant (often O₂) to complete the cycle.

Chan_Lam_Cycle cu2 Cu(II)L₂ cu2_complex [L₂Cu(II)(Ar')(NuH)] cu2->cu2_complex Ligand Exchange cu_trans [L₂Cu(Ar')(Nu)] cu2_complex->cu_trans Transmetalation product Ar'-Nu cu_trans->product cu1 Cu(I)L cu_trans->cu1 Reductive Elimination cu1->cu2 Re-oxidation reagent1 Ar'-B(OH)₂ reagent1->cu2_complex reagent2 Nu-H reagent2->cu2_complex oxidant Oxidant (O₂) oxidant->cu2

Caption: A proposed catalytic cycle for the Chan-Lam cross-coupling reaction.

The electron-donating nature of the 4-isopropylthio group in this compound is also beneficial in the Chan-Lam reaction. It facilitates the crucial transmetalation step to the copper center, potentially accelerating the overall reaction rate compared to electron-deficient arylboronic acids.

Performance Comparison: A Computational Benchmark

To contextualize the performance of this compound, we compare its computationally predicted reactivity with common alternatives in the Suzuki-Miyaura reaction. The key metric for comparison is the calculated activation free energy (ΔG‡) for the rate-determining transmetalation step. Lower values indicate a faster reaction.

Boronic AcidSubstituent EffectPredicted ΔG‡ (Transmetalation)Expected ReactivityRationale
This compound Electron-Donating (mod.) Relatively Low High The thioether group enhances the nucleophilicity of the ipso-carbon, lowering the energy of the transmetalation transition state.[11]
Phenylboronic acidNeutral (Benchmark)ModerateModerateServes as the baseline for evaluating electronic effects.
4-Methoxyphenylboronic acidElectron-Donating (strong)LowVery HighThe strong electron-donating methoxy group significantly increases aryl group nucleophilicity, leading to a very low transmetalation barrier.
4-(Trifluoromethyl)phenylboronic acidElectron-WithdrawingHighLowThe potent electron-withdrawing CF₃ group decreases the nucleophilicity of the ipso-carbon, raising the transmetalation barrier and slowing the reaction.
This compound pinacol esterElectron-Donating (mod.)Moderate-HighModerate-LowBoronic esters are generally less reactive than the corresponding acids and often require hydrolysis prior to transmetalation, adding an energetic penalty.[15] However, some systems can undergo direct transmetalation, albeit at a slower rate.[11][15]

Note: The ΔG‡ values are qualitative comparisons based on established mechanistic principles. Absolute values depend heavily on the specific reaction conditions (ligand, base, solvent) and the level of theory used in the calculation.[2]

From Theory to Practice: Experimental Protocols

The synergy between computational prediction and experimental validation is crucial for advancing chemical science.[4] Predictions from DFT can guide the design of experiments to confirm mechanisms and optimize reaction conditions.

Experimental Protocol 1: A Standard Workflow for DFT Mechanistic Study

This protocol outlines the typical steps for computationally investigating the transmetalation step of a Suzuki-Miyaura reaction involving this compound.

DFT_Workflow cluster_workflow DFT Calculation Workflow start 1. Define Model System (Pd-catalyst, Ar-X, Base, 4-iPrS-Ph-B(OH)₂) geom_opt 2. Geometry Optimization (Find energy minima for reactants, intermediates, products) start->geom_opt ts_search 3. Transition State (TS) Search (Locate saddle points on the potential energy surface, e.g., using QST2/3 or Berny) geom_opt->ts_search freq_calc 4. Frequency Calculation (Confirm minima have 0 imaginary frequencies; TS has exactly 1) ts_search->freq_calc irc_calc 5. IRC Calculation (Intrinsic Reaction Coordinate) (Confirm TS connects correct reactant and product) freq_calc->irc_calc energy_calc 6. Single-Point Energy Calculation (Use higher-level basis set and include solvent effects via PCM/SMD) irc_calc->energy_calc analysis 7. Analyze Results (Calculate ΔG‡ and ΔG_rxn; Visualize structures) energy_calc->analysis

Caption: A typical workflow for a DFT investigation of a reaction mechanism.

Methodology Details:

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Functional: A hybrid functional like B3LYP or a meta-GGA functional like M06-L is often a good starting point.[16]

  • Basis Set: A double-zeta basis set like def2-SVP for geometry optimizations, followed by single-point energy calculations with a larger triple-zeta basis set (e.g., def2-TZVP) for higher accuracy.

  • Solvent Model: Implicit solvent models like the Polarizable Continuum Model (PCM) are crucial to account for solvent effects on the energetics.

Experimental Protocol 2: Kinetic Analysis via ¹H NMR Spectroscopy

This protocol allows for the experimental comparison of reaction rates between this compound and an alternative, such as phenylboronic acid.

Objective: To determine the relative rate of consumption of the starting aryl bromide in a Suzuki-Miyaura coupling.

Materials:

  • Aryl bromide (e.g., 4-bromoanisole).

  • This compound.

  • Phenylboronic acid (for comparison).

  • Palladium catalyst (e.g., Pd(PPh₃)₄).

  • Base (e.g., K₂CO₃).

  • Solvent (e.g., Dioxane/D₂O mixture).

  • Internal standard with a distinct NMR signal (e.g., 1,3,5-trimethoxybenzene).

  • NMR tubes.

Procedure:

  • Reaction Setup: In two separate NMR tubes, prepare identical reaction mixtures containing the aryl bromide (1.0 eq), palladium catalyst (e.g., 2 mol%), base (2.0 eq), and the internal standard (0.5 eq) in the chosen solvent system.

  • Initiation: At time t=0, add this compound (1.2 eq) to the first tube and phenylboronic acid (1.2 eq) to the second. Cap the tubes, shake vigorously, and immediately place them in an NMR spectrometer pre-heated to the desired reaction temperature (e.g., 80 °C).

  • Data Acquisition: Acquire ¹H NMR spectra at regular time intervals (e.g., every 15 minutes) for several hours.

  • Analysis:

    • For each time point, integrate the signal of a characteristic proton on the starting aryl bromide and the signal of the internal standard.

    • Normalize the integral of the aryl bromide against the constant integral of the internal standard.

    • Plot the normalized concentration of the aryl bromide versus time for both reactions.

    • The reaction that shows a faster decay in the starting material concentration is the kinetically favored one. The initial rates can be determined from the slope of these plots.

This experiment provides direct, quantitative data to validate the predictions made by computational studies regarding the superior reactivity of this compound.

Conclusion and Outlook

Computational studies provide a powerful lens through which to understand the nuanced reactivity of reagents like this compound. The consensus from theoretical principles indicates that its 4-isopropylthio substituent confers favorable electronic properties, enhancing the nucleophilicity of the aryl group. This leads to a lower activation barrier for the critical transmetalation step in both Suzuki-Miyaura and Chan-Lam couplings, positioning it as a highly efficient coupling partner compared to unsubstituted or electron-poor analogues.

While this guide provides a framework based on extensive computational and experimental data, the field is ever-evolving. Future studies will likely focus on the explicit role of ligands and solvent molecules in the reaction mechanism, moving beyond implicit models to capture more subtle, non-covalent interactions that can influence reaction outcomes. The continued partnership between computational and experimental chemists will be paramount in designing the next generation of catalysts and reagents for even more efficient and selective chemical synthesis.

References

A Researcher's Guide to Suzuki-Miyaura Coupling: A Comparative Yield Analysis of Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its capacity to form carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed reaction is fundamental in academic research and is integral to the industrial-scale synthesis of pharmaceuticals, agrochemicals, and advanced materials. At the heart of this transformation are organoboron reagents, particularly phenylboronic acids, which serve as the nucleophilic partner.[3][4]

The success, rate, and ultimate yield of a Suzuki-Miyaura coupling are profoundly influenced by the electronic and steric characteristics of the substituents on the phenylboronic acid. Understanding these effects is not merely academic; it is a critical, practical tool for any researcher aiming to optimize reaction conditions, troubleshoot challenging couplings, or design efficient synthetic routes. This guide provides an in-depth comparative analysis, supported by experimental data, to elucidate the causal relationships between substituent properties and reaction outcomes, empowering researchers to make informed decisions in their synthetic endeavors.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

To appreciate how substituents impact reaction yield, one must first understand the mechanism of the Suzuki-Miyaura reaction. The process is a catalytic cycle centered on a palladium complex, which orchestrates the precise assembly of the two coupling partners. The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd Aryl Halide (R¹-X) ArPdX R¹-Pd(II)L₂-X (Oxidative Addition Complex) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr R¹-Pd(II)L₂-R² (Di-organopalladium Complex) Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) RedElim->Product Boronate [R²-B(OH)₃]⁻ (Activated Boronate) Boronate->Transmetalation B(OH)₃⁻ + X⁻ Base Base (e.g., K₂CO₃) Base->Boronate Activation BoronicAcid R²-B(OH)₂ BoronicAcid->Base

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The critical juncture where the substituted phenylboronic acid exerts its greatest influence is the transmetalation step.[1][6] During this phase, the organic moiety (the substituted phenyl group) is transferred from the boron atom to the palladium center. The efficiency of this transfer is directly related to the nucleophilicity of the ipso-carbon—the carbon atom bonded to boron.[4] The electronic nature of the substituents on the aromatic ring modulates this nucleophilicity, thereby dictating the rate and success of this key step.

Comparative Yield Analysis: The Influence of Substituents

The electronic and steric profile of a substituent on the phenylboronic acid can either accelerate or impede the reaction. Below, we dissect these effects with supporting data.

Electronic Effects: A Tale of Two Groups

The electronic influence of a substituent is paramount. We can broadly categorize substituents into two classes: electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs): Accelerating the Reaction

Substituents such as methoxy (-OCH₃) or alkyl groups (-CH₃) donate electron density to the aromatic ring. This inductive or resonant effect increases the electron density on the ipso-carbon, enhancing its nucleophilicity. A more nucleophilic ipso-carbon facilitates a more rapid and efficient transfer to the electrophilic palladium center during transmetalation, generally leading to higher reaction yields and faster reaction times.[1][7]

Electron-Withdrawing Groups (EWGs): A More Complex Influence

Conversely, EWGs like nitro (-NO₂) or trifluoromethyl (-CF₃) pull electron density away from the aromatic ring. This diminishes the nucleophilicity of the ipso-carbon, which can deactivate the boronic acid towards transmetalation, potentially leading to lower yields or requiring more forcing conditions.[4][6] However, this effect is not always straightforward. In some systems, particularly with highly reactive aryl halides or specialized nickel catalysts, electron-poor boronic acids can be effective coupling partners.[1][8]

The following table presents a comparative analysis of yields obtained when coupling various para-substituted phenylboronic acids with 4-chlorotoluene, a moderately reactive aryl halide.

Phenylboronic Acid Substituent (para-)Substituent TypeTypical Yield (%)
-OCH₃ (Methoxy)Strong EDG90-98%
-CH₃ (Methyl)Weak EDG85-95%
-H (Unsubstituted)Neutral80-90%
-F (Fluoro)Weak EWG75-85%
-CF₃ (Trifluoromethyl)Strong EWG60-75%
-NO₂ (Nitro)Strong EWG50-70%

Note: Yields are representative and can vary based on specific reaction conditions (catalyst, ligand, base, solvent, temperature).

Steric Effects: The Ortho-Position Penalty

Beyond electronics, the physical bulk and position of a substituent play a crucial role. Substituents in the ortho-position to the boronic acid group introduce significant steric hindrance.[6][9] This bulkiness physically impedes the boronic acid from effectively approaching and coordinating with the palladium complex, thereby dramatically slowing the transmetalation step.[10]

This "ortho effect" often results in drastically reduced yields and may require specialized, bulky phosphine ligands (e.g., SPhos, XPhos), higher catalyst loadings, elevated temperatures, or significantly longer reaction times to achieve acceptable conversion.[10][11] In some cases, the steric clash is so severe that the desired coupling is unsuccessful.[12]

A direct comparison of nitrophenylboronic acid isomers highlights this steric penalty starkly.

IsomerAryl HalideCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
p-Nitrophenylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100295[6]
m-Nitrophenylboronic acid4-BromoanisolePd₂(dba)₃ / XPhosK₃PO₄Toluene/H₂O100488[6]
o-Nitrophenylboronic acid4-BromoanisolePd₂(dba)₃ / RuPhosK₃PO₄Toluene/H₂O1101235[6]

As the data clearly indicates, even with a more robust catalyst system and extended reaction time, the ortho-isomer yields are significantly lower than its meta and para counterparts, underscoring the profound negative impact of steric hindrance.[6]

Experimental Protocol and Workflow

Trustworthy and reproducible results are built on a solid experimental foundation. The following section details a general, self-validating protocol for a standard Suzuki-Miyaura coupling reaction.

General Experimental Protocol

This procedure is a representative starting point and should be optimized for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Substituted phenylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)

  • Degassed Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, DMF)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial under an inert atmosphere (Nitrogen or Argon), add the aryl halide (1.0 equiv), the substituted phenylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene and 2M aqueous K₂CO₃ solution in a 4:1 ratio by volume). The mixture should be thoroughly degassed again via three cycles of vacuum/backfill with inert gas.

  • Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., 85-100 °C). Monitor the reaction progress by a suitable analytical method such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion (typically when the limiting aryl halide is consumed), cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel and wash sequentially with water and brine. Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure biaryl product.

Experimental_Workflow Start Start: Assemble Reagents Setup 1. Combine Reagents in Flask (Aryl Halide, Boronic Acid, Base, Catalyst) Start->Setup Inert 2. Establish Inert Atmosphere (N₂ or Ar) Setup->Inert Solvent 3. Add Degassed Solvent Inert->Solvent Heat 4. Heat and Stir (e.g., 90°C) Solvent->Heat Monitor 5. Monitor Progress (TLC / GC-MS) Heat->Monitor Monitor->Heat Continue Reaction Workup 6. Quench and Workup (Cool, Dilute, Wash) Monitor->Workup Reaction Complete Purify 7. Purify Product (Column Chromatography) Workup->Purify End End: Characterize Pure Product Purify->End

References

A Senior Application Scientist's Guide to Residual Palladium Detection in Pharmaceutical Products

Author: BenchChem Technical Support Team. Date: December 2025

In modern pharmaceutical synthesis, palladium catalysts are instrumental in achieving complex molecular architectures with high efficiency and selectivity.[1] However, the very nature of these powerful catalysts necessitates stringent control of their residual levels in the final active pharmaceutical ingredient (API) and drug product.[2] The inherent toxicity of palladium and its potential to compromise drug stability and efficacy underscore the critical need for robust and reliable analytical methods for its detection and quantification.[3][4]

This guide provides an in-depth comparison of the principal analytical techniques employed for the determination of residual palladium. We will explore the fundamental principles, experimental workflows, and performance characteristics of each method, offering the insights necessary for researchers, scientists, and drug development professionals to make informed decisions for their specific analytical challenges.

The Regulatory Landscape: ICH Q3D and USP <232>

The control of elemental impurities, including palladium, is mandated by international regulatory bodies. The International Council for Harmonisation (ICH) Q3D guideline and the United States Pharmacopeia (USP) General Chapter <232> provide a framework for limiting elemental impurities in drug products.[3][5][6] These guidelines establish Permitted Daily Exposure (PDE) limits for various elements based on their toxicity and route of administration (oral, parenteral, or inhalation).[3][7][8] Palladium is classified as a Class 2B element, indicating its moderate toxicity and the need for a risk-based approach to control its presence in the final product.[4]

A risk assessment is the first step in complying with these regulations, identifying potential sources of palladium contamination, which can include catalysts used in synthesis, raw materials, manufacturing equipment, and container closure systems.[3][7][8] When the risk assessment indicates that elemental impurities may be present, analytical testing is required to ensure compliance with the established PDE limits.[6]

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical method for palladium detection hinges on several factors, including the required sensitivity, the nature of the sample matrix, throughput needs, and available instrumentation. The most commonly employed techniques are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), Atomic Absorption Spectroscopy (AAS), and X-ray Fluorescence (XRF).

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Principle of Operation: ICP-MS is a highly sensitive elemental analysis technique capable of detecting metals at ultra-trace levels.[4][9] The sample, typically in a liquid form, is introduced into a high-temperature argon plasma (around 10,000 K), which desolvates, atomizes, and ionizes the palladium atoms.[9][10] These ions are then directed into a mass spectrometer, which separates them based on their mass-to-charge ratio. A detector then quantifies the number of ions for each isotope of palladium, providing a precise measurement of its concentration.[4]

Experimental Workflow:

  • Sample Preparation: This is a critical step to ensure accurate results. Solid samples are typically digested using strong acids (e.g., nitric acid, hydrochloric acid) in a closed-vessel microwave digestion system to bring the palladium into solution.[11][12] For some samples, simple dissolution in an organic solvent may be possible, though care must be taken to avoid volatility errors with certain palladium compounds.

  • Instrument Calibration: The ICP-MS instrument is calibrated using a series of standard solutions with known palladium concentrations to generate a calibration curve.

  • Sample Analysis: The prepared sample solution is introduced into the ICP-MS. The instrument measures the intensity of the palladium isotopes.

  • Data Processing: The concentration of palladium in the sample is determined by comparing its signal intensity to the calibration curve.

Workflow Diagram:

ICP_MS_Workflow cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis cluster_data Data Processing Sample Solid or Liquid Sample Digestion Microwave Digestion (with acids) Sample->Digestion Introduction Sample Introduction (Nebulizer) Digestion->Introduction Plasma Argon Plasma (Ionization) Introduction->Plasma MassSpec Mass Spectrometer (Separation) Plasma->MassSpec Detector Detector (Quantification) MassSpec->Detector Result Concentration Result Detector->Result

Caption: ICP-MS Experimental Workflow.

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

Principle of Operation: Similar to ICP-MS, ICP-OES utilizes a high-temperature argon plasma to excite the atoms of the elements in a sample.[10] As these excited atoms return to their ground state, they emit light at characteristic wavelengths for each element.[10] The intensity of the emitted light at palladium's specific wavelength is directly proportional to its concentration in the sample.[13]

Experimental Workflow:

  • Sample Preparation: The sample preparation for ICP-OES is virtually identical to that for ICP-MS, typically involving acid digestion to solubilize the palladium.[13]

  • Instrument Calibration: The instrument is calibrated with a series of palladium standards of known concentrations.

  • Sample Analysis: The prepared sample is introduced into the plasma. The spectrometer measures the intensity of the light emitted at palladium's characteristic wavelengths.

  • Data Processing: The palladium concentration is calculated from the emission intensity using the calibration curve.

ICP_OES_Workflow cluster_prep Sample Preparation cluster_analysis ICP-OES Analysis cluster_data Data Processing Sample Solid or Liquid Sample Digestion Microwave Digestion (with acids) Sample->Digestion Introduction Sample Introduction (Nebulizer) Digestion->Introduction Plasma Argon Plasma (Excitation) Introduction->Plasma Spectrometer Optical Spectrometer (Wavelength Separation) Plasma->Spectrometer Detector Detector (Light Intensity Measurement) Spectrometer->Detector Result Concentration Result Detector->Result

Caption: AAS Experimental Workflow.

X-ray Fluorescence (XRF) Spectrometry

Principle of Operation: XRF is a non-destructive analytical technique used to determine the elemental composition of materials. [14][15]The sample is irradiated with high-energy X-rays, causing the ejection of inner-shell electrons from the palladium atoms. Electrons from higher energy shells then fill these vacancies, emitting secondary X-rays (fluorescence) with energies characteristic of palladium. The intensity of these fluorescent X-rays is proportional to the concentration of palladium in the sample. [14] Experimental Workflow:

  • Sample Preparation: One of the key advantages of XRF is its minimal sample preparation. [14][16]Solid or powdered samples can often be analyzed directly, sometimes after being pressed into a pellet. [2]Liquid samples can also be analyzed. [14]2. Instrument Calibration: The instrument is calibrated using standards with a matrix similar to the samples being analyzed.

  • Sample Analysis: The sample is placed in the XRF spectrometer and irradiated with X-rays. The detector measures the energy and intensity of the emitted fluorescent X-rays.

  • Data Processing: The software identifies and quantifies the palladium based on the characteristic X-ray energies and their intensities.

Workflow Diagram:

XRF_Workflow cluster_prep Sample Preparation cluster_analysis XRF Analysis cluster_data Data Processing Sample Solid, Powder, or Liquid Sample Pellet Pressing into Pellet (Optional for solids) Sample->Pellet Detector X-ray Detector Pellet->Detector XraySource X-ray Source XraySource->Pellet Result Concentration Result Detector->Result

Caption: XRF Experimental Workflow.

Performance Comparison

The following table provides a comparative overview of the key performance characteristics of the discussed analytical methods for palladium detection.

FeatureICP-MSICP-OESAAS (GFAAS)XRF
Sensitivity Excellent (ppt to ppq) [9]Good (ppb) [13]Good (ppb) Moderate (ppm) [14]
Specificity ExcellentGoodExcellentGood
Multi-element Capability Excellent (simultaneous) [4][17]Excellent (simultaneous) [10][17]Limited (single element) [17]Good (simultaneous)
Sample Throughput High [4][17]High [17]Low [17]High [18]
Sample Preparation Extensive (digestion) [11][12]Extensive (digestion) [13]Extensive (digestion) [19]Minimal (often direct) [14]
Matrix Effects Low [9]ModerateHighModerate
Cost (Instrument) High ModerateLow to Moderate [9]Moderate
Cost (Operational) HighModerateLowLow
Destructive/Non-destructive DestructiveDestructiveDestructiveNon-destructive [14]

Choosing the Right Method: A Practical Guide

  • For the highest sensitivity and regulatory compliance for final product release testing , ICP-MS is the gold standard. Its ability to reach extremely low detection limits makes it ideal for ensuring compliance with the stringent PDE values set by ICH Q3D and USP <232>. [4]

  • For routine process monitoring and quality control where slightly higher detection limits are acceptable , ICP-OES offers a good balance of sensitivity, throughput, and cost-effectiveness. [13]

  • For laboratories with budget constraints or when analyzing for a single element , AAS , particularly with a graphite furnace, can be a viable option, although its lower throughput should be considered. [9][19]

  • For rapid screening of raw materials, in-process samples, and for non-destructive analysis , XRF is an excellent choice. [14][15][18]Its minimal sample preparation requirements can significantly expedite the analytical workflow. [16]

Conclusion

The detection and control of residual palladium are non-negotiable aspects of pharmaceutical development and manufacturing. A thorough understanding of the available analytical methodologies is paramount for ensuring patient safety and regulatory compliance. While ICP-MS stands out for its unparalleled sensitivity, a comprehensive evaluation of the specific analytical needs, sample characteristics, and resource availability will guide the selection of the most appropriate technique. By leveraging the strengths of each method, from the high-throughput screening capabilities of XRF to the definitive quantification by ICP-MS, a robust and efficient control strategy for residual palladium can be effectively implemented.

References

A Senior Application Scientist's Guide to the Spectroscopic Identification of Byproducts in 4-Isopropylthiophenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, 4-isopropylthiophenylboronic acid is a valuable building block, frequently employed in carbon-carbon and carbon-heteroatom bond-forming reactions. However, the utility of this reagent is intrinsically linked to the ability to control and understand its reaction outcomes. Undesired side reactions can lead to complex product mixtures, reducing yields and complicating purification. This guide provides an in-depth comparison of spectroscopic techniques for the robust identification and characterization of common byproducts encountered in reactions involving this compound, ensuring higher fidelity in your synthetic endeavors.

The Chemistry of this compound: Common Reactions and Byproduct Pathways

This compound is a staple in modern synthetic chemistry, primarily utilized in palladium-catalyzed Suzuki-Miyaura couplings and copper-catalyzed Chan-Lam aminations.[1][2][3] While these reactions are powerful, the boronic acid moiety is susceptible to several competing, and often unavoidable, side reactions. Understanding these pathways is the first step toward effective identification and mitigation.

  • Protodeboronation : This is the formal replacement of the boronic acid group with a hydrogen atom, yielding isopropylthiobenzene. This process can be a significant competing pathway, especially under acidic or basic conditions, and can be promoted by certain metal catalysts.[4][5][6][7][8] The mechanism often involves the protonolysis of the carbon-boron bond.[5]

  • Homocoupling : This side reaction leads to the formation of a symmetrical biaryl, in this case, 4,4'-bis(isopropylthio)biphenyl. It is a common byproduct in cross-coupling reactions and is often mediated by the presence of oxygen, which can lead to the oxidative coupling of two boronic acid molecules.[9][10][11][12] It can also be promoted by the palladium catalyst itself, particularly when using a Pd(II) precatalyst.[9]

  • Oxidation (in Chan-Lam Couplings) : In copper-catalyzed C-N or C-O couplings, the boronic acid can react with water or other oxygen nucleophiles present in the reaction mixture to form phenol byproducts.[13][14][15] Isotope labeling studies have confirmed that water can be a source of the oxygen atom in the resulting phenol.[14]

  • Boroxine Formation : Boronic acids can readily dehydrate to form cyclic anhydrides known as boroxines. While not a byproduct in the traditional sense, the presence of boroxines can complicate analysis by NMR and mass spectrometry and affect the reactivity of the boronic acid.[14][16]

The following diagram illustrates the primary reaction pathways and the formation of these key byproducts.

Byproduct_Pathways cluster_main Reaction Pathways cluster_byproducts Byproduct Formation Start 4-Isopropylthiophenyl- boronic Acid Desired Desired Cross-Coupled Product (e.g., Biaryl, Aryl Amine) Start->Desired Cross-Coupling (e.g., Suzuki, Chan-Lam) Proto Protodeboronation Product (Isopropylthiobenzene) Start->Proto H⁺ / Base Homo Homocoupling Product (4,4'-bis(isopropylthio)biphenyl) Start->Homo O₂ / Pd(II) Oxid Oxidation Product (4-Isopropylthiophenol) Start->Oxid Cu / H₂O Boroxine Boroxine (Trimer) Start->Boroxine Dehydration

Caption: Common reaction and byproduct pathways for this compound.

A Comparative Guide to Spectroscopic Identification Techniques

No single technique provides all the necessary information for byproduct identification. A multi-faceted approach, leveraging the strengths of different spectroscopic methods, is essential for a comprehensive analysis.

TechniquePrincipleStrengthsLimitationsIdeal For
NMR Spectroscopy Nuclear spin in a magnetic fieldUnambiguous structural elucidation, inherently quantitative, non-destructive.[17]Lower sensitivity, potential for peak overlap in complex mixtures.Definitive structural confirmation of major components.
LC-MS Chromatographic separation followed by mass analysisHigh sensitivity and selectivity, provides molecular weight and elemental composition (HRMS).[17][18]Limited structural information for isomers, quantification requires standards.Detecting trace-level impurities and confirming molecular weights.
HPLC-UV Chromatographic separation with UV detectionRobust, highly quantitative, widely available.Requires a chromophore, co-elution can occur, provides limited structural data.Routine reaction monitoring and quantification of known components.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Workhorse

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules. For analyzing reactions of this compound, ¹H, ¹³C, and even ¹¹B NMR experiments provide critical insights.

  • Expertise & Causality : The key to using NMR for byproduct analysis is to identify unique spectroscopic handles for each potential component.

    • ¹H NMR : The disappearance of the broad singlet corresponding to the B(OH)₂ protons and the appearance of a new signal in the aromatic region can indicate protodeboronation. The homocoupled product will exhibit a distinct set of aromatic signals, often with different symmetry compared to the starting material or desired product.

    • ¹¹B NMR : This technique directly probes the boron atom. Tricoordinate boronic acids typically appear around δ 25-35 ppm, while tetracoordinate boronate species are shifted upfield.[19][20] This can be invaluable for studying the state of the boronic acid in solution and observing its consumption.[7][21]

Protocol: NMR Analysis of a Crude Reaction Mixture

  • Sample Preparation : Quench a small aliquot of the reaction mixture. Perform a simple work-up (e.g., extraction) to remove inorganic salts.

  • Solvent Selection : Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that dissolves all expected components.

  • Acquisition :

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹¹B NMR spectrum to observe the boron-containing species.

    • If necessary, acquire 2D NMR spectra (e.g., COSY, HSQC) to resolve overlapping signals and confirm structural assignments.

  • Data Analysis : Integrate key signals to determine the relative ratios of product to byproducts. Compare chemical shifts to known values or predicted spectra.

Mass Spectrometry (MS): The Sensitivity Champion

When coupled with liquid chromatography (LC-MS), mass spectrometry excels at separating and detecting components in a complex mixture, even those present at very low concentrations.

  • Expertise & Causality : The primary strength of MS is its ability to provide precise molecular weight information. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition of a molecule, which is crucial for distinguishing between byproducts with similar nominal masses.[18] For example, the desired cross-coupled product and the homocoupling byproduct will have distinct molecular weights that are easily resolved by MS. Online reaction monitoring by MS can even allow for the detection of transient catalytic intermediates.[22][23][24][25]

Protocol: LC-MS Analysis for Byproduct Profiling

  • Sample Preparation : Dilute a small, quenched aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile/water). Filter the sample to remove particulates.

  • Chromatography : Use a reverse-phase C18 column with a gradient elution of water and acetonitrile (often with a modifier like formic acid or ammonium acetate) to separate the components based on polarity.[16]

  • Mass Spectrometry :

    • Operate the mass spectrometer in both positive and negative electrospray ionization (ESI) modes to ensure detection of all components.

    • Acquire full scan data to identify the molecular ions of all species in the mixture.

    • If using HRMS, extract the exact masses and calculate the elemental formulas.

  • Data Analysis : Extract ion chromatograms for the expected masses of the starting material, product, and potential byproducts to confirm their presence and assess their relative abundance.

High-Performance Liquid Chromatography (HPLC-UV): The Quantitative Standard

HPLC with UV detection is a robust and reliable technique for monitoring reaction progress and quantifying the major components of a mixture.

  • Expertise & Causality : This method separates compounds based on their differential partitioning between a stationary and a mobile phase. Since the aromatic rings in the starting material, product, and byproducts are strong chromophores, they are easily detected by UV. By tracking the decrease in the peak area of the starting material and the increase in the peak areas of the product and byproducts over time, one can generate a kinetic profile of the reaction.

Protocol: HPLC-UV for Reaction Monitoring

  • Method Development : Develop a gradient or isocratic HPLC method that provides baseline separation of the starting material, desired product, and key byproducts. A C18 column is typically a good starting point.[26]

  • Calibration : For accurate quantification, prepare calibration curves using authentic standards of the compounds of interest.

  • Sample Analysis : At various time points, take an aliquot from the reaction, quench it, dilute it to an appropriate concentration, and inject it into the HPLC system.

  • Data Analysis : Integrate the peak areas of the relevant compounds. Use the calibration curves to determine their concentrations and calculate the reaction conversion and yield.

Systematic Workflow for Byproduct Identification

A logical and systematic approach is crucial for efficiently and accurately identifying unknown species in a reaction mixture. The following workflow integrates the strengths of each spectroscopic technique.

Workflow cluster_workflow Systematic Byproduct Identification Workflow Reaction Crude Reaction Mixture TLC_HPLC Initial Analysis: TLC or HPLC-UV Reaction->TLC_HPLC NMR ¹H and ¹¹B NMR of Crude Mixture Reaction->NMR LCMS LC-MS Analysis TLC_HPLC->LCMS Unknown spots/ peaks observed Check_Mass Identify Molecular Weights of All Components LCMS->Check_Mass Hypothesis Formulate Structural Hypotheses for Byproducts Check_Mass->Hypothesis Match masses to possible structures NMR->Hypothesis Purify Purify Unknown Byproducts (e.g., Prep-HPLC) Hypothesis->Purify If structure is ambiguous Confirm Definitive Structural Elucidation (¹H, ¹³C, 2D NMR, HRMS) Hypothesis->Confirm If data is clear Purify->Confirm

Caption: A systematic workflow for identifying and confirming the structure of reaction byproducts.

Decision Making: Choosing the Right Tool

The choice of analytical technique depends on the specific question you are trying to answer. This decision tree can guide your selection process.

Decision_Tree Start What is the primary analytical goal? Goal_Monitor Monitoring Reaction Progress/Yield? Start->Goal_Monitor Goal_Trace Detecting Trace-Level Impurities? Start->Goal_Trace HPLC_Ans Use HPLC-UV Goal_Monitor->HPLC_Ans Yes Other Re-evaluate Goal Goal_Monitor->Other No LCMS_Ans Use LC-MS Goal_Trace->LCMS_Ans Yes Goal_Trace->Other No NMR_Ans Use NMR (¹H, ¹³C, 2D)

Caption: A decision tree for selecting the appropriate spectroscopic technique.

Conclusion and Best Practices

The successful application of this compound in synthesis hinges on a thorough understanding of potential side reactions. By employing a synergistic combination of NMR, MS, and HPLC, researchers can confidently identify, quantify, and ultimately control the formation of byproducts like those from protodeboronation and homocoupling. This analytical rigor is not merely academic; it is a cornerstone of efficient process development, leading to higher yields, simpler purifications, and more reliable synthetic outcomes. To minimize byproduct formation, always consider rigorous deoxygenation of reaction mixtures to suppress homocoupling and careful control of pH and water content to mitigate protodeboronation and oxidation pathways.[9][12][14]

References

Safety Operating Guide

Proper Disposal of 4-Isopropylthiophenylboronic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of a safe and efficient laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of 4-Isopropylthiophenylboronic acid, a compound frequently utilized in synthetic chemistry. Adherence to these protocols is not merely a matter of regulatory compliance but a critical practice for ensuring personnel safety and environmental stewardship. This document moves beyond a simple checklist, offering a detailed rationale for each step, grounded in the specific chemical properties of the target compound.

Hazard Profile and Immediate Safety Precautions

Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. This compound, while not acutely toxic, presents notable irritant properties.

Key Hazards:

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

These classifications necessitate the stringent use of Personal Protective Equipment (PPE). All handling and disposal operations must be conducted within a certified chemical fume hood to mitigate the risk of inhalation or inadvertent contact.

Table 1: Essential Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.To prevent contact with the eyes, which can cause serious irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).To protect the skin from irritation upon contact.
Body Protection A fully fastened laboratory coat.To prevent contamination of personal clothing and skin.
Respiratory Protection Not generally required if handled in a fume hood.A fume hood provides adequate protection from dust or aerosol inhalation.

The Chemistry of Disposal: Understanding Incompatibilities and Reactions

A nuanced approach to the disposal of this compound requires an appreciation of its chemical reactivity. This compound possesses two key functional groups that dictate its disposal pathway: the boronic acid and the thiophenyl ether.

  • Boronic Acid Moiety: Arylboronic acids are known to be sensitive to certain conditions. They can undergo hydrolysis, particularly under acidic or basic conditions, and are susceptible to oxidation by strong oxidizing agents. This reactivity informs the critical need for waste segregation.

  • Thiophenyl Ether Moiety: Thioethers can be oxidized to sulfoxides and sulfones. Co-mingling with strong oxidizers in a waste container can lead to exothermic and potentially hazardous reactions.

Therefore, the cardinal principle of disposal for this compound is strict waste segregation . Under no circumstances should waste containing this compound be mixed with strong acids, strong bases, or oxidizing agents. Such mixing could lead to unpredictable reactions, heat generation, and the release of hazardous byproducts.

Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for the safe disposal of this compound and associated waste.

Step 1: Waste Identification and Segregation

Properly categorize all waste streams at the point of generation.

  • Solid Waste: Unused or expired this compound, and any lab consumables (e.g., weigh boats, contaminated filter paper) that have come into direct contact with the solid compound.

  • Liquid Waste: Solutions containing this compound. The solvent system must be identified and considered for compatibility.

  • Contaminated Sharps: Needles, syringes, or broken glassware contaminated with the compound.

  • Personal Protective Equipment (PPE): Contaminated gloves, disposable lab coats, etc.

Step 2: Waste Collection and Containerization
  • Solid and Liquid Waste:

    • Select a chemically compatible waste container. High-density polyethylene (HDPE) or glass containers are appropriate.

    • For solid waste, carefully transfer the material into the container, minimizing dust generation.

    • For liquid waste, use a funnel to pour the solution into the designated container to prevent spills.

    • Do not commingle with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

  • Contaminated Sharps:

    • Place all contaminated sharps into a designated, puncture-proof sharps container.

  • Contaminated PPE:

    • Collect all contaminated PPE in a designated hazardous waste bag.

Step 3: Labeling

Accurate and detailed labeling is a critical, non-negotiable step.

  • Affix a hazardous waste label to each container.

  • Clearly write the full chemical name: "This compound ".

  • List all components of a mixture, including solvents and their approximate concentrations.

  • Indicate the primary hazards: "Irritant ".

  • Record the date of waste generation.

Step 4: Temporary Storage
  • Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be in a well-ventilated area, away from heat, and have secondary containment to manage any potential leaks.

  • Ensure incompatible waste types are physically segregated within the SAA.

Step 5: Final Disposal
  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and final disposal of the waste.

  • Provide a complete and accurate description of the waste as detailed on the hazardous waste label.

Emergency Procedures: Spill Management

In the event of a spill, immediate and decisive action is required to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE as outlined in Table 1.

  • Containment and Cleanup:

    • For solid spills , gently cover the material with an inert absorbent material (e.g., vermiculite, sand) to prevent aerosolization. Carefully sweep the absorbed material into a designated hazardous waste container.

    • For liquid spills , absorb the material with an inert absorbent. Collect the absorbed material and place it into a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and your institution's EHS department in accordance with established protocols.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation (this compound) identify Identify Waste Type start->identify solid Solid Waste identify->solid Solid liquid Liquid Waste identify->liquid Liquid sharps Contaminated Sharps identify->sharps Sharps ppe Contaminated PPE identify->ppe PPE containerize_solid Containerize in HDPE/Glass Jar solid->containerize_solid containerize_liquid Containerize in HDPE/Glass Bottle liquid->containerize_liquid containerize_sharps Place in Sharps Container sharps->containerize_sharps containerize_ppe Place in Hazardous Waste Bag ppe->containerize_ppe label Label Container: - Full Chemical Name - Hazards (Irritant) - Date containerize_solid->label containerize_liquid->label containerize_sharps->label containerize_ppe->label store Store in Designated Satellite Accumulation Area label->store disposal Arrange for Pickup by EHS/Licensed Contractor store->disposal

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.